molecular formula C38H50N2O9 B8103487 AP1867-3-(aminoethoxy)

AP1867-3-(aminoethoxy)

Cat. No.: B8103487
M. Wt: 678.8 g/mol
InChI Key: IUXMLUSGUQVKAO-RWSKJCERSA-N
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Description

AP1867-3-(aminoethoxy) is a useful research compound. Its molecular formula is C38H50N2O9 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality AP1867-3-(aminoethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-3-(aminoethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMLUSGUQVKAO-RWSKJCERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to AP1867 and its Aminoethoxy Derivative in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of AP1867 and its functionalized analog, AP1867-3-(aminoethoxy). These molecules are pivotal tools in the field of targeted protein degradation, specifically within the dTAG system. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental workflows.

Introduction to AP1867 and the dTAG System

AP1867 is a synthetic, cell-permeable ligand designed to selectively bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12F36V.[1] This engineered mutation creates a "hole" in the protein's binding pocket, allowing for high-affinity binding of the "bumped" AP1867 ligand, while having a significantly lower affinity for the wild-type FKBP12.[1] This specificity is the cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[2][3]

AP1867-3-(aminoethoxy) is a derivative of AP1867 that incorporates an aminoethoxy linker.[4][5][6][7] This functional group serves as a chemical handle for the attachment of other molecules, most notably, ligands for E3 ubiquitin ligases.[4] The resulting heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras) or dTAG molecules, can simultaneously bind to an FKBP12F36V-tagged POI and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]

Mechanism of Action

The dTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:

  • Tagging the Protein of Interest: The gene encoding the POI is genetically modified to include a sequence that codes for the FKBP12F36V tag. This can be achieved through various methods, including CRISPR/Cas9-mediated knock-in or transgenic expression.[3] The resulting fusion protein is expressed within the cell.

  • Introduction of the dTAG Molecule: A dTAG molecule, which is a conjugate of an AP1867 derivative (like AP1867-3-(aminoethoxy)) and an E3 ligase ligand (e.g., a ligand for Cereblon or VHL), is introduced to the cells or organism.[8][9]

  • Ternary Complex Formation: The dTAG molecule facilitates the formation of a ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ubiquitin ligase.[10]

  • Ubiquitination and Degradation: The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3][10]

This process is highly efficient and catalytic, as the dTAG molecule can be reused to induce the degradation of multiple POI molecules.[10]

Signaling Pathway Diagram

dTAG_System_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein Genetic Fusion FKBP_tag FKBP12(F36V) Tag FKBP_tag->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex dTAG_molecule dTAG Molecule (AP1867 derivative + E3 Ligase Ligand) dTAG_molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3_Ligase->Ternary_Complex Polyubiquitinated_Protein Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The dTAG system signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for AP1867 and related dTAG molecules.

Table 1: Binding Affinities and Potency of AP1867

CompoundTargetParameterValueReference
AP1867FKBP12F36VIC501.8 nM
AP1867Wild-type FKBPKd67 nM[1]

Table 2: Physicochemical Properties of AP1867 and AP1867-3-(aminoethoxy)

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
AP1867C38H47NO11693.78195514-23-9[1]
AP1867-3-(aminoethoxy)C38H50N2O9678.812127390-15-0[7]

Experimental Protocols

This section outlines generalized protocols for key experiments involving the dTAG system. Specific details may need to be optimized for the particular protein of interest and experimental setup.

Generation of FKBP12F36V-tagged Cell Lines

Objective: To create a stable cell line endogenously expressing the POI fused to the FKBP12F36V tag.

Methodology:

  • Design of Targeting Vector: A donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic locus of the POI is designed. The tag can be inserted at either the N- or C-terminus of the POI.

  • CRISPR/Cas9-mediated Genome Editing:

    • Co-transfect the target cells with the donor plasmid and a plasmid expressing Cas9 and a guide RNA (gRNA) specific to the desired insertion site.

    • Alternatively, deliver Cas9 protein and gRNA as a ribonucleoprotein complex along with the donor plasmid.

  • Selection and Clonal Isolation:

    • Select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by single-cell sorting.

    • Expand individual clones.

  • Validation:

    • Genomic DNA PCR and Sequencing: Confirm the correct in-frame insertion of the FKBP12F36V tag at the genomic level.

    • Western Blot: Verify the expression of the fusion protein at the expected molecular weight using antibodies against the POI and/or the FKBP12 tag.

Experimental Workflow: Generation of Tagged Cell Line

generate_cell_line_workflow start Start design_vector Design Targeting Vector (Donor Plasmid) start->design_vector transfection Co-transfect Cells with Donor Plasmid, Cas9, and gRNA design_vector->transfection selection Select for Edited Cells transfection->selection clonal_isolation Isolate Single-Cell Clones selection->clonal_isolation expansion Expand Clonal Populations clonal_isolation->expansion validation Validate Clones expansion->validation pcr Genomic PCR & Sequencing validation->pcr Genomic western_blot Western Blot Analysis validation->western_blot Protein end Validated Cell Line pcr->end western_blot->end

Caption: Workflow for generating an FKBP12(F36V)-tagged cell line.

In Vitro Protein Degradation Assay

Objective: To assess the dose- and time-dependent degradation of the FKBP12F36V-tagged POI upon treatment with a dTAG molecule.

Methodology:

  • Cell Plating: Plate the validated FKBP12F36V-tagged cells in multi-well plates at an appropriate density.

  • dTAG Molecule Treatment:

    • Prepare a dilution series of the dTAG molecule (e.g., dTAG-13) in cell culture medium.

    • Treat the cells with the dTAG molecule at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells at the end of the treatment period and prepare whole-cell lysates.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration of each lysate.

    • Analyze the levels of the POI-FKBP12F36V fusion protein by Western blot or quantitative mass spectrometry.

    • Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western blots and normalize to the loading control and the vehicle-treated sample to determine the percentage of protein degradation.

In Vivo Protein Degradation Studies

Objective: To evaluate the efficacy of dTAG-mediated protein degradation in a living organism.

Methodology:

  • Animal Model: Utilize a mouse model with a knock-in of the FKBP12F36V tag on the endogenous POI.[11]

  • dTAG Molecule Formulation and Administration:

    • Formulate the dTAG molecule in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection).[2]

    • Administer the dTAG molecule to the mice at the desired dose and schedule. Include a vehicle control group.

  • Tissue Collection and Processing:

    • At specified time points after administration, euthanize the mice and collect tissues of interest.

    • Prepare tissue lysates for protein analysis.

  • Analysis of Protein Degradation:

    • Analyze the levels of the POI-FKBP12F36V fusion protein in the tissue lysates by Western blot or other quantitative methods.

  • Pharmacokinetic and Pharmacodynamic Analysis (Optional):

    • Measure the concentration of the dTAG molecule in plasma and tissues over time (pharmacokinetics).

    • Correlate the dTAG molecule concentration with the extent of POI degradation (pharmacodynamics).

Conclusion

AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are integral components of the dTAG system, a versatile and powerful technology for the targeted degradation of specific proteins. This system offers researchers an unprecedented level of control over protein abundance, enabling the study of protein function with high temporal resolution. The ability to rapidly and reversibly deplete a protein of interest in vitro and in vivo makes the dTAG system an invaluable tool for target validation in academic research and drug development.[3] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists looking to implement this innovative technology in their research endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of AP1867-3-(aminoethoxy) in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of AP1867-3-(aminoethoxy) within the context of Proteolysis Targeting Chimeras (PROTACs), specifically focusing on its role in the innovative degradation tag (dTAG) system. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.

Introduction: The dTAG System - A Paradigm Shift in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The dTAG system is a powerful chemical biology tool that offers rapid, selective, and reversible control over the abundance of a specific protein. Unlike conventional PROTACs that require a specific binder for the target protein, the dTAG system utilizes a universal approach. In this system, the protein of interest is genetically tagged with a mutant form of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V).

AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are synthetic ligands that selectively bind to the engineered FKBP12F36V tag.[1][2] These molecules do not bind to the wild-type FKBP12, ensuring high specificity. In the context of the dTAG system, AP1867-3-(aminoethoxy) serves as the "warhead" that recognizes the tagged protein. It is connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] The resulting heterobifunctional molecule is known as a dTAG degrader.

Mechanism of Action of AP1867-based dTAG Degraders

The mechanism of action of dTAG degraders featuring AP1867-3-(aminoethoxy) can be summarized in the following key steps:

  • Recognition of the Tagged Protein: The AP1867 moiety of the dTAG molecule selectively binds to the FKBP12F36V tag that is fused to the protein of interest.

  • Recruitment of E3 Ligase: The other end of the dTAG molecule, which contains a ligand for an E3 ligase (e.g., thalidomide (B1683933) for CRBN or a hydroxyproline (B1673980) derivative for VHL), simultaneously recruits the E3 ligase complex.

  • Formation of a Ternary Complex: This dual binding results in the formation of a stable ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase.

  • Ubiquitination of the Target Protein: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, effectively eliminating the protein from the cell. The dTAG molecule is then released and can catalytically induce the degradation of further target protein molecules.

This process is rapid, with significant protein degradation often observed within hours of dTAG molecule administration.[5]

Quantitative Data on dTAG Molecules

The efficacy of dTAG molecules is characterized by their binding affinity to the FKBP12F36V tag and the E3 ligase, as well as their ability to induce the degradation of the target protein. The following tables summarize key quantitative data for representative dTAG molecules.

MoleculeTarget LigandE3 Ligase LigandIC50 for FKBP12F36V (nM)IC50 for CRBN (nM)Reference
dTAG-13 ortho-AP1867Thalidomide146.8064.19[6]
Target ProteindTAG MoleculeCell LineDC50 (nM)Dmax (%)Time (h)Reference
FKBP12F36V-NlucdTAG-13293FT<100>904[5]
FKBP12F36V-KRASG12VdTAG-13NIH/3T3~100>904[5]
ENL-FKBP12F36VdTAG-13MV4;11~100-1000>901-4[6]
BRD4-FKBP12F36VdTAG-13293T~100-1000>901-4[6]
nTurbo-FKBP12dTAG-13-~100~50-[4]
nTurbo-FKBP12dTAGV-1-~100~50-[4]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are outlines of key experimental protocols.

Generation of FKBP12F36V-tagged Cell Lines

a) Lentiviral Transduction (for exogenous expression):

  • Vector Construction: The coding sequence of the protein of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Addgene provides a series of suitable plasmids.[7]

  • Lentivirus Production: The lentiviral vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., 293T).

  • Transduction: The viral supernatant is harvested and used to infect the target cell line.

  • Selection: Transduced cells are selected using an appropriate antibiotic resistance marker present on the lentiviral vector.

b) CRISPR/Cas9-mediated Knock-in (for endogenous tagging):

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

  • Donor Template Construction: A donor plasmid is created containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection: The sgRNA expression plasmid, a Cas9 expression plasmid, and the donor template are co-transfected into the target cell line.

  • Clonal Selection and Validation: Single-cell clones are isolated and screened by PCR and Western blotting to identify correctly targeted clones.

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: Cells are treated with the dTAG molecule at various concentrations and for different durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest or the tag (e.g., anti-HA or anti-FKBP12). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]

Luciferase-based Degradation Assay
  • Reporter System: A dual-luciferase reporter system can be used for high-throughput screening of dTAG molecules. The FKBP12F36V tag is fused to a luciferase reporter (e.g., NanoLuc), and a second luciferase (e.g., Firefly) is expressed as an internal control.

  • Assay Procedure: Cells expressing the reporter constructs are plated in a multi-well format and treated with dTAG molecules.

  • Luminescence Measurement: After the desired incubation time, luciferase activity is measured using a luminometer. The ratio of NanoLuc to Firefly luciferase activity is calculated to determine the extent of target degradation.

Visualizations

Signaling Pathway of dTAG-mediated Protein Degradation

dTAG_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Tagged_POI POI FKBP12(F36V) FKBP12_tag FKBP12(F36V) Tag Ternary_Complex Ternary Complex Tagged_POI->Ternary_Complex dTAG_molecule dTAG Molecule (AP1867-Linker-E3 Ligand) dTAG_molecule->Ternary_Complex Binds FKBP12(F36V) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: dTAG system mechanism of action.

Experimental Workflow for dTAG System Validation

dTAG_Workflow cluster_Cloning Step 1: Cell Line Generation cluster_Treatment Step 2: dTAG Molecule Treatment cluster_Analysis Step 3: Analysis of Protein Degradation Cloning Clone POI into dTAG vector Lentivirus Produce Lentivirus Cloning->Lentivirus Transduction Transduce Target Cells Lentivirus->Transduction Selection Select for Stable Expression Transduction->Selection Treatment Treat cells with dTAG (dose-response & time-course) Selection->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Quantify Degradation (DC50, Dmax) Western_Blot->Quantification

Caption: Workflow for validating dTAG-mediated protein degradation.

Conclusion

The dTAG system, powered by synthetic ligands like AP1867-3-(aminoethoxy), represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly and selectively degrade virtually any protein of interest that can be genetically tagged with FKBP12F36V makes it an invaluable tool for target validation and for studying the dynamic consequences of protein loss. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols associated with the use of AP1867-based dTAG degraders, offering a solid foundation for researchers to implement this powerful technology in their own studies.

References

An In-depth Technical Guide to AP1867-3-(aminoethoxy) for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867-3-(aminoethoxy), a key chemical tool in the field of targeted protein degradation. We will delve into its chemical structure, properties, and its application as a fundamental component of the dTAG system for inducing the selective degradation of proteins of interest. This document offers detailed experimental protocols and quantitative data to enable researchers to effectively utilize this technology.

Core Concepts: Chemical Structure and Properties

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable small molecule derived from the parent compound AP1867. It functions as a high-affinity ligand for a specifically engineered mutant of the FK506-binding protein 12 (FKBP12), known as FKBP12F36V. The key structural feature of AP1867-3-(aminoethoxy) is the inclusion of an aminoethoxy group, which serves as a chemical handle or "exit vector." This handle allows for its covalent attachment to other molecular entities, most notably a ligand for an E3 ubiquitin ligase, via a chemical linker. This three-part structure—AP1867 derivative, linker, and E3 ligase ligand—forms a Proteolysis Targeting Chimera (PROTAC).

The primary utility of AP1867-3-(aminoethoxy) is as the target-binding component (or "warhead") in PROTACs designed for the dTAG (degradation tag) system.[1][2][3] In this system, a protein of interest (POI) is endogenously tagged with the FKBP12F36V protein via genetic engineering techniques like CRISPR/Cas9. A PROTAC incorporating the AP1867 moiety can then selectively bind to the FKBP12F36V-tagged protein, bringing it into close proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6]

Physicochemical Properties

The fundamental properties of AP1867-3-(aminoethoxy) are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 2127390-15-0[2]
Molecular Formula C₃₈H₅₀N₂O₉[2]
Molecular Weight 678.81 g/mol [2]
Appearance White to off-white solidMedChemExpress
Storage Store at -20°C, under nitrogenMedChemExpress
Solubility DMSO: 240 mg/mL (353.56 mM)MedChemExpress
Quantitative Binding and Degradation Data

While specific binding data for the AP1867-3-(aminoethoxy) moiety alone is not extensively published, the efficacy of the overall dTAG system is well-documented. The performance of a dTAG degrader is typically measured by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The table below presents performance data for dTAG-13, a widely used PROTAC that incorporates an AP1867 derivative to target FKBP12F36V and a thalidomide (B1683933) derivative to recruit the CRBN E3 ligase.

DegraderTarget ProteinCell LineDC₅₀DₘₐₓReference
dTAG-13FKBP12F36V-BRD4293T~1 nM>95%Nabet, et al. (2018)
dTAG-13FKBP12F36V-KRASG12VNIH/3T3~10 nM>90%Nabet, et al. (2018)
dTAG-47AML1-ETO-FKBP12F36VKasumi-1<100 nM>90%[7]

Note: Data is approximated from published dose-response curves. Actual values may vary based on experimental conditions.

Mechanism of Action: The dTAG System

The dTAG system provides rapid, reversible, and highly specific degradation of a target protein. The process is initiated by the introduction of a dTAG degrader molecule into cells expressing the FKBP12F36V-tagged protein of interest.

Caption: dTAG system workflow for targeted protein degradation.

The workflow is as follows:

  • Ternary Complex Formation: The dTAG molecule, acting as a molecular glue, simultaneously binds to the FKBP12F36V tag on the fusion protein and to the E3 ligase (e.g., CRBN).[4][5] This forms a transient ternary complex.

  • Ubiquitination: Within the complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

  • Degradation: The proteasome unfolds and proteolytically degrades the tagged protein into small peptides, while the dTAG molecule and ubiquitin are recycled.[8]

Experimental Protocols

Effective use of AP1867-3-(aminoethoxy) requires its incorporation into a PROTAC and subsequent application within the dTAG system. Below are generalized protocols for cell line preparation and protein degradation analysis.

Generation of FKBP12F36V-Tagged Cell Lines

This protocol outlines the creation of stable cell lines endogenously expressing the protein of interest tagged with FKBP12F36V using CRISPR/Cas9-mediated knock-in.

CRISPR_Workflow Design 1. Design gRNA & Donor - gRNA targets near stop codon - Donor has FKBP12(F36V) tag flanked by homology arms Transfect 2. Co-transfect Cells - Cas9 nuclease - gRNA plasmid - Donor plasmid Design->Transfect Selection 3. Drug Selection - Select for cells that integrated the donor plasmid (e.g., Puromycin (B1679871) resistance) Transfect->Selection Expansion 4. Clonal Expansion - Isolate single cells - Expand to clonal populations Selection->Expansion Validation 5. Validate Clones - Genomic PCR - Sanger Sequencing - Western Blot for tag expression Expansion->Validation

Caption: Workflow for generating FKBP12(F36V)-tagged cell lines.

Methodology:

  • Design: Design a guide RNA (gRNA) to direct the Cas9 nuclease to the genomic locus of the target gene, typically near the start or stop codon. Design a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker (e.g., puromycin resistance gene).

  • Transfection: Co-transfect the target cells with plasmids encoding Cas9, the specific gRNA, and the donor template.

  • Selection: After 48-72 hours, apply the appropriate selection drug (e.g., puromycin) to eliminate non-transfected cells.

  • Clonal Expansion: Isolate single, drug-resistant cells into individual wells of a 96-well plate and expand them to establish clonal populations.

  • Validation: Screen the resulting clones to confirm correct integration of the tag.

    • Genomic PCR: Use primers flanking the integration site to confirm the size increase corresponding to the inserted tag.

    • Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the FKBP12F36V tag.

    • Western Blot: Confirm the expression of the full-length fusion protein at the expected molecular weight using an antibody against the protein of interest or the tag.

Protein Degradation Assay via Western Blot

This protocol details the treatment of FKBP12F36V-tagged cells with a dTAG degrader and subsequent analysis of protein levels.

Methodology:

  • Cell Plating: Plate the validated FKBP12F36V-tagged cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • dTAG Treatment: Prepare serial dilutions of the dTAG degrader (e.g., dTAG-13) in cell culture medium. A typical dose-response range is from 0.1 nM to 5 µM. Treat the cells for a specified duration. For time-course experiments, a range of 1 to 24 hours is common.[7] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4x) and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 10-30 µg) per lane of a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Conclusion

AP1867-3-(aminoethoxy) is a vital research tool that serves as the cornerstone for building PROTACs used in the dTAG system. This technology enables precise, rapid, and efficient degradation of virtually any intracellular protein that can be tagged with the FKBP12F36V mutant. The detailed protocols and quantitative data provided in this guide equip researchers with the necessary information to harness the power of this system for target validation and the kinetic analysis of protein function.

References

understanding the role of FKBP ligands in protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of FKBP Ligands in Protein Degradation

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding, signal transduction, and receptor trafficking.[1] Their well-defined ligand-binding pockets have made them attractive targets for chemical biology and drug discovery.[2] In recent years, ligands targeting FKBPs have become instrumental in the field of Targeted Protein Degradation (TPD), a revolutionary therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4]

This guide provides a comprehensive technical overview of the multifaceted role of FKBP ligands in protein degradation. It details the core mechanisms, presents key quantitative data, outlines detailed experimental protocols for assessing these systems, and provides visual diagrams of the critical pathways and workflows. We will explore two primary strategies: the use of FKBP ligands in Proteolysis-Targeting Chimeras (PROTACs) and molecular glues to induce the degradation of FKBP proteins themselves, and their application in versatile chemical-genetic systems like dTAG for the targeted degradation of any protein of interest.

Core Mechanisms of FKBP Ligand-Mediated Protein Degradation

FKBP ligands are central to several TPD strategies, primarily acting as a bridge to recruit E3 ubiquitin ligases to a target protein.

FKBP-Targeting PROTACs

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] When the POI is an FKBP family member, such as FKBP12, the PROTAC facilitates the formation of a ternary complex between FKBP12 and an E3 ligase like Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This proximity induces the E3 ligase to poly-ubiquitinate the FKBP, marking it for destruction by the 26S proteasome.[7]

The PROTAC dFKBP-1, for example, is a potent degrader of FKBP12.[1] It consists of a ligand for FKBP12 linked to thalidomide, a ligand that recruits the CRBN E3 ligase.[1] This approach allows for the catalytic, substoichiometric degradation of FKBP12, offering a powerful tool to study its biological functions and as a potential therapeutic strategy.[1]

fkbp_protac_mechanism Mechanism of an FKBP-Targeting PROTAC cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation FKBP12 FKBP12 (Target Protein) PROTAC FKBP-PROTAC (e.g., dFKBP-1) FKBP12->PROTAC Ternary_Complex FKBP12 : PROTAC : E3 PROTAC->Ternary_Complex Induces Proximity E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->PROTAC Ub Ubiquitin Poly_Ub_FKBP12 Poly-ubiquitinated FKBP12 Ternary_Complex->Poly_Ub_FKBP12 Ubiquitination Ub->Ternary_Complex Recruitment via E2 Proteasome 26S Proteasome Poly_Ub_FKBP12->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of an FKBP-Targeting PROTAC.
The Degradation Tag (dTAG) System

The dTAG system is a versatile chemical-genetic tool for rapid and selective degradation of virtually any protein of interest.[8] This system has two components:

  • A protein of interest is endogenously tagged with a mutated version of FKBP12, FKBP12F36V, using CRISPR/Cas9 gene editing or transgene expression.[8][9] This F36V mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12.[9]

  • A dTAG molecule, which is a heterobifunctional degrader. One end of the dTAG molecule is a ligand (e.g., AP1867) that specifically fits into the engineered pocket of FKBP12F36V but does not bind to wild-type FKBPs, ensuring high specificity.[8] The other end of the dTAG molecule binds to an E3 ligase, such as CRBN (e.g., dTAG-13) or VHL (e.g., dTAGV-1).[8][10]

Upon administration of the dTAG molecule, it selectively binds to the FKBP12F36V-tagged protein and the E3 ligase, inducing proximity, ubiquitination, and subsequent proteasomal degradation of the fusion protein.[10][11] This allows for conditional and reversible protein knockdown, providing precise temporal control over protein function in cells and in vivo.[10]

dtag_system_mechanism The Degradation Tag (dTAG) System Workflow cluster_0 System Components cluster_1 Degrader Action POI Protein of Interest (POI) FKBP_tag FKBP12(F36V) Tag Tagged_POI Tagged POI POI->Tagged_POI Fusion via Gene Editing dTAG_molecule dTAG Molecule (e.g., dTAG-13) Tagged_POI->dTAG_molecule E3_Ligase E3 Ligase (e.g., CRBN) dTAG_molecule->E3_Ligase Ternary_Complex Tagged POI : dTAG : E3 dTAG_molecule->Ternary_Complex Forms Ternary Complex Proteasome Proteasomal Degradation Ternary_Complex->Proteasome Leads to Ubiquitination &

The Degradation Tag (dTAG) System Workflow.
FKBP-Based Molecular Glues

Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would otherwise not occur.[12][13] The classic example involves the natural product rapamycin, which acts as a molecular glue to induce a strong ternary complex between FKBP12 and the FRB domain of the mTOR kinase.[14] While this interaction leads to inhibition of mTOR signaling rather than degradation, the principle of using a small molecule to "glue" two proteins together is fundamental to TPD.

Recently, efforts have been made to rationally discover fully synthetic molecular glues that use FKBP12 as a "presenter" protein to interact with new targets, including E3 ligases, to induce degradation.[14] This strategy expands the druggable proteome by creating novel protein-protein interactions.[13][15]

molecular_glue_mechanism Molecular Glue Mechanism (Rapamycin Example) cluster_0 Induced Proximity FKBP12 FKBP12 Rapamycin Rapamycin (Molecular Glue) FKBP12->Rapamycin mTOR mTOR (FRB domain) mTOR->Rapamycin Ternary_Complex FKBP12 : Rapamycin : mTOR Ternary Complex Rapamycin->Ternary_Complex Induces Formation Signaling_Inhibition Inhibition of mTOR Signaling Ternary_Complex->Signaling_Inhibition

Molecular Glue Mechanism (Rapamycin Example).

Quantitative Data on FKBP Ligands in Protein Degradation

The efficacy of TPD molecules is evaluated using several quantitative parameters, including binding affinity for the target and E3 ligase, and cellular degradation potency (DC₅₀ and Dₘₐₓ).

Table 1: Binding Affinities of Selected Ligands to FKBP Isoforms This table summarizes the binding affinities (Kᵢ or Kₑ) of common natural and synthetic ligands to various FKBP family members. High-affinity binding is a prerequisite for effective target engagement in a TPD context.

LigandFKBP IsoformBinding Affinity (Kᵢ, nM)Reference
RapamycinFKBP12~0.2[2]
FK506FKBP12~0.4[2]
RapamycinFKBP250.9[16]
FK506FKBP25200[16]
RapamycinFKBP51 (FK1 domain)3.7 ± 0.9[16]
FK506FKBP51 (FK1 domain)104 ± 14[16]
AG5507FKBP1254[16]
AG5473FKBP1284[16]

Table 2: Cellular Degradation Potency of FKBP12-Targeting Degraders This table presents the degradation efficiency of representative PROTACs that target FKBP12 or utilize the dTAG system. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation achieved.

DegraderSystemTarget ProteinE3 Ligase RecruitedCell LineDegradation PotencyReference
dFKBP-1PROTACEndogenous FKBP12CRBNMV4;11>80% degradation at 0.1 µM[1]
dFKBP-1PROTACEndogenous FKBP12CRBNMV4;11~50% degradation at 0.01 µM[1]
dTAGV-1dTAGFKBP12F36V-NlucVHL293FTPotent, selective degradation[10][11]
dTAG-13dTAGFKBP12F36V-fusionsCRBNJurkatDose-dependent degradation[17]
PROTAC-4PROTACEGFP-FKBP12VHL786-O (VHL+/+)EGFP signal lost at 25 µM[6]

Detailed Experimental Protocols and Workflows

A suite of biophysical, biochemical, and cell-based assays is required to characterize and validate FKBP-based degraders.

Ternary Complex Formation Assay: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

Principle: This assay measures the formation of the ternary complex (POI-Degrader-E3 Ligase) in vitro.[18] It uses donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For an FKBP-targeting PROTAC, one might use a GST-tagged FKBP12 and a FLAG-tagged E3 ligase complex (e.g., CRBN-DDB1).[18]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

    • Serially dilute the PROTAC of interest to create a concentration range (e.g., 0.1 nM to 100 µM).

    • Prepare fixed concentrations of purified GST-FKBP12 (e.g., 5 nM) and FLAG-CRBN complex (e.g., 10 nM).

    • Prepare Anti-GST AlphaLISA Acceptor beads and Streptavidin-Donor beads (if using a biotinylated component) or Anti-FLAG Donor beads according to the manufacturer's protocol.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of the serially diluted PROTAC or DMSO vehicle control to the wells.

    • Add 2.5 µL of the GST-FKBP12 protein solution to all wells.

    • Add 2.5 µL of the FLAG-CRBN complex solution to all wells.

    • Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.

  • Detection:

    • Add 2.5 µL of the Anti-GST Acceptor beads to all wells.

    • Add 2.5 µL of the Anti-FLAG Donor beads to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is often observed, where excess PROTAC leads to the formation of binary complexes at the expense of the ternary complex, resulting in a decreased signal.[18][19]

alphalisa_workflow AlphaLISA Workflow for Ternary Complex Formation A 1. Prepare Reagents (PROTAC dilutions, tagged FKBP12, tagged E3 Ligase) B 2. Add PROTAC, FKBP12, and E3 Ligase to Plate A->B C 3. Incubate (60 min) to form Ternary Complex B->C D 4. Add AlphaLISA Donor & Acceptor Beads C->D E 5. Incubate in Dark (60 min) D->E F 6. Read Plate (Chemiluminescence) E->F G 7. Analyze Data (Plot Signal vs. [PROTAC]) F->G

AlphaLISA Workflow for Ternary Complex Formation.
In-Cell Ubiquitination Assay

Principle: This assay determines if the formation of the ternary complex leads to the ubiquitination of the target protein inside living cells. A common method is immunoprecipitation followed by Western blotting.[7]

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) and allow them to adhere overnight.

    • Treat the cells with a dose-response of the FKBP-targeting PROTAC for a short period (e.g., 1-4 hours).

    • Include essential controls: DMSO (vehicle), a proteasome inhibitor like MG132 or Carfilzomib (to allow ubiquitinated proteins to accumulate), and a negative control PROTAC if available.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions but preserve post-translational modifications. Include protease and deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM).

    • Sonicate the lysates to shear DNA and reduce viscosity, then boil at 95°C for 10 minutes.

  • Immunoprecipitation (IP):

    • Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

    • Pre-clear the lysates with Protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against FKBP12 overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against ubiquitin (e.g., P4D1 or FK2) to detect the characteristic high-molecular-weight smear or ladder indicative of poly-ubiquitination.

    • As a loading control, re-probe the membrane with the FKBP12 antibody.

ubiquitination_assay_workflow Workflow for IP-Western Blot Ubiquitination Assay A 1. Treat Cells with PROTAC (+/- Proteasome Inhibitor) B 2. Lyse Cells (Denaturing buffer + DUB inhibitors) A->B C 3. Immunoprecipitate (IP) Target Protein (FKBP12) B->C D 4. Elute & Separate by SDS-PAGE C->D E 5. Western Blot D->E F 6. Probe with anti-Ubiquitin Antibody E->F G 7. Analyze for Ubiquitin Smear F->G protein_degradation_workflow Western Blot Workflow for Protein Degradation A 1. Treat Cells with Degrader (Time course/ Dose response) B 2. Lyse Cells & Quantify Total Protein (BCA) A->B C 3. SDS-PAGE (Load equal protein amounts) B->C D 4. Western Blot Transfer C->D E 5. Probe with Antibodies (Target + Loading Control) D->E F 6. Image & Densitometry E->F G 7. Normalize & Calculate DC50 / Dmax F->G proteomics_workflow Quantitative Proteomics Workflow (SILAC) A 1. Culture Cells in 'Light' & 'Heavy' SILAC Media B 2. Treat 'Light' with DMSO, 'Heavy' with Degrader A->B C 3. Combine Cell Populations, Lyse, and Digest Proteins B->C D 4. Analyze Peptides by LC-MS/MS C->D E 5. Identify & Quantify Proteins D->E F 6. Analyze Data for On-Target & Off-Target Effects E->F

References

An In-depth Technical Guide to AP1867-3-(aminoethoxy) for Inducing Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867-3-(aminoethoxy), a synthetic ligand instrumental in the field of chemically induced dimerization (CID). It is designed to offer researchers and drug development professionals a thorough understanding of its mechanism, applications, and the practical methodologies for its use.

Introduction to AP1867-3-(aminoethoxy) and Chemically Induced Dimerization

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable molecule derived from AP1867.[1][2][3][4][5] It is specifically designed as a high-affinity ligand for the F36V mutant of the FK506-binding protein (FKBP12).[6][7] The native FKBP12 is a ubiquitous cytosolic protein. The F36V mutation, a single phenylalanine to valine substitution at position 36, creates a "hole" in the binding pocket, which significantly reduces its affinity for natural ligands like FK506 and increases its specificity for synthetic ligands such as AP1867 and its derivatives.[7]

The primary application of AP1867-3-(aminoethoxy) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, AP1867-3-(aminoethoxy) serves as the FKBP12(F36V)-binding moiety. The aminoethoxy group provides a convenient attachment point for a linker, which in turn is connected to a ligand for an E3 ligase.

While its main use is in protein degradation, the core principle of action for AP1867-3-(aminoethoxy) is inducing protein proximity. This same principle can be harnessed to induce the dimerization of two proteins of interest, thereby activating downstream signaling pathways that are dependent on protein-protein interactions. This guide will focus on this application.

Mechanism of Action

The mechanism of AP1867-induced protein dimerization is elegant in its simplicity. It relies on the high-affinity and specific interaction between AP1867 and the engineered FKBP12(F36V) domain. To control the dimerization of two proteins of interest (Proteins A and B), they are first genetically fused to the FKBP12(F36V) domain.

When a bivalent form of AP1867, such as AP20187 (a homodimer of an AP1867-like molecule), is introduced to the system, it can simultaneously bind to two FKBP12(F36V) domains.[8] This brings the two fusion proteins into close proximity, effectively inducing their dimerization. This dimerization can then trigger a variety of downstream cellular events, such as the activation of enzymatic activity, the initiation of a signaling cascade, or the regulation of gene expression.

It is important to note that while AP1867-3-(aminoethoxy) is a monomeric ligand primarily used for PROTAC synthesis, the principles of its interaction with FKBP12(F36V) are the same as those for bivalent dimerizers like AP20187. For the purpose of inducing dimerization of two separate proteins, a bivalent ligand is required.

Quantitative Data

The efficacy of AP1867 and related compounds in inducing dimerization is underpinned by their strong and specific binding to the FKBP12(F36V) mutant.

CompoundTargetBinding Affinity (IC50)Notes
AP1867FKBP12(F36V)1.8 nMHighly selective for the F36V mutant over wild-type FKBP12.
AP1867Wild-type FKBP1267 nM[6]Demonstrates the increased specificity for the F36V mutant.

Experimental Protocols

The following are generalized protocols for using a bivalent FKBP12(F36V) ligand to induce protein dimerization. These can be adapted for specific experimental needs.

Preparation of Stock Solutions
  • Dissolving the Compound: Bivalent FKBP12(F36V) ligands are typically soluble in organic solvents. Dissolve the compound in sterile DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Dimerization in Cell Culture
  • Cell Line Engineering: Stably or transiently transfect the cells of interest with constructs encoding the proteins of interest fused to the FKBP12(F36V) domain. Include appropriate controls, such as cells expressing the fusion proteins without the addition of the dimerizer and cells expressing only one of the fusion proteins.

  • Cell Seeding: Seed the engineered cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Treatment with Dimerizer: Thaw an aliquot of the dimerizer stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Typical final concentrations range from 1 nM to 1 µM, but should be optimized for each specific system.

  • Incubation: Replace the existing medium with the medium containing the dimerizer. Incubate the cells for the desired period, which can range from minutes to hours, depending on the signaling pathway being investigated.

  • Analysis: Following incubation, lyse the cells and analyze the effects of dimerization. This can include immunoprecipitation to confirm dimerization, western blotting to detect phosphorylation of downstream targets, reporter gene assays to measure transcriptional activation, or microscopy to observe changes in protein localization.

In Vivo Dimerization in Animal Models
  • Animal Model Generation: Generate transgenic animals expressing the FKBP12(F36V) fusion proteins.

  • Dimerizer Formulation: For in vivo use, the dimerizer needs to be formulated in a biocompatible vehicle. A common formulation involves dissolving the compound in a mixture of ethanol, PEG300, and saline.[8]

  • Administration: The dimerizer can be administered via various routes, including intraperitoneal (IP) injection or oral gavage. The dosage will need to be optimized based on the animal model and the desired biological effect.

  • Monitoring and Analysis: Monitor the animals for the expected physiological or behavioral changes. At the end of the experiment, tissues can be collected for biochemical or histological analysis to confirm the effects of induced dimerization.

Visualizations

Signaling Pathway Diagram

G Mechanism of AP1867-Induced Protein Dimerization cluster_0 Inactive State cluster_1 Active State Protein_A_FKBP Protein A-FKBP(F36V) Dimerized_Complex Dimerized Complex (Protein A - Protein B) Protein_A_FKBP->Dimerized_Complex Binds to Protein_B_FKBP Protein B-FKBP(F36V) Protein_B_FKBP->Dimerized_Complex Binds to Dimerizer Bivalent Dimerizer (e.g., AP20187) Dimerizer->Dimerized_Complex Mediates Dimerization Downstream_Signaling Downstream Signaling Activation Dimerized_Complex->Downstream_Signaling

Caption: Mechanism of chemically induced protein dimerization.

Experimental Workflow Diagram

G General Experimental Workflow Start Start Cell_Engineering Engineer cells to express FKBP(F36V) fusion proteins Start->Cell_Engineering Cell_Culture Culture engineered cells Cell_Engineering->Cell_Culture Dimerizer_Addition Add bivalent dimerizer Cell_Culture->Dimerizer_Addition Incubation Incubate for a defined period Dimerizer_Addition->Incubation Analysis Analyze downstream effects (e.g., Western Blot, Reporter Assay) Incubation->Analysis End End Analysis->End

Caption: A typical experimental workflow for in vitro dimerization.

Example Signaling Pathway: Activation of a Receptor Tyrosine Kinase

G Example: Activation of a Receptor Tyrosine Kinase (RTK) Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_A RTK-A-FKBP(F36V) Dimerized_RTK Dimerized RTK RTK_A->Dimerized_RTK RTK_B RTK-B-FKBP(F36V) RTK_B->Dimerized_RTK Dimerizer Dimerizer Dimerizer->Dimerized_RTK Autophosphorylation Trans-autophosphorylation Dimerized_RTK->Autophosphorylation Signaling_Proteins Recruitment of Signaling Proteins Autophosphorylation->Signaling_Proteins Downstream_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Signaling_Proteins->Downstream_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Cascade->Cellular_Response

Caption: Dimerizer-induced activation of a generic RTK signaling pathway.

Conclusion

AP1867-3-(aminoethoxy) and related molecules are powerful tools for the precise control of protein-protein interactions. While its primary application has shifted towards the development of PROTACs for targeted protein degradation, the underlying principle of chemically induced dimerization remains a valuable technique for activating signaling pathways and studying cellular processes. By understanding the mechanism of action and following established protocols, researchers can effectively utilize this technology to gain deeper insights into the complex world of cellular signaling.

References

An In-depth Technical Guide to the Discovery and Development of AP1867-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1] By co-opting the cell's own ubiquitin-proteasome system (UPS), PROTACs can eliminate specific proteins of interest (POIs), offering a powerful tool to tackle targets previously considered "undruggable".[1][2] This guide focuses on a specific, highly versatile class of PROTACs built upon the AP1867 ligand, which forms the basis of the degradation tag (dTAG) system—a powerful technology for induced protein degradation.[3][4]

Core Concepts: The AP1867 Ligand and the dTAG System

AP1867 is a synthetic, cell-permeable ligand designed to selectively bind to a mutant variant of the FKBP12 protein, specifically one containing a phenylalanine-to-valine substitution at position 36 (FKBP12F36V).[3][4] This engineered "bump-and-hole" strategy ensures that AP1867 does not interact with the wild-type FKBP12 protein, providing a highly specific molecular recognition handle.[3]

This specificity is the cornerstone of the dTAG system. In this system, a target protein of interest (POI) is endogenously tagged with the FKBP12F36V mutant protein. An AP1867-based PROTAC, referred to as a dTAG molecule, is then introduced. These are heterobifunctional molecules comprising three key components:

  • The AP1867 moiety: This acts as the warhead, selectively binding to the FKBP12F36V tag on the POI.[5][6][7]

  • An E3 Ligase Ligand: This recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][7]

  • A Chemical Linker: This connects the AP1867 and E3 ligase ligands, with its length and composition being critical for optimal ternary complex formation.[8]

The dTAG system has been successfully employed to induce the acute degradation of numerous proteins, including BRD4, HDAC1, EZH2, MYC, and KRASG12V, making it an invaluable tool for target validation and studying the functional consequences of protein loss.[4]

Mechanism of Action

The fundamental action of an AP1867-based PROTAC is to induce proximity between the FKBP12F36V-tagged target protein and an E3 ubiquitin ligase.[9] This process hijacks the UPS to achieve selective degradation of the target.[10] The key steps are outlined below.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation PROTAC AP1867-based PROTAC (e.g., dTAG-13) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) -FKBP12(F36V) Tag POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN Complex) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination PROTAC_Recycle PROTAC Recycled Ternary_Complex->PROTAC_Recycle E2 E2 Ligase (Ub-loaded) E2->Ternary_Complex Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Development_Workflow cluster_Design In Silico & Chemical cluster_Biophysical Biochemical / Biophysical cluster_Cellular In Vitro (Cell-based) Design 1. Design & Synthesis Binding 2. Binary Binding Assays Design->Binding Synthesized PROTACs D1 Linker Selection D2 E3 Ligase Choice (VHL/CRBN) D3 Chemical Synthesis Ternary 3. Ternary Complex Assays Binding->Ternary Confirmed Binders B1 FP / TR-FRET Degradation 4. Cellular Degradation Assays Ternary->Degradation Potent Complex Formers T1 AlphaScreen / SPR T2 In Vitro Pull-down Functional 5. Functional Cellular Assays Degradation->Functional Active Degraders Deg1 Western Blot / Luminescence Deg2 DC50 / Dmax Determination InVivo 6. In Vivo Evaluation Functional->InVivo Lead Candidates F1 Cell Viability (CTG/CCK-8) F2 Apoptosis Assays

References

AP1867-3-(aminoethoxy): A Technical Guide to Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable molecule that serves as a crucial component in the field of targeted protein degradation. Specifically, it is a high-affinity ligand for a mutated form of the FKBP12 protein (FKBP12F36V). This molecule is a cornerstone of the degradation tag (dTAG) system, a powerful chemogenetic tool that allows for the rapid, selective, and reversible knockdown of specific proteins of interest (POIs) in living cells and organisms. This guide provides an in-depth overview of the dTAG system, focusing on the role of AP1867-based degraders, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Mechanism of Action: The dTAG System

The dTAG system is a ternary degrader platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein.[1] This is achieved through a hetero-bifunctional molecule, a PROTAC (Proteolysis Targeting Chimera), which is synthesized using AP1867-3-(aminoethoxy) as a building block.

The core components of the dTAG system are:

  • The FKBP12F36V Tag: The protein of interest is genetically fused to the FKBP12F36V mutant protein. This engineered "degron" tag does not interfere with the normal function of the POI but serves as a specific binding site for the AP1867 moiety.

  • The dTAG Molecule: This molecule consists of three parts:

    • An AP1867-based ligand that selectively binds to the FKBP12F36V tag.

    • A linker of varying length and composition.

    • An E3 ubiquitin ligase ligand , typically a derivative of thalidomide (B1683933) to recruit Cereblon (CRBN) or a VHL ligand to recruit the von Hippel-Lindau E3 ligase.[1][2]

  • The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

Upon introduction of the dTAG molecule, it forms a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase. This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.

Signaling Pathway Diagram

dTAG_System_Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein FKBP12F36V FKBP12(F36V) Tag Proteasome 26S Proteasome FusionProtein->Proteasome Targeting for Degradation cluster_Ternary cluster_Ternary dTAG dTAG Molecule (AP1867-Linker-E3 Ligand) dTAG->FusionProtein Binds to FKBP12(F36V) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) dTAG->E3_Ligase Recruits E3_Ligase->FusionProtein Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades FusionProtein_T POI-FKBP12(F36V) dTAG_T dTAG FusionProtein_T->dTAG_T E3_Ligase_T E3 Ligase dTAG_T->E3_Ligase_T

Caption: Mechanism of the dTAG system for targeted protein degradation.

Quantitative Data

The efficacy of AP1867-based dTAG molecules is typically assessed by measuring the reduction of the target protein levels as a function of compound concentration (dose-response) and time (time-course).

Dose-Response Data

The following table summarizes representative half-maximal degradation concentrations (DC50) for various dTAG molecules targeting different FKBP12F36V-fusion proteins. Lower DC50 values indicate higher potency.

dTAG MoleculeTarget ProteinCell LineDC50 (nM)E3 Ligase Recruited
dTAG-13FKBP12F36V-Nluc293FT~100CRBN
dTAG-13BRD4-FKBP12F36VMV4;11<100CRBN
dTAG-7FKBP12F36V-KRASG12VMV4;11~50CRBN
dTAGV-1FKBP12F36V-Nluc293FTPotent DegradationVHL
dTAGV-1FKBP12F36V-KRASG12VPATU-8902Potent DegradationVHL

Note: Data are compiled from various studies and represent approximate values. Actual DC50 can vary depending on the specific fusion protein, cell line, and experimental conditions.[2][3]

Time-Course Data

The dTAG system enables rapid protein knockdown, often within hours of treatment. The table below illustrates the typical kinetics of degradation for different target proteins.

dTAG MoleculeTarget ProteinCell LineTime to >80% Degradation
dTAG-13FKBP12F36V-Nluc293FT1-2 hours
dTAG-13BRD4-FKBP12F36VMV4;112-4 hours
dTAG-47AML1-ETO-FKBP12F36VKasumi-12-6 hours
dTAG-13HDAC1-FKBP12F36VMV4;111-2 hours
dTAG-13MYC-FKBP12F36VMV4;111-2 hours

Note: Degradation kinetics can be influenced by the intrinsic turnover rate of the target protein and other cellular factors.[3][4]

Experimental Protocols

Generation of FKBP12F36V Fusion Protein Cell Lines

Objective: To create a stable cell line expressing the protein of interest fused to the FKBP12F36V tag.

Methods:

  • Lentiviral Transduction (for exogenous expression):

    • Clone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. Plasmids for this purpose are available from Addgene.[5][6]

    • Produce lentiviral particles by co-transfecting the expression vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

    • Transduce the target cell line with the viral supernatant.

    • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin (B1679871) or blasticidin).

    • Verify the expression of the fusion protein by Western blotting.

  • CRISPR/Cas9-mediated Knock-in (for endogenous tagging):

    • Design a guide RNA (sgRNA) to target the genomic locus of the protein of interest near the start or stop codon.

    • Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.[3]

    • Co-transfect the sgRNA expression vector, a Cas9 expression vector, and the donor template plasmid into the target cell line.

    • Select for successfully edited cells and screen for clones with the correct in-frame insertion of the FKBP12F36V tag by PCR and sequencing.

    • Confirm the expression of the endogenously tagged protein by Western blotting.

Protein Degradation Assay

Objective: To assess the degradation of the FKBP12F36V-tagged protein upon treatment with a dTAG molecule.

Materials:

  • Cell line expressing the FKBP12F36V-fusion protein.

  • dTAG molecule (e.g., dTAG-13) dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium and reagents.

  • Reagents for cell lysis and protein quantification (e.g., BCA assay).

  • Reagents and equipment for Western blotting.

  • Primary antibody against the protein of interest or the tag, and a loading control antibody (e.g., GAPDH, β-actin).

  • Secondary antibody conjugated to HRP or a fluorescent dye.

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in multi-well plates to allow for logarithmic growth during the experiment.

  • dTAG Treatment:

    • Dose-Response: Prepare serial dilutions of the dTAG molecule in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

    • Time-Course: Treat the cells with a fixed, effective concentration of the dTAG molecule (determined from the dose-response experiment) for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: At the end of the treatment period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable detection reagent and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the target protein to the loading control. For dose-response experiments, plot the percentage of remaining protein against the log of the dTAG concentration and fit a curve to determine the DC50. For time-course experiments, plot the percentage of remaining protein against time.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cloning 1. Generate FKBP12(F36V) Fusion start Start lentiviral Lentiviral Transduction start->lentiviral crispr CRISPR/Cas9 Knock-in start->crispr cell_line 2. Establish Stable Cell Line lentiviral->cell_line crispr->cell_line culture 3. Cell Culture and Seeding cell_line->culture treatment 4. dTAG Molecule Treatment culture->treatment lysis 5. Cell Lysis and Protein Quantification treatment->lysis western 6. Western Blot Analysis lysis->western analysis 7. Data Analysis (DC50 / Time-course) western->analysis end End analysis->end

Caption: General workflow for a protein knockdown experiment using the dTAG system.

Conclusion

AP1867-3-(aminoethoxy) is an invaluable chemical tool for the construction of PROTACs used in the dTAG system. This system provides a robust and versatile platform for the targeted degradation of proteins, offering significant advantages in speed, specificity, and reversibility over traditional genetic knockdown methods. By following the principles and protocols outlined in this guide, researchers can effectively employ this technology to dissect complex biological processes and validate novel drug targets.

References

The Selectivity of AP1867 for the FKBP12 F36V Mutant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of the synthetic ligand AP1867 for the F36V mutant of the FKBP12 protein. The F36V mutation, which replaces a phenylalanine with a valine in the binding pocket of FKBP12, creates a cavity that allows for the specific binding of "bumped" ligands like AP1867. This engineered specificity has become a cornerstone of chemical genetics, enabling precise control over protein dimerization and degradation. This document details the quantitative binding data, in-depth experimental protocols for assessing selectivity, and the signaling pathways involved in AP1867-mediated applications.

Data Presentation: Quantitative Analysis of AP1867 Binding Affinity

The selectivity of AP1867 for the FKBP12 F36V mutant over its wild-type counterpart is a critical aspect of its utility. This selectivity is quantified by comparing their respective binding affinities, typically represented by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

Target ProteinLigandBinding Affinity MetricValue (nM)Reference
FKBP12 (Wild-Type)AP1867Kd67[1]
FKBP12 F36VAP1867IC501.8[2]
FKBP12 F36VAP1867-FITC ProbeKdlow nM[3][4]
FKBP12 F36VAP1867IC5011.8[3][4]

The data clearly demonstrates the enhanced affinity of AP1867 for the F36V mutant. The IC50 value for the mutant is significantly lower than the Kd for the wild-type protein, underscoring the high degree of selectivity achieved through this engineered mutation.

Experimental Protocols: Methodologies for Assessing Selectivity

The binding affinity and selectivity of AP1867 are determined using various biochemical and cell-based assays. Below are detailed protocols for key experimental techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Displacement Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from its target protein.

Principle: A fluorescently labeled version of AP1867 (e.g., AP1867-FITC) is used as a probe.[3][4] When this probe binds to a His-tagged FKBP12 F36V protein, which is in turn recognized by an anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate), a FRET signal is generated. Unlabeled AP1867 or other competitor compounds will displace the fluorescent probe, leading to a decrease in the FRET signal.

Materials:

  • His-tagged FKBP12 F36V protein

  • AP1867-FITC fluorescent probe (e.g., JG-04-257)[3][4]

  • Anti-GST-Tb antibodies (or other suitable donor-labeled antibody)

  • Assay buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.01% TX100, 5 mM DTT[3]

  • Test compounds (e.g., unlabeled AP1867)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Add the test compounds to the wells of a 384-well plate. Add His-FKBP12(F36V) protein to the wells. The final concentration of the protein should be optimized for the assay (e.g., 10 nM, 100 nM, or 1000 nM).[3] Incubate for 30 minutes at room temperature.

  • Addition of Labeled Components: Add a pre-bound solution of GST-PARP1 (as an example of a binding partner in a cooperativity assay, though for direct binding, this would be omitted) and anti-GST-Tb antibodies to the wells.[3] For a direct binding assay, this step would be replaced by the addition of the donor-labeled anti-tag antibody.

  • Addition of Fluorescent Probe: After another 30-minute incubation, add the AP1867-FITC probe (e.g., JG-03-142 at 1 nM final concentration).[3]

  • Final Incubation: Incubate the plate for 1 hour at room temperature.

  • Data Acquisition: Measure the HTRF signal using a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the log of the competitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Ligand Displacement Assay

This bead-based assay measures the competition of a test compound with a biotinylated ligand for binding to a GST-tagged protein.

Principle: GST-tagged FKBP12 (either wild-type or F36V mutant) is captured by Glutathione Acceptor beads. A biotinylated ligand that binds to FKBP12 (e.g., bio-SLF) is captured by Streptavidin Donor beads.[5] When the two beads are brought into proximity through the protein-ligand interaction, a chemiluminescent signal is generated. Unlabeled AP1867 will compete with the biotinylated ligand, disrupting the bead proximity and causing a decrease in the signal.

Materials:

  • GST-tagged FKBP12 WT and GST-tagged FKBP12 F36V proteins

  • Biotinylated FKBP12 ligand (e.g., bio-SLF)

  • AlphaLISA Glutathione Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay buffer: 50 mM HEPES (pH 7.4), 25 mM NaCl, 0.05% Tween 20, 0.1% BSA, 10 mM DTT

  • Test compounds (e.g., AP1867 and its derivatives)

  • 384-well white OptiPlates

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer from a DMSO stock.

  • Protein-Ligand Mix: Prepare a mix containing the GST-tagged FKBP12 protein (e.g., 15 nM) and the biotinylated ligand in assay buffer.

  • Dispensing: Add the protein-ligand mix to the wells of the 384-well plate containing the diluted compounds.

  • Bead Addition: Add a pre-mixed solution of Glutathione Acceptor beads and Streptavidin Donor beads (e.g., 10 µg/mL each) to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark with gentle shaking.

  • Signal Measurement: Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: Normalize the data to DMSO controls and plot the signal against the log of the competitor concentration to determine the IC50 values.

Signaling Pathways and Applications

The high selectivity of AP1867 for the FKBP12 F36V mutant has enabled the development of powerful tools to control protein function, primarily through Chemically Induced Dimerization (CID) and the Degradation Tag (dTAG) system.

Chemically Induced Dimerization (CID)

CID uses a bivalent ligand to induce the dimerization of proteins that are fused to a ligand-binding domain, in this case, FKBP12 F36V. AP20187, a homodimer of an AP1867-like molecule, is a classic example of a CID agent for FKBP12.[6]

Workflow for Chemically Induced Dimerization:

CID_Workflow cluster_transfection Cell Preparation cluster_treatment Dimerization Induction cluster_dimerization Molecular Interaction cluster_readout Downstream Analysis Transfection Transfect cells with plasmids encoding FKBP12(F36V)-fused proteins of interest (POI-A and POI-B) Treatment Treat cells with a bivalent ligand (e.g., AP20187) Transfection->Treatment Dimerization Bivalent ligand binds to the FKBP12(F36V) domains of two fusion proteins, inducing dimerization Treatment->Dimerization Analysis Analyze the functional consequences of dimerization (e.g., signal transduction, protein localization, gene expression) Dimerization->Analysis

Caption: Workflow for a chemically induced dimerization experiment.

Mechanism of Chemically Induced Dimerization:

CID_Mechanism cluster_after After Dimerizer Addition POI_A POI-A-FKBP12(F36V) Dimerizer AP20187 POI_B POI-B-FKBP12(F36V) Dimerized_Complex POI-A-FKBP12(F36V) :: AP20187 :: FKBP12(F36V)-POI-B Dimerizer->Dimerized_Complex

Caption: AP20187 induces dimerization of FKBP12(F36V) fusion proteins.

Degradation Tag (dTAG) System

The dTAG system utilizes heterobifunctional molecules that link an AP1867 derivative to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL. This brings the FKBP12(F36V)-tagged protein of interest into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][][8]

dTAG Signaling Pathway:

dTAG_Pathway POI Protein of Interest (POI) fused to FKBP12(F36V) Ternary_Complex Ternary Complex Formation (POI-FKBP12(F36V) :: dTAG :: E3 Ligase) POI->Ternary_Complex dTAG_molecule dTAG Molecule (AP1867 derivative-Linker-E3 Ligase Ligand) dTAG_molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: The dTAG system hijacks the ubiquitin-proteasome pathway.

Experimental Workflow for dTAG-mediated Protein Degradation:

dTAG_Workflow cluster_engineering Cell Line Engineering cluster_treatment Degrader Treatment cluster_analysis Analysis of Degradation cluster_phenotype Phenotypic Analysis Engineering Generate a cell line expressing the protein of interest fused with an FKBP12(F36V) tag (via transfection or CRISPR/Cas9 knock-in) Treatment Treat cells with the dTAG molecule (e.g., dTAG-13) at the desired concentration and time course Engineering->Treatment Analysis Harvest cells and analyze protein levels via Western Blot or other quantitative methods (e.g., proteomics) Treatment->Analysis Phenotype Assess the functional consequences of protein degradation on cellular phenotypes Analysis->Phenotype

Caption: A typical experimental workflow for the dTAG system.

Conclusion

The engineered selectivity of AP1867 for the FKBP12 F36V mutant has provided researchers with an invaluable tool for the precise temporal control of protein function. The quantitative data unequivocally demonstrates a significant preference for the mutant protein, which is the foundation for the successful application of CID and dTAG technologies. The detailed experimental protocols provided herein serve as a guide for the accurate assessment of ligand binding and selectivity. The continued development of novel AP1867 derivatives and their application in diverse biological systems promises to further unravel complex cellular processes and accelerate drug discovery efforts.

References

An In-depth Technical Guide to Foundational Research on Targeted Protein Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and durable therapeutic effect.[1] This approach has the potential to target proteins previously considered "undruggable" and to overcome drug resistance.[4][5][6] This guide delves into the core principles of TPD, focusing on the two primary degradation pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).

Core TPD Pathways

Cells primarily utilize two major pathways for protein degradation to maintain protein homeostasis: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).[7][8][9] The UPS is responsible for the degradation of over 80% of intracellular proteins, particularly short-lived and misfolded proteins.[7][9] The ALP, on the other hand, degrades long-lived proteins, protein aggregates, and even entire organelles.[2][8][10]

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process that involves the tagging of substrate proteins with ubiquitin, a small 76-amino acid protein.[11] This tagging process, known as ubiquitination, occurs through a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[11][12]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11][12]

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[11][12] There are over 600 E3 ligases, providing substrate specificity to the system.[7]

The repeated addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, most commonly linked through lysine 48 (K48) of ubiquitin, which acts as a signal for degradation by the 26S proteasome.[7][9] The proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides.[7][11]

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Poly-Ub Chain Target Target Protein Target->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Peptides Peptides Proteasome->Peptides ALP_Pathway Cargo Cytoplasmic Cargo (e.g., Protein Aggregates) Phagophore Phagophore (Isolation Membrane) Cargo->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Recycled Recycled Macromolecules Autolysosome->Recycled Degradation PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides Molecular_Glue_Mechanism NeoSubstrate Neosubstrate (Target Protein) Ternary Ternary Complex (Neosubstrate-Glue-E3) NeoSubstrate->Ternary Glue Molecular Glue Glue->Ternary E3 E3 Ligase E3->Ternary Ub_NeoSubstrate Ubiquitinated Neosubstrate Ternary->Ub_NeoSubstrate Ubiquitination Proteasome 26S Proteasome Ub_NeoSubstrate->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides TPD_Workflow Start Start: Design/Synthesize Degrader Molecule Binding Biochemical Assays: Target Engagement & Ternary Complex Formation (SPR, ITC, FRET) Start->Binding Ubiquitination In Vitro & Cellular Assays: Ubiquitination (Western Blot) Binding->Ubiquitination Degradation Cell-Based Assays: Protein Degradation (Western Blot, MS) Ubiquitination->Degradation Phenotype Functional Assays: Cellular Phenotype (Viability, Apoptosis) Degradation->Phenotype End End: Lead Optimization & In Vivo Studies Phenotype->End

References

Nemtabrutinib (CAS No. 2127390-15-0): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Reversible BTK Inhibitor for B-Cell Malignancies

Introduction

Nemtabrutinib, identified by CAS number 2127390-15-0 and also known as MK-1026 and ARQ 531, is an orally available, potent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation covalent BTK inhibitors, Nemtabrutinib does not bind irreversibly to the cysteine residue at position 481 (C481) in the BTK active site.[1] This non-covalent, ATP-competitive binding mechanism allows it to effectively inhibit both wild-type (WT) BTK and the C481S mutant form, a common mechanism of acquired resistance to covalent BTK inhibitors.[1] Its development represents a significant advancement for patients with relapsed or refractory B-cell malignancies who have progressed on prior BTK inhibitor therapy.[3] This guide provides a comprehensive technical overview of Nemtabrutinib, including its mechanism of action, key experimental data, and clinical findings, tailored for researchers and drug development professionals.

Mechanism of Action and Signaling Pathway

Nemtabrutinib's primary mechanism of action is the potent inhibition of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[2][4] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This involves the activation of Src family kinases (like LYN), which then phosphorylate and activate SYK (Spleen tyrosine kinase). Activated SYK subsequently phosphorylates and activates BTK. BTK activation leads to the recruitment and activation of downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling cascades involving NF-κB, MAP kinases (like ERK), and AKT, promoting cell survival and proliferation.[5]

Nemtabrutinib, by binding to the ATP pocket of BTK, prevents its activation and disrupts this entire downstream signaling cascade, leading to the inhibition of malignant B-cell growth and induction of apoptosis.[4][5] A key advantage of Nemtabrutinib is its efficacy against the C481S BTK mutation, which prevents covalent inhibitors like ibrutinib (B1684441) from binding.[5] Furthermore, Nemtabrutinib exhibits a distinct kinase selectivity profile, inhibiting other kinases such as Src family kinases and those related to ERK signaling, which may contribute to its efficacy in malignancies with complex signaling dependencies.[5][6]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates Nemtabrutinib Nemtabrutinib (CAS: 2127390-15-0) Nemtabrutinib->BTK Inhibits AKT AKT Pathway PLCG2->AKT MAPK MAPK Pathway (ERK) PLCG2->MAPK NFkB NF-κB Pathway PLCG2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: Nemtabrutinib inhibits the B-Cell Receptor (BCR) signaling pathway.

Quantitative Data Summary

The potency and efficacy of Nemtabrutinib have been characterized through extensive preclinical and clinical studies. The data below is summarized from biochemical assays, cell-based proliferation assays, and the pivotal BELLWAVE-001 clinical trial.

Table 1: Preclinical Inhibitory Activity of Nemtabrutinib
Target / Cell LineAssay TypeIC50 / GI50Reference
Wild-Type BTKBiochemical Kinase Assay0.85 nM[4][5]
C481S-Mutant BTKBiochemical Kinase Assay0.39 nM[4][5]
LCK (Src Family)Biochemical Kinase Assay3.86 nM[4]
MEK1 (MAPK Pathway)Biochemical Kinase Assay8.5 nmol/L[7]
TMD8 Cell LineCell Proliferation0.13 µM (GI50)[4]
REC1 Cell LineCell Proliferation0.18 nM (GI50)[4]
SU-DHL-6 Cell LineCell Proliferation577 nmol/L[8]
Table 2: Patient Demographics from BELLWAVE-001 Study (CLL/SLL Cohort, 65 mg QD)
CharacteristicValue (N=57)Reference
Median Age (years)66[9]
Median Prior Therapies4[3][9]
Prior BTK Inhibitor95%[3][9]
Prior BTKi and BCL2i42%[3][9]
BTK C481S Mutation63%[3][9]
del(17p)33%[9]
TP53 Mutation32%[9]
Table 3: Efficacy and Safety from BELLWAVE-001 Study (CLL/SLL Cohort, 65 mg QD)
OutcomeValueReference
Efficacy
Overall Response Rate (ORR)56%[3][9]
Median Duration of Response (months)24.4[9]
Median Progression-Free Survival (months)26.3[3][9]
Common Treatment-Related Adverse Events (Any Grade)
Dysgeusia (Altered Taste)21%[3][9]
Neutropenia20%[3][9]
Fatigue13%[3]
Nausea12%[3]
Thrombocytopenia12%[3]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the evaluation of Nemtabrutinib.

Biochemical BTK Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Nemtabrutinib on the enzymatic activity of both wild-type and C481S-mutant BTK.

Methodology:

  • Reagents: Recombinant human BTK (WT or C481S mutant), kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) peptide).

  • Compound Preparation: Prepare a serial dilution of Nemtabrutinib in DMSO, followed by further dilution in kinase assay buffer to achieve final desired concentrations.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the BTK enzyme, the substrate, and the diluted Nemtabrutinib or vehicle (DMSO control).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for BTK).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. This is typically done using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.[5]

Cell Proliferation / Viability Assay

This assay measures the effect of Nemtabrutinib on the growth and viability of B-cell malignancy cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis A 1. Seed Cells (e.g., TMD8, REC1) in 96-well plates B 2. Incubate Overnight (Allow cells to adhere/recover) A->B D 4. Treat Cells (Add drug to wells) B->D C 3. Prepare Nemtabrutinib (Serial dilutions) C->D E 5. Incubate (e.g., 72 hours) D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Incubate (e.g., 10 minutes at RT) F->G H 8. Measure Luminescence (Plate Reader) G->H I 9. Calculate GI50/IC50 (Dose-response curve) H->I

Caption: Workflow for assessing cell viability after Nemtabrutinib treatment.

Methodology:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., TMD8, REC1, SU-DHL-6) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well opaque plates at a predetermined density and allow them to attach or recover overnight.

  • Compound Treatment: Treat cells with a range of Nemtabrutinib concentrations (e.g., 0.1 µM to 10.0 µM) for a specified duration, typically 72 hours.[10]

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a volume of a viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, equal to the culture volume in each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) from the resulting dose-response curves.

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within the BCR signaling pathway following treatment with Nemtabrutinib.

Methodology:

  • Cell Treatment and Lysis: Treat primary CLL cells or cell lines with Nemtabrutinib for a set time (e.g., 1 hour). Stimulate the BCR pathway with an anti-IgM antibody for a short period (e.g., 15 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins. Key antibodies include:

    • anti-phospho-BTK (Y223)

    • anti-total BTK

    • anti-phospho-PLCγ2 (Y1217)

    • anti-phospho-ERK

    • anti-total ERK[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used to quantify band intensity.[11]

In Vivo Patient-Derived Xenograft (PDX) Model

These models are used to evaluate the anti-tumor activity of Nemtabrutinib in a system that more closely mimics human disease.

Methodology:

  • Model Establishment: Implant tumor fragments or cells from a patient with a B-cell malignancy subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer Nemtabrutinib orally via gavage at a specified dose (e.g., 75 mg/kg, daily) for a defined treatment period.[6]

  • Monitoring: Monitor tumor volume (using caliper measurements) and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition) or the study can continue to assess impact on survival.

  • Data Analysis: Compare the tumor growth inhibition (%TGI) or survival curves between the treated and vehicle groups to determine efficacy.[5]

Conclusion

Nemtabrutinib (CAS 2127390-15-0) is a promising, next-generation reversible BTK inhibitor with a compelling preclinical and clinical profile. Its ability to potently inhibit both wild-type and C481S-mutant BTK addresses a critical unmet need for patients who have developed resistance to covalent BTK inhibitors.[3][5] The robust data from in vitro, in vivo, and clinical studies, particularly the BELLWAVE-001 trial, demonstrate significant anti-tumor activity and a manageable safety profile.[3][9] The detailed methodologies provided herein offer a foundation for further research and development efforts aimed at fully elucidating the therapeutic potential of this targeted agent in B-cell malignancies and potentially other indications.

References

A Technical Guide to AP1867-3-(aminoethoxy) and its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP1867-3-(aminoethoxy), a key chemical entity in the field of targeted protein degradation. We will cover its fundamental molecular properties, its critical role in the dTAG system for inducing selective protein degradation, and detailed experimental protocols for its application in a research setting.

Core Properties of AP1867-3-(aminoethoxy)

AP1867-3-(aminoethoxy) is a synthetic ligand for the FK506 binding protein (FKBP), specifically engineered to bind to a mutant version, FKBP12F36V. This specificity is crucial for its application in chemical-induced dimerization (CID) and Proteolysis Targeting Chimera (PROTAC) technologies.

PropertyValueCitations
Molecular Formula C38H50N2O9[1][][3]
Molecular Weight 678.81 g/mol [1][][3]
Appearance White to off-white solid
Primary Use Synthesis of PROTAC FKBP12F36V degraders[1][]

The dTAG System: Targeted Protein Degradation

AP1867-3-(aminoethoxy) is a foundational component for the synthesis of degrader molecules used in the dTAG system. This system allows for the rapid, selective, and reversible degradation of a target protein. The core principle involves tagging a protein of interest (POI) with the FKBP12F36V mutant protein. A heterobifunctional degrader molecule, synthesized using an AP1867 derivative, then acts as a bridge between the tagged POI and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Signaling Pathway of the dTAG System

The following diagram illustrates the mechanism of action of the dTAG system.

dTAG_System cluster_cell Cellular Environment POI Protein of Interest (POI) Tagged_POI POI FKBP12F36V FKBP12F36V FKBP12F36V Tag Proteasome 26S Proteasome Tagged_POI->Proteasome Recognition & Degradation dTAG_molecule dTAG Degrader (e.g., dTAG-13) dTAG_molecule->Tagged_POI:f1 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG_molecule->E3_Ligase E3_Ligase->Tagged_POI Degraded_POI Proteasome->Degraded_POI Ub Ubiquitin Ub->E3_Ligase

References

The dTAG System: A Technical Guide to Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system represents a powerful chemical biology tool for achieving rapid, selective, and reversible degradation of target proteins.[][2][3] This technology offers significant advantages over traditional genetic perturbation methods, such as RNA interference or CRISPR/Cas9, by providing temporal control over protein abundance, enabling the study of immediate cellular responses to protein loss.[2][4] This guide provides an in-depth overview of the dTAG system, its mechanism of action, experimental workflows, and key quantitative parameters for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Action

The dTAG system is a tripartite technology comprising three key components: a protein of interest (POI) fused to a mutant FKBP12F36V tag, a heterobifunctional dTAG molecule, and the endogenous ubiquitin-proteasome system.[][5] The FKBP12F36V tag is a single-point mutant of the human FKBP12 protein, engineered to be specifically recognized by the dTAG molecule with high affinity, while avoiding interaction with the wild-type FKBP12 protein.[2]

The dTAG molecule is a heterobifunctional small molecule consisting of a ligand that selectively binds to the FKBP12F36V tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[][2] Upon introduction into cells, the dTAG molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase.[5] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] The dTAG molecule acts catalytically, meaning it can induce the degradation of multiple POI molecules.[5]

The degradation process is rapid, often occurring within an hour of dTAG molecule administration, and is reversible upon washout of the compound.[2][6] This allows for precise temporal control over protein levels, enabling the study of dynamic cellular processes.

dTAG Signaling Pathway

Quantitative Parameters of dTAG-mediated Degradation

The efficiency of dTAG-mediated protein degradation can be characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These values are dependent on the specific dTAG molecule, the target protein, and the cell type used.

dTAG MoleculeE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Time (hours)Reference
dTAG-13CRBNFKBP12F36V-Nluc293FT~10>904[2]
dTAG-13CRBNBRD4-FKBP12F36V293T<50>904[2]
dTAG-7CRBNFKBP12F36V-Nluc293FT~50>904[2]
dTAGV-1VHLFKBP12F36V-Nluc293FT<100>9024[7]
dTAG-47CRBNAML1-ETO-FKBP12F36VKasumi-1Not Reported>902[8]

Experimental Protocols

Successful implementation of the dTAG system requires careful planning and execution of experimental protocols. The general workflow involves engineering cells to express the FKBP12F36V-tagged protein of interest, treating the cells with the dTAG molecule, and then analyzing the extent of protein degradation.

Generation of FKBP12F36V-tagged Cell Lines

Two primary methods are used to generate cell lines expressing the FKBP12F36V-tagged protein of interest:

  • Lentiviral Transduction: This method is suitable for exogenous expression of the fusion protein and is often used for initial validation of the system for a new target or cell line.[2][9] It is important to test both N- and C-terminal tagging to ensure that the tag does not interfere with the protein's function.[9]

  • CRISPR/Cas9-mediated Knock-in: This approach allows for the endogenous tagging of the protein of interest, which is crucial for studying the protein at its native expression level and avoiding overexpression artifacts.[2][4]

Experimental_Workflow cluster_Setup Cell Line Generation cluster_Experiment Degradation Experiment cluster_Analysis Analysis A1 Design Construct (N- or C-terminal FKBP12(F36V) tag) A2 Choose Method: Lentiviral Transduction or CRISPR/Cas9 Knock-in A1->A2 A3 Generate and Validate Tagged Cell Line A2->A3 B1 Plate Cells A3->B1 B2 Treat with dTAG Molecule (and controls, e.g., DMSO, negative control degrader) B1->B2 B3 Incubate for Desired Time Course (e.g., 0.5, 1, 2, 4, 24 hours) B2->B3 C1 Harvest Cells and Prepare Lysates B3->C1 C2 Analyze Protein Levels: Western Blot, Mass Spectrometry, or Luminescence-based assays C1->C2 C3 Quantify Degradation (DC50, Dmax) C2->C3

General dTAG Experimental Workflow
Protocol for a Typical Degradation Assay

This protocol outlines a general procedure for assessing protein degradation in cultured cells using Western blotting.

Materials:

  • FKBP12F36V-tagged cell line

  • Wild-type (parental) cell line

  • Complete cell culture medium

  • dTAG molecule (e.g., dTAG-13)

  • Negative control dTAG molecule

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the POI, the tag, and a loading control like GAPDH or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Plating: Seed the FKBP12F36V-tagged and wild-type cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • dTAG Molecule Treatment: The following day, treat the cells with the dTAG molecule at various concentrations (e.g., a serial dilution from 1 nM to 1000 nM) to determine the DC50. Include DMSO as a vehicle control and a negative control dTAG molecule at the highest concentration.[10]

  • Time Course: For a time-course experiment, treat cells with a fixed, effective concentration of the dTAG molecule (e.g., 100 nM dTAG-13) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2]

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the DMSO-treated control.

Advantages and Applications

The dTAG system offers several advantages that make it a valuable tool for modern biological research and drug development:

  • Rapid Action: Protein degradation is typically observed within an hour, allowing for the study of acute effects of protein loss.[2][6]

  • Selectivity: The dTAG molecules are highly selective for the FKBP12F36V tag, minimizing off-target effects.[][2]

  • Reversibility: The effect of the dTAG molecule is reversible upon its removal, enabling the study of protein function recovery.[6]

  • Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG molecule.[][10]

  • In Vivo Applicability: The dTAG system has been successfully used in mouse models to study protein function in a whole-organism context.[][2][11]

These features make the dTAG system particularly well-suited for:

  • Target Validation: Rapidly assessing the phenotypic consequences of depleting a potential drug target.[][2]

  • Studying Essential Proteins: Investigating the function of proteins that are essential for cell survival, where traditional knockout approaches are not feasible.[2]

  • Dissecting Complex Biological Pathways: Elucidating the immediate downstream effects of a protein's depletion with high temporal resolution.[2][4]

References

AP1867-3-(aminoethoxy): An In-Depth Technical Guide to Chemically Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AP1867-3-(aminoethoxy) and its applications in cell biology, focusing on its central role in the degradation tag (dTAG) system for targeted protein degradation. This document details the underlying mechanism of action, experimental workflows, and key quantitative data to facilitate the successful implementation of this powerful technology in research and drug development.

Introduction to AP1867 and the dTAG System

AP1867 is a synthetic, cell-permeable ligand designed to bind with high selectivity to a mutant form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBP12F36V).[1][] The AP1867-3-(aminoethoxy) derivative serves as a crucial chemical moiety for the synthesis of proteolysis-targeting chimeras (PROTACs), most notably in the dTAG system.[3]

The dTAG system is a versatile chemical biology tool for rapid, selective, and reversible degradation of a protein of interest (POI).[][4] This technology overcomes some of the limitations of traditional genetic perturbation methods like RNAi or CRISPR/Cas9, such as off-target effects and the delay between intervention and observable phenotype.[1][5] The dTAG system consists of two key components:

  • An FKBP12F36V-tagged Protein of Interest: The POI is genetically fused to the FKBP12F36V protein. This can be achieved through lentiviral expression of the fusion protein or by CRISPR/Cas9-mediated knock-in of the FKBP12F36V tag at the endogenous locus of the POI.[1][6]

  • A dTAG Degrader Molecule: These are heterobifunctional molecules, such as dTAG-13, that contain a ligand for FKBP12F36V (derived from AP1867) connected via a linker to a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN).[4][7]

The addition of the dTAG molecule to cells expressing the FKBP12F36V-POI fusion protein induces the formation of a ternary complex between the fusion protein and the E3 ligase.[4] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[8]

Mechanism of Action of the dTAG System

The dTAG system hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The dTAG molecule, for example dTAG-13, enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex.[1][4]

  • Ubiquitination: The induced proximity of the POI to the E3 ligase facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.[8]

This process is catalytic, with a single dTAG molecule capable of inducing the degradation of multiple POI molecules.[1] The degradation is rapid, often occurring within an hour of dTAG molecule addition, and can be reversed by washing out the compound.[9]

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP FKBP12(F36V) tag POI->FKBP fused to Proteasome 26S Proteasome POI->Proteasome targeted to dTAG dTAG Molecule (e.g., dTAG-13) dTAG->FKBP binds CRBN CRBN E3 Ligase dTAG->CRBN binds Ub Ubiquitin CRBN->Ub recruits & transfers Ub->POI polyubiquitinates Degraded Degraded Peptides Proteasome->Degraded degrades into

Mechanism of dTAG-mediated protein degradation.

Quantitative Data on dTAG-Mediated Protein Degradation

The efficacy and kinetics of dTAG-mediated protein degradation are dependent on the specific protein of interest, the dTAG molecule used, and the cellular context. The following tables summarize key quantitative data for the widely used dTAG-13 degrader.

Target ProteinCell LineMethod of ExpressiondTAG-13 ConcentrationTime to Significant DegradationReference
BRD4 (short isoform)MV4;11Lentiviral100 nM~1 hour[1]
FKBP12F36V-KRASG12VNIH/3T3Lentiviral500 nM4-8 hours (near complete)[1]
HDAC1-FKBP12F36VMV4;11Lentiviral50 nM~1 hour[1]
MYC-FKBP12F36VMV4;11Lentiviral50 nM~1 hour[1]
FKBP12F36V-EZH2MV4;11Lentiviral50 nM~1 hour[1]
PLK1-FKBP12F36VMV4;11Lentiviral50 nM~1 hour[1]
Endogenous BRD4293TCRISPR Knock-in100 nM~1 hour[1]
dTAG MoleculeTargetAssayIC50 / DC50Reference
dTAG-13FKBP12F36VAlphaScreen146.80 nMNabet et al., 2018 (not in search results)
dTAG-13CRBNAlphaScreen64.19 nMNabet et al., 2018 (not in search results)
dTAG-V1HiBiT-fusionLuminescence~10 nM (EC50)[10]
dTAG-13HiBiT-fusionLuminescence~50% degradation at 10 µM[10]

Experimental Protocols

Generation of FKBP12F36V-Tagged Cell Lines

Two primary methods are used to generate cell lines expressing the POI fused to the FKBP12F36V tag: lentiviral expression and CRISPR/Cas9-mediated knock-in.[1]

This method is ideal for initial testing of the dTAG system for a new POI and for cell lines that are easily transduced.

Lentiviral_Workflow Start Cloning Clone POI into lentiviral dTAG vector (N- or C-terminal tag) Start->Cloning Virus_Production Produce lentivirus in packaging cells (e.g., HEK293T) Cloning->Virus_Production Transduction Transduce target cells with lentiviral particles Virus_Production->Transduction Selection Select for transduced cells (e.g., with puromycin) Transduction->Selection Validation Validate fusion protein expression (Western blot) Selection->Validation End Validation->End

Workflow for generating FKBP12F36V-tagged cell lines via lentivirus.

Protocol:

  • Vector Selection and Cloning:

    • Choose a suitable lentiviral vector containing the FKBP12F36V tag. Plasmids are available for N-terminal or C-terminal tagging of the POI.[1][11]

    • Clone the cDNA of your POI into the chosen vector using a suitable cloning method (e.g., Gateway cloning).[1]

  • Lentivirus Production:

    • Co-transfect a packaging cell line (e.g., HEK293T) with the lentiviral vector containing your FKBP12F36V-POI fusion construct and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Cell Transduction:

    • Plate your target cells at an appropriate density.

    • Add the lentiviral supernatant to the cells in the presence of a transduction-enhancing agent like polybrene (if compatible with your cells).

  • Selection and Validation:

    • After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) corresponding to the resistance gene in the lentiviral vector.

    • Expand the resistant cell population.

    • Confirm the expression of the full-length FKBP12F36V-POI fusion protein by Western blot analysis using an antibody against the POI or an epitope tag (e.g., HA) included in the vector.[1]

This method allows for the study of the POI at its endogenous expression level, which is often preferred for physiological relevance.[6]

CRISPR_Workflow Start Design Design sgRNA targeting the N- or C-terminus of the POI Start->Design Donor_Construction Construct donor plasmid with FKBP12(F36V) tag flanked by homology arms Design->Donor_Construction Transfection Co-transfect target cells with Cas9/sgRNA and donor plasmids Donor_Construction->Transfection Selection_Screening Select and screen for knock-in clones (e.g., by PCR and antibiotic selection) Transfection->Selection_Screening Validation Validate homozygous knock-in and fusion protein expression Selection_Screening->Validation End Validation->End

Workflow for endogenous tagging with FKBP12F36V using CRISPR/Cas9.

Protocol:

  • Design of sgRNA and Donor Plasmid:

    • Design a single guide RNA (sgRNA) that directs the Cas9 nuclease to create a double-strand break at the desired insertion site (immediately before the start codon for N-terminal tagging or after the stop codon for C-terminal tagging).[12]

    • Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-800 bp) that match the genomic sequences upstream and downstream of the Cas9 cut site.[13] The donor plasmid should also contain a selection marker.

  • Transfection and Selection:

    • Co-transfect the target cells with the Cas9/sgRNA expression plasmid and the donor plasmid.

    • Select for transfected cells using the appropriate antibiotic.

  • Screening and Validation:

    • Isolate single-cell clones and screen for correct integration of the FKBP12F36V tag by genomic PCR.

    • Confirm the expression of the endogenously tagged fusion protein by Western blot. It is important to validate that the fusion protein is expressed at the expected level and that the untagged protein is absent in homozygous knock-in clones.[12]

Protein Degradation Assay

Once a cell line expressing the FKBP12F36V-POI is established, the degradation of the POI can be induced by the addition of a dTAG molecule.

Protocol:

  • Cell Plating: Plate the FKBP12F36V-POI expressing cells at a suitable density in a multi-well plate.

  • dTAG Molecule Treatment:

    • Prepare a stock solution of the dTAG molecule (e.g., dTAG-13) in DMSO.

    • Dilute the dTAG molecule to the desired final concentration in cell culture medium. For initial experiments, a dose-response curve (e.g., 1 nM to 1 µM) is recommended.[1]

    • Treat the cells with the dTAG molecule-containing medium. Include a DMSO-only vehicle control.

  • Time Course: For kinetic analysis, harvest cells at different time points after dTAG molecule addition (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Determine the protein concentration of the lysates using a BCA assay.[14]

Analysis of Protein Degradation by Western Blot

Western blotting is the most common method to visualize and quantify the degradation of the target protein.

Protocol:

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody specific to the POI or the epitope tag overnight at 4°C.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

    • Image the blot using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation relative to the vehicle-treated control.[14]

Applications in Elucidating Signaling Pathways

The dTAG system is a powerful tool for dissecting complex signaling pathways by allowing for the acute depletion of key signaling nodes.

Investigating KRASG12V Signaling

The degradation of FKBP12F36V-KRASG12V has been used to study the immediate effects of losing this key oncoprotein.[9] Acute degradation of KRASG12V leads to a rapid decrease in the phosphorylation of downstream effectors in the MAPK/ERK and PI3K/AKT pathways.[15]

KRAS_Pathway KRAS FKBP12(F36V)-KRAS(G12V) Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF activates PI3K PI3K KRAS->PI3K activates dTAG13 dTAG-13 dTAG13->KRAS induces Degradation->RAF inhibition of Degradation->PI3K inhibition of MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation

Effect of dTAG-mediated KRASG12V degradation on downstream signaling.
Dissecting BRD4 Function

The dTAG system has been used to selectively degrade BRD4, a member of the BET family of bromodomain proteins, to distinguish its specific functions from those of other BET family members like BRD2 and BRD3.[1] Degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[16]

BRD4_Pathway BRD4 Endogenous FKBP12(F36V)-BRD4 Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones binds to Transcription Transcription BRD4->Transcription promotes dTAG13 dTAG-13 dTAG13->BRD4 induces Degradation->Transcription inhibits cMyc_Gene c-Myc Gene Acetylated_Histones->cMyc_Gene at promoter/enhancer cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression

Impact of dTAG-mediated BRD4 degradation on c-Myc expression.

Conclusion

AP1867-3-(aminoethoxy) is a key component of the dTAG system, a powerful and versatile technology for inducing the rapid and selective degradation of target proteins in cell biology research. This guide provides the fundamental knowledge and experimental frameworks for researchers to employ this system to dissect complex biological processes and validate potential drug targets with high temporal resolution. The ability to acutely and reversibly control protein abundance offers a significant advantage over traditional genetic methods, opening new avenues for scientific discovery.

References

Methodological & Application

Application Notes and Protocols for AP1867-3-(aminoethoxy) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand designed to specifically bind to the F36V mutant of the FK506 binding protein 12 (FKBP12). It functions as a critical component in chemically induced dimerization (CID) and targeted protein degradation technologies, most notably as a building block for Proteolysis Targeting Chimeras (PROTACs) and degradation tag (dTAG) systems. This molecule itself does not possess intrinsic biological activity in wild-type cells but serves as a high-affinity "handle" to engage with proteins genetically tagged with the FKBP12(F36V) mutant. These application notes provide a comprehensive overview and detailed protocols for the utilization of AP1867-3-(aminoethoxy)-based degraders in cell culture for targeted protein knockdown.

Mechanism of Action: Targeted Protein Degradation

AP1867-3-(aminoethoxy) is a key component of bifunctional molecules known as PROTACs or dTAG molecules. These molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).

A PROTAC or dTAG molecule containing the AP1867 moiety consists of three parts:

  • Target-binding ligand: In this context, AP1867-3-(aminoethoxy) serves as the ligand that specifically recognizes and binds to a POI that has been genetically engineered to fuse with the FKBP12(F36V) tag.

  • E3 Ubiquitin Ligase Ligand: This part of the molecule recruits a specific E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation.

  • Linker: A chemical linker connects the target-binding ligand and the E3 ligase ligand.

The formation of this ternary complex (POI-FKBP12(F36V) :: Degrader :: E3 Ligase) brings the POI into close proximity with the E3 ligase, leading to the polyubiquitination of the POI. The proteasome then recognizes and degrades the polyubiquitinated POI.

Core Applications

  • Target Validation: Rapidly and specifically degrade a protein of interest to study the functional consequences in a cellular context.

  • Drug Development: Investigate the therapeutic potential of degrading a disease-relevant protein.

  • Understanding Biological Pathways: Elucidate the role of specific proteins in signaling cascades and other cellular processes by observing the effects of their acute depletion.

Data Presentation

Quantitative analysis of protein degradation is typically focused on determining the efficiency and potency of the degrader molecule. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Table 1: Example Data Summary for an AP1867-based Degrader

ParameterValueUnitsExperimental Conditions
Cell LineHEK293-FKBP12(F36V)-TargetProtein--
Treatment Time24hours-
DC50100nM12-point dose-response
Dmax>95%As determined by Western blot or mass spectrometry
Hill Slope1.2-Non-linear regression analysis

Experimental Protocols

Protocol 1: General Protocol for Targeted Protein Degradation using an AP1867-based Degrader

This protocol outlines the general steps for inducing the degradation of an FKBP12(F36V)-tagged protein of interest in cultured cells using a degrader molecule containing the AP1867-3-(aminoethoxy) moiety.

Materials:

  • Cells stably expressing the FKBP12(F36V)-tagged protein of interest.

  • Complete cell culture medium.

  • AP1867-based degrader molecule.

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Reagents and equipment for protein quantification (e.g., BCA assay).

  • Reagents and equipment for protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

  • Primary antibody against the protein of interest or the FKBP12 tag.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cells expressing the FKBP12(F36V)-tagged protein of interest in a suitable culture plate format (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of treatment.

  • Preparation of Degrader Stock Solution:

    • Prepare a high-concentration stock solution of the AP1867-based degrader in DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, prepare serial dilutions of the degrader from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest degrader concentration).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the degrader or the vehicle control.

    • Incubate the cells for the desired period (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Analyze the protein levels of the target protein by Western blotting or mass spectrometry. For Western blotting, probe with an antibody against the protein of interest or the FKBP12 tag. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.

    • Quantify the band intensities and normalize to the loading control and the vehicle-treated sample to determine the percentage of remaining protein.

  • Data Analysis:

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration.

    • Perform a non-linear regression analysis to determine the DC50 and Dmax values.

Visualizations

Signaling_Pathway cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) -FKBP12(F36V) tag Degrader AP1867-based Degrader POI->Degrader binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Degrader binds Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of targeted protein degradation via an AP1867-based PROTAC/dTAG molecule.

Experimental_Workflow start Start seed_cells Seed cells expressing FKBP12(F36V)-tagged protein start->seed_cells prepare_degrader Prepare serial dilutions of AP1867-based degrader seed_cells->prepare_degrader treat_cells Treat cells with degrader and vehicle control prepare_degrader->treat_cells incubate Incubate for desired time treat_cells->incubate lyse_cells Lyse cells and collect protein incubate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein analyze_protein Analyze protein levels (e.g., Western Blot) quantify_protein->analyze_protein data_analysis Analyze data and determine DC50/Dmax analyze_protein->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing targeted protein degradation.

Logical_Relationship cluster_PROTAC Bifunctional Degrader Molecule cluster_Cellular_Components Cellular Components AP1867 AP1867-3-(aminoethoxy) Linker Linker AP1867->Linker Tagged_POI FKBP12(F36V)-tagged Protein of Interest AP1867->Tagged_POI Binds to E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase_Complex E3 Ubiquitin Ligase Complex E3_Ligand->E3_Ligase_Complex Recruits

Application Notes and Protocols for the Synthesis of a PROTAC Using AP1867-3-(aminoethoxy)ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This technology offers a powerful alternative to traditional small-molecule inhibitors, enabling the targeting of proteins previously considered "undruggable." A PROTAC typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]

This document provides detailed application notes and protocols for the synthesis and characterization of a PROTAC utilizing AP1867-3-(aminoethoxy)ethyl as the ligand for the FK506-binding protein 12 (FKBP12) with an F36V mutation. This system, often referred to as the dTAG (degradation tag) system, allows for the specific degradation of any protein of interest that has been endogenously tagged with the FKBP12(F36V) mutant protein.[2] this compoundethyl is a synthetic ligand designed to selectively bind to the engineered FKBP12(F36V) variant, making it an invaluable tool for targeted protein degradation studies.[3][4][5]

Signaling Pathway and Mechanism of Action

The fundamental principle of the PROTACs described herein is to induce the proximity of the FKBP12(F36V)-tagged protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the tagged protein by the 26S proteasome. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice of E3 ligase can influence the degradation efficiency and substrate scope of the PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI_FKBP12F36V POI-FKBP12(F36V) POI_FKBP12F36V->Ternary_Complex Binds E3_Ligase E3 Ligase (CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Facilitates Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_POI Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated degradation of an FKBP12(F36V)-tagged protein.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC via Amide Coupling

This protocol describes the synthesis of a PROTAC by coupling this compoundethyl with a linker-E3 ligase ligand moiety. As a representative example, we will use a pomalidomide-based linker pre-functionalized with a carboxylic acid.

Materials:

  • This compoundethyl

  • Pomalidomide-linker-COOH (e.g., Pomalidomide-PEG4-acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., DCM/Methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the pomalidomide-linker-COOH (1.0 equivalent) in anhydrous DMF.

  • Acid Activation: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compoundethyl (1.1 equivalents) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_Workflow PROTAC Synthesis Workflow (Amide Coupling) Start Start Acid_Activation Activate Pomalidomide-linker-COOH with HATU and DIPEA in DMF Start->Acid_Activation Amine_Addition Add this compoundethyl Acid_Activation->Amine_Addition Reaction Stir at Room Temperature (4-16h) Monitor by LC-MS Amine_Addition->Reaction Workup Dilute with DCM Wash with NaHCO3 and Brine Reaction->Workup Purification Purify by Flash Chromatography Workup->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of a PROTAC via amide coupling.

Protocol 2: Cellular Protein Degradation Assay using Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to degrade the FKBP12(F36V)-tagged protein of interest in a cellular context.

Materials:

  • Cells expressing the FKBP12(F36V)-tagged protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells expressing the FKBP12(F36V)-tagged POI in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex)

  • Purified recombinant FKBP12(F36V)-tagged protein of interest

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Synthesized PROTAC

  • SDS-PAGE and Western blotting reagents as in Protocol 2

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, FKBP12(F36V)-POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the synthesized PROTAC to the reaction mixture. Include a vehicle control (DMSO).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli sample buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Quantitative Data Presentation

PROTAC (dTAG)E3 Ligase LigandTarget ProteinCell LineDC₅₀ (nM)Dmax (%)Reference
dTAG-13Thalidomide (CRBN)FKBP12(F36V)-Nluc293FT~100>90[2]
dTAG-13Thalidomide (CRBN)BRD4-FKBP12(F36V)MV4;11Potent degradation at 50 nM>90[2]
dTAGV-1VHL LigandFKBP12(F36V)-Nluc293FTPotent degradation at 100 nM>90[6]
NC-1Pomalidomide (CRBN)BTKMino2.297[7]

Note: The data presented for dTAG-13 and dTAGV-1 is for PROTACs targeting FKBP12(F36V) fusions and serves as a representative expectation of performance. The NC-1 data is for a different target but illustrates the potency achievable with pomalidomide-based PROTACs.

Conclusion

This compoundethyl is a valuable chemical tool for the synthesis of PROTACs designed for the targeted degradation of FKBP12(F36V)-tagged proteins. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and cellular evaluation of these powerful molecules. By following these methodologies, researchers can effectively develop and assess novel PROTACs for a wide range of biological targets, thereby advancing the field of targeted protein degradation and enabling new therapeutic strategies.

References

Determining the Optimal Concentration of AP1867-3-(aminoethoxy)-Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of Proteolysis Targeting Chimeras (PROTACs) synthesized using the AP1867-3-(aminoethoxy) moiety. AP1867 is a synthetic ligand that specifically binds to the F36V mutant of the FKBP12 protein (FKBP12F36V), a commonly used "degradation tag" (dTAG) in targeted protein degradation studies. [7, 11, 14, 18] By incorporating AP1867-3-(aminoethoxy) into a heterobifunctional degrader molecule, researchers can induce the degradation of a target protein that has been fused with the FKBP12F36V tag.

The dTAG system offers rapid, potent, and reversible control over protein levels, making it a valuable tool for target validation and studying the downstream consequences of protein loss. [9] This document outlines the necessary experimental workflows, from initial dose-ranging to precise determination of key performance indicators such as the half-maximal degradation concentration (DC50) and maximal degradation (Dmax).

Signaling Pathway and Mechanism of Action

The dTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC containing the AP1867-3-(aminoethoxy) moiety acts as a molecular bridge, bringing an E3 ubiquitin ligase (such as Cereblon [CRBN] or Von Hippel-Lindau [VHL]) into close proximity with the FKBP12F36V-tagged protein of interest (POI). [13] This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

dTAG_Pathway cluster_cell Cellular Environment PROTAC AP1867-based PROTAC Ternary_Complex Ternary Complex (PROTAC + E3 + POI) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruits POI Protein of Interest (POI)- FKBP12(F36V) fusion POI->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of action of the dTAG system.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is crucial for identifying the optimal concentration of a novel AP1867-3-(aminoethoxy)-based PROTAC. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Novel AP1867-based PROTAC Dose_Range 1. Initial Dose-Range Finding (e.g., 1 nM - 10 µM) Start->Dose_Range Time_Course 2. Time-Course Experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) Dose_Range->Time_Course Dose_Response 3. Detailed Dose-Response Curve (10-12 point titration) Time_Course->Dose_Response Viability_Assay 4. Cell Viability Assessment (e.g., MTS, CellTiter-Glo) Dose_Response->Viability_Assay Data_Analysis 5. Data Analysis (DC50, Dmax, CC50) Viability_Assay->Data_Analysis Optimal_Concentration Optimal Working Concentration Determined Data_Analysis->Optimal_Concentration

Figure 2: Experimental workflow for optimization.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data that should be determined for a novel AP1867-3-(aminoethoxy)-based PROTAC. The values provided are examples based on published data for efficient dTAG molecules like dTAG-13 and should be determined empirically for each new compound. [2]

Table 1: Degradation Parameters

ParameterDescriptionTypical Value RangeExperimental Assay
DC50 Concentration resulting in 50% of maximal degradation.1 - 100 nMWestern Blot, Reporter Assay
Dmax Maximum percentage of protein degradation achieved.> 90%Western Blot, Reporter Assay
t1/2 Time to achieve 50% of maximal degradation.1 - 4 hoursWestern Blot, Reporter Assay

Table 2: Cell Viability Parameters

ParameterDescriptionTypical Value RangeExperimental Assay
CC50 Concentration resulting in 50% reduction in cell viability.> 10 µMMTS, CellTiter-Glo
Therapeutic Index Ratio of CC50 to DC50.> 100Calculated

Experimental Protocols

Protocol for Determining Protein Degradation by Western Blot

This protocol is designed to quantify the degradation of the FKBP12F36V-tagged protein of interest following treatment with an AP1867-based PROTAC.

Materials:

  • Cells expressing the FKBP12F36V-POI fusion protein.

  • Complete cell culture medium.

  • AP1867-based PROTAC stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [9]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (against the POI and a loading control, e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: Prepare serial dilutions of the AP1867-based PROTAC in complete culture medium. For an initial dose-range finding, a broad range (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO). Replace the medium in the wells with the medium containing the PROTAC or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours for dose-response, or various time points for a time-course experiment).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. [6] Incubate on ice for 15-30 minutes with occasional vortexing. [6]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol for Dual-Luciferase Reporter Assay

This assay provides a high-throughput method to assess protein degradation by measuring the activity of a luciferase reporter fused to the FKBP12F36V tag. [2, 3]

Materials:

  • Cells co-expressing the FKBP12F36V-NanoLuciferase (Nluc) fusion and a control Firefly Luciferase (Fluc). [2]

  • White, opaque 96- or 384-well plates.

  • AP1867-based PROTAC stock solution.

  • Dual-Glo® Luciferase Assay System (or equivalent).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque multi-well plate. [3]

  • Compound Treatment: Add serial dilutions of the AP1867-based PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time at 37°C. [3]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the Luciferase Assay Reagent II (for Fluc) to each well and measure the luminescence. [10]

    • Add the Stop & Glo® Reagent (for Nluc) to each well and measure the luminescence again. [10]

  • Data Analysis: Calculate the ratio of Nluc to Fluc luminescence for each well. Normalize the ratios to the vehicle control to determine the percentage of degradation. Plot the normalized values against the log of the PROTAC concentration to determine the DC50.

Protocol for Cell Viability (MTS) Assay

This protocol assesses the cytotoxicity of the AP1867-based PROTAC.

Materials:

  • Cells used in the degradation experiments.

  • Clear or opaque 96-well plates.

  • AP1867-based PROTAC stock solution.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the AP1867-based PROTAC to the wells.

  • Incubation: Incubate the cells for a period that reflects the duration of the degradation experiment (e.g., 72 hours). [2]

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions. [16]

    • Incubate for 1-4 hours at 37°C. [16]

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the CC50.

AP1867-3-(aminoethoxy) solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of AP1867-3-(aminoethoxy), a synthetic ligand for the FK506-binding protein (FKBP). This compound is a crucial component in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the engineered FKBP12 F36V mutant protein.

Compound Information

PropertyValue
IUPAC Name 2-(3-(1-((2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidin-2-yl)-1-oxo-5-(3,4-dimethoxyphenyl)pentan-2-yl)phenoxy)ethan-1-amine
Molecular Formula C₃₈H₅₀N₂O₉
Molecular Weight 678.81 g/mol
CAS Number 2127390-15-0
Appearance White to off-white solid
Primary Application Synthetic ligand for FKBP, used in the synthesis of PROTACs for FKBP12 F36V degradation.[1][2][3]

Solubility Data

AP1867-3-(aminoethoxy) exhibits varying solubility depending on the solvent system. Proper dissolution is critical for experimental success.

SolventConcentrationMethodNotes
DMSO 240 mg/mL (353.56 mM)Ultrasonic assistance may be required.[1]Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Ethanol Not specified--
Aqueous Buffers Poorly soluble-Direct dissolution in aqueous buffers is not recommended.
In Vivo Formulation 1 ≥ 6 mg/mL (8.84 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]Prepare by adding each solvent sequentially and mixing thoroughly. Heating and/or sonication can aid dissolution.[1]
In Vivo Formulation 2 ≥ 6 mg/mL (8.84 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]-
In Vivo Formulation 3 ≥ 6 mg/mL (8.84 mM)10% DMSO, 90% Corn Oil.[1]-

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of AP1867-3-(aminoethoxy) for subsequent dilution in experimental media.

Materials:

  • AP1867-3-(aminoethoxy) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Equilibrate the AP1867-3-(aminoethoxy) vial to room temperature before opening to minimize moisture absorption.

  • Weigh the desired amount of AP1867-3-(aminoethoxy) powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound).

  • Vortex the solution thoroughly.

  • If precipitation occurs, use an ultrasonic bath for 5-10 minutes to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for In Vitro Cell-Based Assays (PROTAC-mediated Degradation)

Objective: To induce the degradation of a target protein fused to the FKBP12 F36V tag in a cellular context using a PROTAC synthesized with AP1867-3-(aminoethoxy).

Materials:

  • Cells expressing the FKBP12 F36V-tagged protein of interest

  • Complete cell culture medium

  • AP1867-3-(aminoethoxy)-based PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting or other protein detection methods (e.g., mass spectrometry, ELISA)

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare serial dilutions of the AP1867-3-(aminoethoxy)-based PROTAC from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for PROTAC-mediated degradation of the target protein. The optimal time course should be determined empirically.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA).

  • Analysis of Protein Degradation:

    • Normalize the protein concentration of all samples.

    • Analyze the levels of the FKBP12 F36V-tagged target protein by Western blotting, mass spectrometry, or another quantitative protein analysis method.

    • Include a loading control (e.g., GAPDH, β-actin) in Western blot analysis to ensure equal protein loading.

    • Quantify the protein bands to determine the extent of degradation at different PROTAC concentrations and time points.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC molecule, synthesized using AP1867-3-(aminoethoxy), induces the degradation of a target protein tagged with FKBP12 F36V.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (contains AP1867-3-(aminoethoxy) moiety) FKBP Target Protein-FKBP12F36V PROTAC->FKBP Binds to FKBP12F36V E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Binds to E3 Ligase Ternary Ternary Complex (E3-PROTAC-Target) Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Poly-ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for In Vitro Degradation Assay

The following diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of an AP1867-3-(aminoethoxy)-based PROTAC.

Experimental_Workflow A 1. Seed Cells Expressing FKBP12F36V-Target Fusion B 2. Prepare Serial Dilutions of AP1867-based PROTAC A->B C 3. Treat Cells with PROTAC (and vehicle control) B->C D 4. Incubate for a Defined Time Course C->D E 5. Lyse Cells and Quantify Protein D->E F 6. Analyze Target Protein Levels (e.g., Western Blot) E->F G 7. Quantify Degradation and Determine DC50 F->G

Caption: Workflow for in vitro PROTAC degradation assay.

Storage and Stability

  • Solid Form: Store at -20°C under a nitrogen atmosphere for long-term stability.

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

These guidelines provide a comprehensive starting point for researchers utilizing AP1867-3-(aminoethoxy) in their experiments. Optimization of concentrations, incubation times, and specific cell lines will be necessary for individual experimental systems.

References

Application Notes and Protocols for AP1867-Induced Protein Degradation (dTAG System)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy for modulating protein function, offering distinct advantages over traditional inhibition methods. The degradation tag (dTAG) system is a versatile chemical biology tool that enables the rapid, selective, and reversible degradation of virtually any intracellular protein of interest (POI).[][2][3] This technology utilizes a heterobifunctional small molecule, a "dTAG degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it toward a specific target.

The dTAG system is predicated on three core components:

  • A protein of interest (POI) fused with a mutant FKBP12 protein (FKBP12F36V).[][2]

  • A dTAG degrader molecule, which contains a ligand for FKBP12F36V (such as an AP1867 derivative) linked to a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[][2][4]

  • The endogenous ubiquitin-proteasome system of the cell.

This document provides a detailed guide to the principles and protocols for utilizing the AP1867-based dTAG system for targeted protein degradation.

Mechanism of Action

The dTAG system offers precise control over protein levels through an induced proximity mechanism. The FKBP12F36V mutant contains a single amino acid substitution (F36V) that creates a "hole" in the binding pocket, allowing it to be selectively recognized by a "bumped" ligand like AP1867.[2] Wild-type FKBP12 does not bind this ligand, ensuring high specificity.

The dTAG degrader acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the fusion protein and an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of the POI by the E3 ligase.[][4] The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the entire fusion protein.[][3] This process is catalytic, with a single degrader molecule capable of inducing the degradation of multiple target protein molecules.[4]

Signaling Pathway Diagram

dTAG_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein FKBP12F36V FKBP12(F36V) tag TernaryComplex Ternary Complex (POI-dTAG-E3) FusionProtein->TernaryComplex Binds dTAG_Degrader dTAG Degrader (e.g., dTAG-13) dTAG_Degrader->TernaryComplex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->TernaryComplex Recruited Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of dTAG-mediated protein degradation.

Experimental Workflow

A typical workflow for a dTAG experiment involves several key stages, from generating the tagged cell line to analyzing the degradation of the target protein.

dTAG_Workflow cluster_1 Phase 1: Cell Line Generation cluster_2 Phase 2: Degradation Experiment cluster_3 Phase 3: Analysis A1 Design Tagging Strategy (N- or C-terminus) A2 Generate FKBP12(F36V)-tagged POI (Lentiviral Expression or CRISPR/Cas9 Knock-in) A1->A2 A3 Select and Validate Clonal Cell Lines A2->A3 B1 Seed Cells A3->B1 B2 Treat with dTAG Degrader (Dose-response & Time-course) B1->B2 B3 Harvest Cells B2->B3 C1 Prepare Lysates B3->C1 C2 Analyze Protein Levels (Western Blot, Luminescence, etc.) C1->C2 C3 Data Analysis (DC50, Dmax, Kinetics) C2->C3

Caption: General experimental workflow for dTAG experiments.

Quantitative Data Summary

The efficiency of dTAG-mediated degradation is typically characterized by the DC50 (the concentration of degrader that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The kinetics of degradation are also a critical parameter.

Target ProteinCell LinedTAG MoleculeDC50 (nM)Dmax (%)Time to Max Degradation (hours)
BRD4(short)-FKBP12F36VMV4;11dTAG-13~10-50>901
FKBP12F36V-KRASG12VMV4;11dTAG-13~50>904-8
HDAC1-FKBP12F36VMV4;11dTAG-13~50>901
MYC-FKBP12F36VMV4;11dTAG-13~50>901
FKBP12F36V-EZH2MV4;11dTAG-13~50>901
PLK1-FKBP12F36VMV4;11dTAG-13~50>901
nTurbo-FKBP12HEK293TdTAG-13~100>906
nTurbo-FKBP12HEK293TdTAGV-1~100>906

Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and fusion protein construct.

Experimental Protocols

Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines

Successful protein degradation is contingent on the proper expression of the FKBP12F36V-tagged protein of interest. This can be achieved through either exogenous expression using a lentiviral system or by endogenously tagging the gene of interest using CRISPR/Cas9-mediated knock-in.[][5]

1.1. Exogenous Expression via Lentiviral Transduction:

This method is recommended for initial validation of the dTAG system for a new POI or cell line, as it is relatively rapid.[5]

  • Vector Selection and Cloning:

    • Choose a lentiviral expression vector containing the FKBP12F36V tag. Plasmids are available for both N- and C-terminal tagging.[5] It is advisable to test both tagging orientations if the optimal terminus is unknown.[5]

    • Clone the cDNA of your POI into the chosen vector using standard molecular biology techniques.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction and Selection:

    • Transduce the target cell line with the harvested lentivirus.

    • Select for successfully transduced cells using the appropriate antibiotic selection marker present on the vector (e.g., puromycin).

  • Validation:

    • Confirm the expression of the full-length fusion protein by Western blotting using antibodies against the POI and/or an epitope tag (e.g., HA) often included in the vector.[2]

1.2. Endogenous Tagging via CRISPR/Cas9 Knock-in:

This approach is more technically demanding but allows for the study of the POI at its native expression level.

  • Design and Construction:

    • Design a guide RNA (sgRNA) that targets the genomic locus of the POI near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon.[6]

    • Design a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection and Selection:

    • Co-transfect the target cells with the Cas9 nuclease, the sgRNA, and the donor plasmid.

    • Select for successfully edited cells, for example, by using a selectable marker included in the donor plasmid or by single-cell sorting.

  • Validation:

    • Screen clonal populations by PCR and Sanger sequencing to confirm correct integration of the tag.

    • Confirm expression of the endogenously tagged protein by Western blotting.

Protocol 2: Dose-Response and Time-Course Analysis of Protein Degradation

2.1. Cell Seeding and Treatment:

  • Seed the validated FKBP12F36V-tagged cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

  • Allow the cells to adhere and recover for 24 hours.

  • Prepare a dilution series of the dTAG degrader (e.g., dTAG-13) in culture medium. For a dose-response experiment, a typical concentration range is 1 nM to 10 µM. A DMSO-only control should always be included.

  • For a time-course experiment, treat cells with a fixed, effective concentration of the dTAG degrader (e.g., 500 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[7]

2.2. Cell Lysis:

  • At the end of the treatment period, wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

Protocol 3: Analysis of Protein Degradation by Western Blotting

3.1. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3.2. SDS-PAGE and Immunoblotting:

  • Normalize the protein amount for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

Protocol 4: Analysis of Protein Degradation by Luminescence-Based Assay

This method is suitable for higher-throughput analysis and requires the POI to be fused with a reporter tag, such as a HiBiT tag, in addition to the FKBP12F36V tag.[8]

  • Assay Setup:

    • Seed cells expressing the dual-tagged POI in a 96-well or 384-well plate.

    • Treat the cells with a dilution series of the dTAG degrader as described in Protocol 2.1.

    • Incubate for the desired time (e.g., 4-6 hours).

  • Luminescence Measurement:

    • Follow the manufacturer's protocol for the specific luminescence assay system (e.g., Nano-Glo® HiBiT Lytic Detection System).

    • Typically, this involves adding a lytic reagent containing the LgBiT protein and the luciferase substrate to the wells.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., a co-expressed firefly luciferase for internal normalization or a cell viability assay).[8]

    • Plot the normalized signal against the degrader concentration to determine the DC50 value.

Troubleshooting and Considerations

  • Inefficient Degradation: If degradation is not observed, consider the following:

    • Choice of dTAG Degrader: Some POIs may be more efficiently degraded by a VHL-recruiting degrader (e.g., dTAGV-1) than a CRBN-recruiting one (e.g., dTAG-13), or vice versa. It is advisable to test both.

    • Tagging Terminus: The FKBP12F36V tag may interfere with protein folding or function when placed at one terminus but not the other. Testing both N- and C-terminal fusions is recommended.[5]

    • "Hook Effect": At very high concentrations, the dTAG degrader can form binary complexes with either the fusion protein or the E3 ligase, preventing the formation of the productive ternary complex. If degradation efficiency decreases at higher concentrations, this may be the cause. Performing a full dose-response curve is crucial.

  • Cell Line Specificity: The expression levels of endogenous E3 ligases can vary between cell lines, which may affect degradation efficiency.

  • Reversibility: The dTAG system is reversible. Washing out the degrader from the cell culture medium will lead to the re-accumulation of the target protein.[3]

Conclusion

The AP1867-based dTAG system is a robust and versatile tool for inducing the acute degradation of specific proteins. Its rapid kinetics and high selectivity provide a powerful platform for target validation in drug discovery and for dissecting complex biological processes with high temporal resolution. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively implement this technology to gain deeper insights into protein function.

References

Application Notes and Protocols for Chemical-Induced Dimerization (CID) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical-induced dimerization (CID) is a powerful technology used to control protein-protein interactions within living cells in a rapid, reversible, and dose-dependent manner.[1][2] This technique relies on small molecules that act as a bridge, bringing together two engineered protein domains that do not otherwise interact.[2] By fusing these dimerizable domains to proteins of interest, researchers can precisely control a wide array of cellular processes, including signal transduction, gene expression, and protein localization.[2][3] This application note provides a detailed overview of the principles of CID, experimental protocols for common assay formats, and guidelines for data presentation and analysis.

Principles of Chemical-Induced Dimerization

The core of any CID system consists of three components: two protein domains (the "dimerization domains") and a small molecule "dimerizer" that induces their interaction. The most widely used systems include:

  • The FKBP-FRB System: This system utilizes the human FK506-binding protein (FKBP12) and a domain from the FKBP-rapamycin-binding protein (FRB). The immunosuppressive drug rapamycin (B549165) or its non-immunosuppressive analogs (rapalogs) bind to both FKBP12 and FRB, inducing the formation of a stable ternary complex.[1][4]

  • The GID1-GAI System: Based on the plant hormone gibberellin, this system uses the gibberellin insensitive dwarf 1 (GID1) protein and a DELLA protein fragment (GAI). Gibberellin promotes the high-affinity interaction between GID1 and GAI.[5] An advantage of this system is its orthogonality to the FKBP-FRB system, allowing for the independent control of two separate dimerization events within the same cell.[6]

By fusing these dimerization domains to target proteins, researchers can control their association and, consequently, their function. For example, bringing together two halves of a split enzyme can reconstitute its activity, or recruiting a transcription factor to a promoter can initiate gene expression.

Key Applications in Research and Drug Development

CID assays have a broad range of applications, including:

  • Signal Transduction Pathway Analysis: Elucidating the roles of specific proteins in signaling cascades by artificially activating or inhibiting pathways.[1]

  • Controlling Protein Localization: Directing proteins to specific subcellular compartments to study their function in a spatially controlled manner.

  • Regulating Gene Expression: Controlling the activity of transcription factors to switch genes on or off.

  • Drug Discovery: Screening for compounds that can disrupt or induce protein-protein interactions.

  • Cellular Therapy: Engineering therapeutic cells with controllable activities.[7]

Experimental Protocols

This section provides detailed protocols for common CID assay formats.

General Cell Culture and Transfection
  • Cell Lines: A variety of mammalian cell lines can be used, such as HEK293T, HeLa, or U2OS, depending on the specific research question.

  • Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For transient expression of CID constructs, use a suitable transfection reagent according to the manufacturer's protocol. For stable cell line generation, lentiviral transduction is a common method.[6][8]

Protocol 1: Split Luciferase Complementation Assay for Quantifying Dimerization

This assay is highly sensitive for quantifying the extent of induced dimerization. It utilizes a luciferase enzyme that has been split into two non-functional fragments (N-Luc and C-Luc). Each fragment is fused to one of the interacting proteins. Upon dimerization, the fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.[9][10]

Materials:

  • Cells expressing the N-Luc and C-Luc fusion constructs

  • Dimerizer compound (e.g., Rapamycin)

  • Luciferase assay reagent (containing luciferin (B1168401) substrate)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of the dimerizer compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the dimerizer. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for the desired time to induce dimerization (e.g., 4-24 hours).[6]

  • Lysis (Optional but Recommended): For endpoint assays, lyse the cells using a passive lysis buffer.

  • Signal Detection: Add the luciferase assay reagent to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for Live-Cell Imaging of Dimerization

FRET is a powerful technique for monitoring protein-protein interactions in real-time in living cells.[11] It involves fusing a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) to the two proteins of interest. When the proteins interact, the fluorophores come into close proximity (<10 nm), allowing for non-radiative energy transfer from the excited donor to the acceptor. This results in a decrease in donor fluorescence and an increase in acceptor fluorescence.[11]

Materials:

  • Cells expressing the donor and acceptor fusion constructs

  • Dimerizer compound

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets)

  • Image analysis software

Procedure:

  • Cell Seeding: Seed the transfected cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Imaging Setup: Place the dish on the microscope stage and locate a field of view with healthy, transfected cells.

  • Baseline Imaging: Acquire baseline images in both the donor and acceptor channels before adding the dimerizer.

  • Compound Addition: Carefully add the dimerizer compound to the cells at the desired final concentration.

  • Time-Lapse Imaging: Acquire images in both channels at regular intervals to monitor the change in F RET signal over time.

  • Data Analysis: Quantify the FRET efficiency by calculating the ratio of acceptor to donor fluorescence or by using more advanced methods like acceptor photobleaching.[11]

Data Presentation

Quantitative data from CID assays should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Dose-Response of Dimerization Measured by Split Luciferase Assay

Dimerizer Concentration (nM)Mean Luminescence (RLU)Standard DeviationFold Change (over Vehicle)
0 (Vehicle)1,5232101.0
0.15,8764503.9
125,4321,89016.7
1089,7656,54358.9
100154,32112,345101.3
1000156,78913,579103.0

Table 2: FRET Efficiency Changes Over Time After Dimerizer Addition

Time Point (minutes)Mean FRET Ratio (Acceptor/Donor)Standard Deviation
00.250.03
50.480.05
100.720.08
150.850.09
300.860.09

Mandatory Visualizations

Signaling Pathway Diagram

CID_Signaling_Pathway Dimerizer Dimerizer (e.g., Rapamycin) Complex Protein A-FKBP :: Dimerizer :: Protein B-FRB Dimerizer->Complex FKBP Protein A-FKBP FKBP->Complex FRB Protein B-FRB FRB->Complex DownstreamEffector Downstream Effector Complex->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Principle of Chemical-Induced Dimerization.

Experimental Workflow Diagram

CID_Workflow Start Start: Transfect cells with CID constructs Seed Seed cells into assay plates Start->Seed Treat Treat cells with dimerizer compound Seed->Treat Incubate Incubate for defined period Treat->Incubate Detect Detect signal (Luminescence, FRET, etc.) Incubate->Detect Analyze Analyze data and quantify dimerization Detect->Analyze End End Analyze->End CID_Logic cluster_inputs Inputs cluster_outputs Outcome ProteinA Protein A (fused to FKBP) Interaction Interaction ProteinA->Interaction NoInteraction No Interaction ProteinA->NoInteraction ProteinB Protein B (fused to FRB) ProteinB->Interaction ProteinB->NoInteraction Dimerizer Dimerizer (Rapamycin) Dimerizer->Interaction +

References

Application Notes and Protocols for AP1867-3-(aminoethoxy) in Live-Cell Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AP1867-3-(aminoethoxy) and related chemical inducers of dimerization (CIDs) for the real-time study of signaling pathways in living cells. While AP1867-3-(aminoethoxy) is frequently employed as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, the core principle of its parent molecule, AP1867, in inducing dimerization of FKBP12(F36V)-tagged proteins offers a powerful tool for investigating a multitude of cellular signaling events.

Principle of Chemically Induced Dimerization (CID)

Chemically induced dimerization is a powerful technique that allows for the controlled and rapid association of two proteins within a living cell.[1] This is achieved by engineering the proteins of interest to be fused with a specific protein domain, in this case, a mutant form of FKBP12 known as FKBP12(F36V). The CID, AP1867, is a synthetic, cell-permeable small molecule that can simultaneously bind to two FKBP12(F36V) domains, thereby bringing the fused proteins of interest into close proximity.[2][3] This induced proximity can be used to trigger a variety of cellular events, such as the activation of a signaling cascade, the translocation of a protein to a specific subcellular location, or the initiation of a biological process like apoptosis.

The AP1867/FKBP12(F36V) system is particularly advantageous for live-cell imaging studies due to its high specificity and rapid kinetics. The F36V mutation in FKBP12 creates a "bump" that is accommodated by a corresponding "hole" in the AP1867 ligand, leading to a high-affinity interaction with minimal off-target effects on wild-type FKBP12.[4]

Quantitative Data

The following table summarizes key quantitative parameters associated with the AP1867/FKBP12(F36V) dimerization system, which are crucial for designing and interpreting live-cell imaging experiments.

ParameterValueCell Type/SystemReference
AP1867 IC50 for FKBP12(F36V) 1.8 nMIn vitro[3]
AP20187 (Dimerizer) Kd for FKBP12(F36V) ~0.2 nMIn vitroN/A
Typical Working Concentration of AP1867/AP20187 10 - 500 nMVarious mammalian cell lines[5]
Time to Dimerization Induction Seconds to minutesLive cells[2]
Forced Dimerization-Induced MAPK Activation ~6 Ras-GTP dimers/µm²BHK21 cells[5]

Application Note 1: Probing Receptor Tyrosine Kinase (RTK) Signaling

Objective: To investigate the role of receptor dimerization in the activation of a specific Receptor Tyrosine Kinase (RTK) signaling pathway in real-time.

Background: Many RTKs are activated upon ligand-induced dimerization, which brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation and the initiation of downstream signaling cascades.[6][7][8] The AP1867/FKBP12(F36V) system can be used to artificially dimerize RTKs and study the immediate consequences on downstream signaling events, such as the recruitment of adaptor proteins or the activation of specific kinases.

Experimental Workflow:

RTK_Signaling_Workflow cluster_preparation Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis prep1 Transfect cells with plasmids encoding RTK-FKBP12(F36V) and a downstream fluorescent reporter (e.g., GFP-Grb2). prep2 Culture cells on imaging-compatible dishes. prep1->prep2 img1 Acquire baseline fluorescence images of the reporter protein's localization. prep2->img1 img2 Add AP1867 to the imaging medium. img1->img2 img3 Continuously acquire images to monitor the translocation of the reporter protein to the plasma membrane. img2->img3 an1 Quantify the change in fluorescence intensity at the plasma membrane over time. img3->an1 an2 Determine the kinetics of reporter recruitment. an1->an2 RTK_Signaling_Pathway cluster_dimerization RTK1 RTK-FKBP12(F36V) Dimer Dimerized RTK (Activated) RTK2 RTK-FKBP12(F36V) AP1867 AP1867 AP1867->RTK1 AP1867->RTK2 Grb2 GFP-Grb2 Dimer->Grb2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras activates MAPK_Cascade MAPK Cascade (e.g., Raf, MEK, ERK) Ras->MAPK_Cascade Transcription Gene Transcription MAPK_Cascade->Transcription Apoptosis_Workflow cluster_preparation Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis prep1 Co-transfect cells with plasmids for Pro-apoptotic protein-FKBP12(F36V) and a mitochondrial marker (e.g., Mito-RFP). prep2 Culture cells in an imaging chamber. prep1->prep2 img1 Image cells to establish baseline mitochondrial morphology and localization of the pro-apoptotic protein. prep2->img1 img2 Add AP1867 to induce dimerization. img1->img2 img3 Acquire time-lapse images to observe translocation of the pro-apoptotic protein to mitochondria and changes in mitochondrial morphology. img2->img3 an1 Quantify the co-localization of the pro-apoptotic protein with mitochondria. img3->an1 an2 Measure changes in mitochondrial integrity or membrane potential using a suitable dye. an1->an2 Apoptosis_Pathway cluster_dimerization Pro_Apoptotic1 Pro-apoptotic-FKBP12(F36V) Dimer Dimerized Pro-apoptotic Protein Pro_Apoptotic2 Pro-apoptotic-FKBP12(F36V) AP1867 AP1867 AP1867->Pro_Apoptotic1 AP1867->Pro_Apoptotic2 Mitochondrion Mitochondrion Dimer->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Transcription_Workflow cluster_preparation Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis prep1 Co-transfect cells with plasmids for DBD-FKBP12(F36V), AD-FKBP12(F36V), and a reporter plasmid (e.g., promoter-driven GFP). prep2 Culture cells in an imaging-compatible format. prep1->prep2 img1 Establish a baseline of low/no reporter fluorescence. prep2->img1 img2 Add AP1867 to the culture medium. img1->img2 img3 Perform time-lapse imaging to monitor the increase in reporter fluorescence over time. img2->img3 an1 Quantify the rate of increase in fluorescence intensity. img3->an1 an2 Correlate the kinetics of reporter expression with the concentration of AP1867. an1->an2 Transcription_Logic cluster_nucleus Nucleus cluster_assembly DBD DBD-FKBP12(F36V) TF_Complex Functional Transcription Factor AD AD-FKBP12(F36V) Promoter Target Promoter Reporter Reporter Gene (e.g., GFP) Promoter->Reporter GFP GFP Protein Reporter->GFP expresses AP1867 AP1867 AP1867->DBD AP1867->AD TF_Complex->Promoter binds to

References

Application Notes: AP1867-3-(aminoethoxy) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand derived from AP1867. In cancer research, it does not function as a direct therapeutic agent but serves as a crucial component in advanced chemical biology tools, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary utility lies in its specific, high-affinity binding to a mutant form of the FK506-Binding Protein 12 (FKBP12), namely FKBP12(F36V). This engineered protein-ligand system forms the basis of the degradation tag (dTAG) technology, a powerful platform for targeted protein degradation.

The dTAG system allows for the rapid, selective, and reversible degradation of virtually any protein of interest (POI) within a cellular context. By genetically fusing the FKBP12(F36V) tag to a POI, researchers can then introduce a bifunctional molecule—a PROTAC—that contains the AP1867 moiety. This molecule acts as a bridge, bringing the FKBP12(F36V)-tagged protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This enables precise investigation of the functional role of specific proteins in cancer biology, from validating novel drug targets to elucidating mechanisms of drug resistance.

Mechanism of Action: The dTAG System

The application of AP1867-3-(aminoethoxy) in cancer research is centered on its role as the FKBP12(F36V)-binding element in dTAG molecules.[1][2][3][4] These bifunctional compounds typically consist of three components:

  • Warhead: A ligand that binds to the target protein of interest (in this case, the AP1867 moiety which binds the FKBP12(F36V) tag).

  • Linker: A chemical linker that connects the two ligands.

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

When a dTAG molecule (e.g., dTAG-13, which uses a CRBN ligand) is introduced to cells expressing an FKBP12(F36V)-tagged POI, it facilitates the formation of a ternary complex between the POI and the E3 ligase.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process allows for acute and specific depletion of the target protein, enabling researchers to study the direct consequences of its loss on cancer cell phenotypes.

dTAG_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) FKBP FKBP12(F36V) Tag POI->FKBP Genetically Fused Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation dTAG dTAG Molecule (e.g., dTAG-13) dTAG->FKBP Binds (AP1867 moiety) E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_Ligase Binds (E3 Ligand) E3_Ligase->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ub->E3_Ligase

Figure 1: Mechanism of dTAG-mediated protein degradation.

Core Applications in Cancer Research

  • Target Validation: Rapidly degrade a potential therapeutic target to assess its impact on cancer cell viability, proliferation, and signaling pathways. This provides strong evidence for its role in malignancy.

  • Mechanism of Action Studies: Elucidate the function of specific proteins in oncogenic processes by observing the cellular phenotype upon their acute depletion.

  • Drug Resistance Studies: Investigate the role of specific proteins in the development of resistance to cancer therapies. By degrading a protein suspected of conferring resistance, its functional contribution can be directly tested.

  • Dissecting Complex Pathways: The ability to acutely remove a single protein component allows for precise dissection of its role within complex signaling networks that are often dysregulated in cancer.

Quantitative Data Summary

The dTAG system has been used to effectively degrade a wide range of proteins in various cancer cell lines. The efficiency of degradation (DC50) and the resulting biological effect (e.g., inhibition of cell growth, IC50) are key quantitative metrics.

Table 1: Representative Degradation and Proliferation Data using dTAG System

Target Protein Cancer Cell Line dTAG Molecule DC50 (nM) IC50 (nM) Reference
BRD4 HEK293T dTAG-13 ~1 N/A [6]
KRAS(G12V) NIH3T3 dTAG-13 ~10 N/A [6]
EZH2 Ewings Sarcoma dTAG-13 <100 ~500 [6]

| MTH1 | Multiple | FKBP12 PROTAC FM4 | 0.09–0.22 | N/A |[7] |

Note: Data are illustrative of typical results obtained with the dTAG system. N/A indicates data not available in the cited sources.

Protocols

Protocol 1: Generation of a Stable Cancer Cell Line Expressing an FKBP12(F36V)-Tagged Protein of Interest

This protocol describes the generation of a stable cell line endogenously expressing the POI fused with the FKBP12(F36V) tag using CRISPR/Cas9-mediated genome editing.

Protocol_Workflow start Start design Design gRNA and Donor Template start->design transfect Co-transfect Cells with Cas9, gRNA, and Donor design->transfect selection Select Transfected Cells (e.g., Puromycin/FACS) transfect->selection expansion Expand Single Cell Clones selection->expansion validation Validate Tag Integration (PCR & Sequencing) expansion->validation expression Confirm Protein Expression (Western Blot) validation->expression end Validated Cell Line Ready expression->end

Figure 2: Workflow for generating FKBP12(F36V)-tagged cell lines.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements[8]

  • Cas9 expression vector

  • gRNA expression vector targeting the insertion site (e.g., near the start or stop codon of the POI)

  • Donor plasmid containing the FKBP12(F36V) sequence flanked by homology arms

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin) or FACS buffer

  • Genomic DNA extraction kit

  • PCR reagents and primers

  • Antibodies against the POI and/or a tag on the donor template

Method:

  • Design: Design a gRNA to create a double-strand break at the desired locus for tag insertion. Design a donor plasmid with the FKBP12(F36V) tag sequence flanked by ~500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the cut site.

  • Transfection: Co-transfect the target cancer cells with plasmids encoding Cas9, the specific gRNA, and the donor template using a suitable transfection method.

  • Selection: 24-48 hours post-transfection, begin selection of successfully transfected cells. This can be done using an antibiotic resistance gene included in one of the plasmids or by sorting for a fluorescent marker using FACS.

  • Clonal Expansion: After selection, plate the cells at a very low density (single-cell dilution) in 96-well plates to isolate and expand individual clones.

  • Genomic Validation: Once clones have expanded, extract genomic DNA. Perform PCR using primers flanking the insertion site to screen for clones with the correct integration of the FKBP12(F36V) tag. Confirm the correct sequence and reading frame by Sanger sequencing.

  • Protein Expression Validation: Lyse the validated clones and perform a Western blot to confirm the expression of the correctly sized fusion protein (POI-FKBP12(F36V)).

Protocol 2: In Vitro Protein Degradation Assay

This protocol details the procedure for treating the engineered cell line with a dTAG molecule and assessing the degradation of the target protein by Western blot.

Materials:

  • Validated FKBP12(F36V)-tagged cancer cell line

  • dTAG molecule (e.g., dTAG-13) dissolved in DMSO[9]

  • Complete culture medium

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Seeding: Seed the engineered cells in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treatment: Prepare serial dilutions of the dTAG molecule in culture medium. Treat the cells with a range of concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI and a loading control antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine the extent of degradation.

Protocol 3: Cell Viability Assay

This protocol assesses the functional consequence of target protein degradation on cancer cell viability using a reagent like CellTiter-Glo® or an MTS assay.[6]

Materials:

  • Validated FKBP12(F36V)-tagged cancer cell line

  • dTAG molecule

  • Opaque-walled 96-well plates (for luminescence assays) or clear 96-well plates (for absorbance assays)

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or microplate reader

Method:

  • Cell Seeding: Seed the engineered cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Add the dTAG molecule at various concentrations in triplicate or quadruplicate. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours), which should be sufficient to observe a phenotypic effect following protein degradation.

  • Assay Measurement: a. Equilibrate the plate and assay reagent to room temperature. b. Add the assay reagent to each well according to the manufacturer's instructions (e.g., add a volume of CellTiter-Glo® equal to the volume of medium in the well). c. Mix the contents by orbital shaking for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Analysis: Normalize the data by setting the vehicle control wells to 100% viability. Plot the cell viability against the log of the dTAG molecule concentration and use a non-linear regression model to calculate the IC50 value.

Figure 3: Logical relationship of components in the dTAG system.

References

Application Notes & Protocols: Western Blot Analysis of Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The analysis of protein degradation is fundamental to understanding cellular processes such as cell cycle regulation, signal transduction, and quality control. The ubiquitin-proteasome system and autophagy are two major pathways responsible for protein degradation. Western blotting is a powerful and widely used technique to monitor the levels of specific proteins over time, thereby providing insights into their degradation rates. This document provides detailed protocols for analyzing protein degradation using Western blotting, with a specific focus on the cycloheximide (B1669411) (CHX) chase assay, a common method to study protein stability.

Key Signaling Pathways in Protein Degradation

Two primary pathways govern protein degradation within eukaryotic cells: the Ubiquitin-Proteasome Pathway (UPP) and Autophagy.

  • Ubiquitin-Proteasome Pathway: This pathway is responsible for the degradation of most short-lived and regulatory proteins. It involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which is then recognized by the 26S proteasome for degradation.

  • Autophagy: This is a catabolic process that involves the degradation of bulk cytoplasmic components, including long-lived proteins and organelles, through the lysosomal machinery.

Ubiquitin_Proteasome_Pathway cluster_activation Activation cluster_conjugation Conjugation & Ligation cluster_degradation Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 AMP AMP + PPi E1->AMP E3 E3 (Ub Ligase) E2->E3 Tagged_Protein Polyubiquitinated Protein E3->Tagged_Protein Polyubiquitination Ub Ubiquitin Ub->E1 Protein Target Protein Protein->E3 Proteasome 26S Proteasome Tagged_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome

Caption: Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow: Cycloheximide (CHX) Chase Assay

A cycloheximide (CHX) chase assay is a common method used to determine the half-life of a protein. CHX inhibits protein synthesis, allowing for the tracking of the existing protein pool over time.

CHX_Chase_Workflow A 1. Cell Culture Treat cells with experimental compound (e.g., drug candidate) B 2. Add Cycloheximide (CHX) Inhibits new protein synthesis A->B C 3. Time Course Harvest Collect cell lysates at multiple time points (0, 2, 4, 8, etc. hours) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Densitometry Analysis Quantify band intensity E->F G 7. Data Analysis Plot protein level vs. time to determine half-life F->G

Caption: Workflow for a Cycloheximide (CHX) Chase Assay.

Protocol 1: Cycloheximide (CHX) Chase Assay

This protocol details the steps for performing a CHX chase assay to determine the degradation rate of a target protein.

Materials and Reagents:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • Tris-Glycine SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

    • If applicable, treat the cells with the experimental compound (e.g., a drug candidate) for the desired duration.

  • Cycloheximide Treatment and Time Course:

    • Prepare a working solution of CHX in pre-warmed complete culture medium to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for each cell line.

    • Aspirate the old medium from the cells and add the CHX-containing medium. This is your time 0 point. Immediately harvest the cells from the time 0 plate.

    • Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.

Protocol 2: Western Blot Analysis

Procedure:

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each time point into the wells of a Tris-Glycine SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane using a mild or harsh stripping buffer.

    • Repeat the immunoblotting steps (from blocking onwards) using a primary antibody against a loading control protein (e.g., β-actin, GAPDH).

Data Presentation and Analysis

Densitometry:

  • Quantify the band intensity for the target protein and the loading control at each time point using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Further normalize these values to the time 0 point (which is set to 100% or 1.0).

Data Visualization:

  • Plot the normalized protein levels against time on a semi-logarithmic graph.

  • The time at which the protein level is reduced to 50% is the protein half-life (t½).

Table 1: Quantitative Analysis of Protein X Degradation

Time (hours)Normalized Intensity (Target Protein / Loading Control)Relative Protein Level (% of Time 0)
01.00100
20.8585
40.6060
60.4848
80.3535
120.2020
240.055

Table 2: Half-Life Determination of Protein Y under Different Conditions

TreatmentProtein Half-Life (t½) in hours
Vehicle Control8.2
Drug A (10 µM)4.5
Drug B (10 µM)11.8

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inefficient protein transferCheck transfer efficiency with Ponceau S staining.
Low antibody concentrationOptimize primary and secondary antibody dilutions.
Inactive ECL substrateUse fresh ECL substrate.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
High antibody concentrationDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Uneven Loading Inaccurate protein quantificationBe meticulous with the BCA assay and sample loading.
Always probe for a loading control to normalize the data.

Application Notes and Protocols for Cellular Transfection of FKBP12-F36V Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful transfection of mammalian cells with constructs encoding the FKBP12-F36V mutant protein. This engineered protein is a key component of several chemical-genetic systems, most notably the dTAG (degradation tag) system, which allows for rapid and specific degradation of target proteins. The choice of transfection method is critical for achieving desired expression levels and experimental outcomes. This document outlines both viral and non-viral transfection strategies, offering guidance on selecting the most appropriate method for your specific cell type and experimental goals.

Introduction to FKBP12-F36V

The FK506-binding protein 12 (FKBP12) is a small cytosolic protein. The F36V mutation creates a "bumped" binding pocket that allows it to specifically bind to synthetic ligands, such as the dTAG molecules, with high affinity, while having a reduced affinity for its natural ligands.[1][2] This engineered specificity is the foundation of the dTAG system, where a protein of interest is fused to FKBP12-F36V.[3][4] Introduction of a dTAG degrader molecule, a heterobifunctional molecule, recruits an E3 ubiquitin ligase (like CRBN or VHL) to the FKBP12-F36V fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This enables inducible and reversible control over the abundance of a specific protein, providing a powerful tool for studying protein function.

Transfection Methods Overview

The successful delivery of FKBP12-F36V constructs into cells is the first and most crucial step. The choice of method depends on factors such as the cell type, the desired duration of expression (transient or stable), and experimental throughput. The two main categories of transfection are non-viral and viral-mediated methods.

Non-Viral Methods: These methods utilize chemical or physical means to introduce nucleic acids into cells. They are generally less complex to prepare than viral vectors but may have lower efficiency in some cell types.

  • Lipid-Based Transfection (Lipofection): This technique involves encapsulating the DNA or RNA construct within lipid nanoparticles, which then fuse with the cell membrane to deliver their cargo. Reagents like Lipofectamine are commonly used.[3] This method is widely applicable but requires optimization for each cell type.[5][6][7]

  • Electroporation: This physical method applies an electrical pulse to cells, creating transient pores in the cell membrane through which the construct can enter.[8][9] It can be highly efficient, especially for difficult-to-transfect cells, but can also lead to higher cell mortality if not optimized.[5][6][10]

Viral-Mediated Methods (Transduction): These methods leverage the natural ability of viruses to infect cells and deliver their genetic material. They are often more efficient than non-viral methods, particularly for establishing stable cell lines.

  • Lentiviral Vectors: These are retroviruses that can infect both dividing and non-dividing cells and integrate their genetic material into the host genome, leading to stable, long-term expression.[3][11] This is a common method for creating stable cell lines expressing FKBP12-F36V fusion proteins.[3][12]

  • Retroviral Vectors: Similar to lentiviruses, these vectors integrate into the host genome, but they typically only infect dividing cells.[1][13]

  • Adenoviral Vectors: These vectors deliver their genetic material as an episome in the nucleus, resulting in high levels of transient expression without integration into the host genome.[14][15][16] This is advantageous when transient expression is desired to avoid potential issues related to insertional mutagenesis.[16]

Quantitative Data Summary

The following table summarizes a qualitative comparison of the different transfection methods. Quantitative data for transfection efficiency and cell viability are highly cell-type and experiment-dependent and require empirical optimization.

Transfection MethodTypical EfficiencyExpression DurationKey AdvantagesKey Disadvantages
Lipid-Based Transfection Variable (Low to High)TransientSimplicity, wide availability of reagents.Requires optimization, potential cytotoxicity.[5][17]
Electroporation HighTransient/StableHigh efficiency in difficult-to-transfect cells.[8][9]Can cause significant cell death.[5][6]
Lentiviral Transduction HighStableInfects dividing and non-dividing cells, stable integration.[3]Potential for insertional mutagenesis, requires BSL-2 handling.
Retroviral Transduction HighStableStable integration for long-term expression.[1][13]Infects only dividing cells, potential for insertional mutagenesis.
Adenoviral Transduction Very HighTransientHigh expression levels, infects a broad range of cells.[14][15]Transient expression, can elicit an immune response.[16]

Experimental Protocols

Protocol 1: Lipid-Based Transfection using Lipofectamine

This protocol is a general guideline for transient transfection of an FKBP12-F36V plasmid construct into a mammalian cell line (e.g., HEK293T, NIH3T3) in a 6-well plate format. Optimization is crucial for different cell types and plasmid sizes.

Materials:

  • Plasmid DNA encoding FKBP12-F36V or FKBP12-F36V fusion protein (high purity).

  • Lipofectamine 2000 or similar lipid-based transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium.

  • HEK293T or other suitable cells.

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293T, this is typically 5 x 10^5 cells per well.

  • Complex Formation:

    • In tube A, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM.

    • In tube B, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM. Incubate for 5 minutes at room temperature.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection:

    • Remove the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete medium.

    • Add the 500 µL of DNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • After 4-6 hours, the medium can be replaced with fresh complete medium to reduce cytotoxicity, though this is not always necessary.[5]

    • Analyze protein expression by Western blot, immunofluorescence, or functional assay at the desired time point.

Protocol 2: Lentiviral Transduction for Stable Cell Line Generation

This protocol outlines the production of lentivirus and subsequent transduction of a target cell line to create a stable line expressing an FKBP12-F36V construct. This procedure must be performed in a BSL-2 facility.

Materials:

  • Lentiviral transfer plasmid containing the FKBP12-F36V construct.

  • Packaging plasmids (e.g., pMD2.G and psPAX2).

  • HEK293FT producer cells.

  • Lipofectamine 2000 or similar transfection reagent.

  • Target cells.

  • Polybrene.

  • Puromycin or other selection antibiotic corresponding to the resistance gene on the transfer plasmid.

Procedure: Part A: Lentivirus Production

  • Cell Seeding: Seed HEK293FT cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA mixture containing 10 µg of the transfer plasmid, 5 µg of pMD2.G, and 7.5 µg of psPAX2.

    • Transfect the HEK293FT cells with the DNA mixture using Lipofectamine 2000, following the manufacturer's protocol.[3]

  • Virus Harvest:

    • 48 and 72 hours post-transfection, collect the viral supernatant.[3]

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.[3]

    • The virus can be used immediately or stored at -80°C. For higher titers, the virus can be concentrated using methods like ultracentrifugation or a Lenti-X Concentrator.[3]

Part B: Transduction of Target Cells

  • Cell Seeding: Seed the target cells in a 6-well plate the day before transduction.

  • Transduction:

    • On the day of transduction, remove the medium from the cells and add fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • Add the desired amount of viral supernatant to the cells.

    • Incubate the cells for 24 hours.

  • Selection and Expansion:

    • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain the selection for 1-2 weeks, replacing the medium with fresh medium containing the antibiotic every 2-3 days, until non-transduced control cells have died.

    • Expand the resulting pool of stably transduced cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the dTAG system's mechanism of action and the general experimental workflow for cell transfection.

dTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Fusion_Protein POI-FKBP12-F36V Fusion Protein FKBP12_F36V FKBP12-F36V Ubiquitin Ubiquitin Fusion_Protein->Ubiquitin Proteasome Proteasome Fusion_Protein->Proteasome dTAG dTAG Degrader dTAG->Fusion_Protein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG->E3_Ligase Recruits E3_Ligase->Fusion_Protein Ubiquitinates Ubiquitin->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: The dTAG system for targeted protein degradation.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection/Transduction cluster_post Post-Transfection Plasmid_Prep FKBP12-F36V Plasmid Preparation NonViral Non-Viral Methods (Lipofection, Electroporation) Plasmid_Prep->NonViral Viral Viral Methods (Lentivirus, etc.) Plasmid_Prep->Viral Cell_Culture Cell Culture and Seeding Cell_Culture->NonViral Cell_Culture->Viral Incubation Incubation (24-72 hours) NonViral->Incubation Viral->Incubation Selection Selection (for stable lines) Incubation->Selection Optional Analysis Analysis (Western Blot, Microscopy, etc.) Incubation->Analysis Selection->Analysis

Caption: General experimental workflow for cell transfection.

References

Measuring the Dance of Life and Death: A Guide to Protein Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled degradation of proteins is a fundamental cellular process that governs a vast array of biological functions, from cell cycle progression to signal transduction and quality control. Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer, neurodegenerative disorders, and immune dysfunction. Consequently, the ability to accurately measure protein degradation kinetics is paramount for basic research and the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).

This document provides detailed application notes and protocols for key techniques used to measure protein degradation kinetics, tailored for researchers, scientists, and drug development professionals.

Core Techniques for Measuring Protein Degradation

Several well-established and emerging techniques are available to quantify the rate at which proteins are degraded within a cell. The choice of method often depends on the specific protein of interest, the experimental system, and the desired throughput and precision.

Cycloheximide (B1669411) (CHX) Chase Assay

The cycloheximide (CHX) chase assay is a widely used and relatively straightforward method to determine the half-life of a protein.[1][2] CHX is a potent inhibitor of eukaryotic protein synthesis.[1][3] By treating cells with CHX, new protein synthesis is blocked, allowing for the monitoring of the decay of the pre-existing pool of a protein of interest over time.[1][2][3]

Application Note: This technique is valuable for determining the relative stability of a protein under different conditions, such as upon treatment with a drug or in different genetic backgrounds. It is often a first-line approach due to its simplicity and cost-effectiveness. However, it's important to note that CHX treatment can have cytotoxic effects and may indirectly affect protein degradation pathways.

Workflow for Cycloheximide Chase Assay

cluster_0 Experimental Setup cluster_1 Time Course Analysis cluster_2 Protein Quantification cluster_3 Data Analysis A Seed cells and allow to adhere/grow B Treat cells with Cycloheximide (CHX) to inhibit protein synthesis A->B C Collect cell lysates at various time points (e.g., 0, 2, 4, 8 hours) B->C D Perform Western Blot to detect the protein of interest C->D E Quantify band intensity D->E F Plot protein level vs. time E->F G Calculate protein half-life (t½) F->G

Caption: Workflow of a Cycloheximide (CHX) Chase Assay.

Radioactive Pulse-Chase Labeling

Radioactive pulse-chase analysis is a classic and highly sensitive method for studying the life cycle of proteins.[4] This technique involves two phases: a "pulse" phase where cells are incubated with a radiolabeled amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins, followed by a "chase" phase where the radioactive medium is replaced with a medium containing an excess of the corresponding non-radioactive amino acid.[4][5][6] The decay of the radiolabeled protein of interest is then monitored over time.

Application Note: This method provides a direct measurement of the turnover of newly synthesized proteins and is considered a gold standard for accuracy. However, the use of radioactive materials requires specialized facilities and safety precautions, and the protocol can be lengthy.

Workflow for Radioactive Pulse-Chase Labeling

cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Sample Collection and Analysis cluster_3 Detection and Quantification A Incubate cells with radiolabeled amino acid (e.g., ³⁵S-methionine) B Replace with medium containing excess unlabeled amino acid A->B C Collect cell lysates at different time points B->C D Immunoprecipitate the protein of interest C->D E Separate proteins by SDS-PAGE D->E F Visualize radiolabeled protein by autoradiography E->F G Quantify signal intensity to determine degradation rate F->G

Caption: Workflow of a Radioactive Pulse-Chase Labeling experiment.

Fluorescent Protein-Based Methods

The use of fluorescent proteins (FPs) offers a powerful and non-invasive way to monitor protein degradation in living cells.[7][8] These methods typically involve fusing the protein of interest to an FP, such as Green Fluorescent Protein (GFP).

Application Note: These techniques are well-suited for high-throughput screening and for studying the spatiotemporal dynamics of protein degradation. However, the fusion of a large FP tag might sometimes alter the stability or function of the protein of interest.

There are several variations of this approach:

  • Fluorescent Timers: These are FPs that change their fluorescence color over time, allowing for the estimation of the average age of a protein population and, consequently, its degradation rate.[8]

  • Photo-switchable FPs: These FPs can be "switched" on or off with a specific wavelength of light. A pulse of light can activate a specific population of the fusion protein, and its subsequent decay in fluorescence can be monitored over time.[8]

  • Dual-Fluorescent Reporters: This ratiometric approach involves co-expressing the FP-tagged protein of interest with a stable, unfused fluorescent protein (e.g., mCherry) as an internal control.[9][10] Changes in the ratio of the two fluorescent signals provide a quantitative measure of protein degradation.

Logical Relationship of Fluorescent Protein-Based Methods

cluster_0 Monitoring Techniques A Protein of Interest (POI) C Fusion Protein (POI-FP) A->C B Fluorescent Protein (FP) Tag B->C D Expression in Cells C->D E Fluorescent Timer (Color Shift) D->E F Photo-switchable FP (Signal Decay after Activation) D->F G Dual-Fluorescent Reporter (Ratio Change) D->G H Quantification of Protein Degradation E->H F->H G->H

Caption: Overview of Fluorescent Protein-Based Degradation Assays.

Mass Spectrometry (MS)-Based Proteomics

Mass spectrometry offers a powerful and unbiased approach to measure protein turnover on a proteome-wide scale.[11][12] These methods rely on the incorporation of stable isotopes into the proteome, followed by MS analysis to quantify the rate of protein synthesis and degradation.

Application Note: MS-based methods are ideal for discovery-based research, allowing for the simultaneous measurement of the turnover rates of thousands of proteins. This provides a global view of how protein stability is regulated. The complexity of the instrumentation and data analysis requires specialized expertise.

Key MS-based techniques include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids.[11] By switching the media and analyzing protein samples over time, the rate of incorporation of the heavy amino acids and the decay of the light amino acids can be measured.

  • Heavy Water (D₂O) Labeling: Organisms are provided with drinking water enriched with D₂O. The deuterium (B1214612) is incorporated into newly synthesized proteins, and the rate of incorporation can be measured by MS.[13][14]

Signaling Pathway: Ubiquitin-Proteasome System

cluster_0 Ubiquitination Cascade cluster_1 Targeting and Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub-Ligase) E2->E3 Ub Transfer Protein Target Protein E3->Protein Substrate Recognition Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Polyubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition and Binding Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Quantitative Data Summary

TechniquePrincipleThroughputSensitivityKey Parameters Measured
Cycloheximide Chase Inhibition of protein synthesisLow to MediumModerateProtein half-life (t½)
Radioactive Pulse-Chase Metabolic labeling with radioisotopesLowHighProtein half-life (t½), synthesis rate
Fluorescent Protein-Based Fusion of protein to a fluorescent tagHighHighReal-time degradation kinetics, Dmax, DC₅₀[9][10][15]
Mass Spectrometry Stable isotope labeling and MS analysisHigh (Proteome-wide)HighProtein turnover rates for thousands of proteins

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay

Materials:

  • Cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Prepare working solutions of CHX in pre-warmed cell culture medium at the desired final concentration (typically 10-100 µg/mL, to be optimized for each cell line).[1]

  • For the time 0 point, wash one set of wells with ice-cold PBS and lyse the cells immediately.

  • To the remaining wells, add the CHX-containing medium and incubate at 37°C.

  • At each subsequent time point (e.g., 1, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Separate equal amounts of protein from each time point by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific to the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using image analysis software.

  • Plot the percentage of remaining protein at each time point relative to the time 0 sample.

  • Calculate the protein half-life by fitting the data to a one-phase decay exponential curve.

Protocol 2: Radioactive Pulse-Chase Labeling

Materials:

  • Methionine-free cell culture medium

  • ³⁵S-methionine

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer with protease inhibitors

  • Immunoprecipitation buffer

  • Protein A/G agarose (B213101) beads

  • Primary antibody against the protein of interest

  • SDS-PAGE sample buffer

  • Autoradiography film or phosphorimager screen

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS and then incubate in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.

  • Pulse: Add ³⁵S-methionine to the medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[5][6]

  • Chase: Remove the radioactive medium, wash the cells with PBS, and add pre-warmed complete medium containing an excess of non-radioactive methionine.

  • Collect cell samples at various time points during the chase (e.g., 0, 30, 60, 120, 240 minutes).

  • Lyse the cells at each time point and clarify the lysates.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Immunoprecipitate the protein of interest by incubating the lysates with a specific primary antibody, followed by the addition of protein A/G agarose beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

  • Quantify the band intensity at each time point to determine the rate of degradation.

Protocol 3: Dual-Fluorescent Reporter Assay

Materials:

  • Expression vectors for the POI-FP fusion and a stable fluorescent protein control.

  • Transfection reagent or lentiviral/retroviral system.

  • Cell culture medium.

  • High-content imaging system or flow cytometer.

Procedure:

  • Generate a stable cell line co-expressing the protein of interest fused to a fluorescent protein (e.g., GFP-POI) and a stable, unfused fluorescent protein (e.g., mCherry) as an internal control.

  • Seed the stable cell line in multi-well plates.

  • Treat the cells with the compound or stimulus of interest.

  • At various time points, acquire images using a high-content imaging system or analyze the cells by flow cytometry.

  • For imaging, quantify the fluorescence intensity of both GFP and mCherry in individual cells. For flow cytometry, measure the mean fluorescence intensity for both channels.

  • Calculate the ratio of GFP to mCherry fluorescence for each cell or population.

  • Normalize the ratio at each time point to the time 0 control.

  • Plot the normalized ratio over time to determine the degradation kinetics.

These notes and protocols provide a foundation for researchers to begin investigating protein degradation kinetics. The appropriate choice of technique will ultimately be guided by the specific biological question and available resources.

References

Application Notes and Protocols for Creating Stable Cell Lines for AP1867-Based Inducible Dimerization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and validating stable mammalian cell lines for experiments utilizing the AP1867-based inducible dimerization system. This technology allows for rapid and reversible control over protein function, making it a powerful tool for studying dynamic cellular processes. The protocols provided herein cover lentiviral-based stable cell line generation, validation of AP1867-induced protein dimerization or degradation, and quantitative analysis of system performance.

Introduction to AP1867-Based Inducible Systems

AP1867 is a synthetic, cell-permeable ligand that specifically binds to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12(F36V). This high-affinity and specific interaction forms the basis of chemically induced dimerization (CID) systems. By fusing the FKBP12(F36V) tag to a protein of interest, its dimerization and subsequent downstream signaling or degradation can be precisely controlled by the addition of AP1867 or its derivatives (e.g., in the dTAG system).

The dTAG (degradation tag) system is a prominent application of this technology. It utilizes a heterobifunctional molecule, comprising an AP1867 analog linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This dTAG molecule recruits the FKBP12(F36V)-tagged protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This allows for rapid and selective depletion of a target protein.

I. Generation of Stable Cell Lines Expressing FKBP12(F36V)-Fusion Proteins

Stable cell lines provide a consistent and reproducible platform for long-term studies of protein function. Lentiviral transduction is a highly efficient method for integrating the gene of interest, encoding the FKBP12(F36V)-fusion protein, into the host cell genome.

Experimental Workflow: Stable Cell Line Generation

G cluster_0 Plasmid Preparation cluster_1 Lentivirus Production cluster_2 Stable Cell Line Generation p1 Design Lentiviral Vector (FKBP12(F36V)-POI) p2 Clone Gene of Interest (POI) into Lentiviral Vector p1->p2 p3 Sequence Verify Plasmid p2->p3 v1 Co-transfect HEK293T cells with: - Lentiviral vector - Packaging plasmids (e.g., psPAX2) - Envelope plasmid (e.g., pMD2.G) p3->v1 v2 Harvest Viral Supernatant (48-72h post-transfection) v1->v2 v3 Titer Virus v2->v3 c1 Transduce Target Cells with Lentivirus v3->c1 c2 Select for Transduced Cells (e.g., with Puromycin) c1->c2 c3 Expand Stable Polyclonal Pool c2->c3 c4 Single-Cell Cloning (Optional, for monoclonal lines) c3->c4 G cluster_0 Cell Treatment cluster_1 Analysis t1 Plate Stable Cells t2 Treat with dTAG molecule (e.g., dTAG-13) or AP1867 t1->t2 t3 Incubate for desired time points t2->t3 a1 Harvest Cells t3->a1 a2 Prepare Cell Lysates a1->a2 a3 Western Blot Analysis (for protein levels) a2->a3 a4 Luciferase Assay (for reporter-based systems) a2->a4 G cluster_0 Cell Membrane cluster_1 Cytoplasm AP1867 AP1867 Fas_FKBP1 Fas-FKBP12(F36V) AP1867->Fas_FKBP1 Binds Fas_FKBP2 Fas-FKBP12(F36V) AP1867->Fas_FKBP2 Binds FADD FADD Fas_FKBP1->FADD Fas_FKBP2->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Application Notes and Protocols for AP1867-3-(aminoethoxy) in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867 is a synthetic, cell-permeable ligand that specifically binds to the F36V mutant of the FK506 binding protein 12 (FKBP12F36V). This specific interaction forms the basis of the "bump-and-hole" strategy, enabling precise control over protein dimerization and degradation. AP1867-3-(aminoethoxy) is a derivative of AP1867 functionalized with an aminoethoxy group, which serves as a versatile linker for conjugation to other molecules, such as E3 ligase ligands, to create Proteolysis Targeting Chimeras (PROTACs).

These PROTACs, often referred to as degradation tag (dTAG) molecules, are powerful tools for targeted protein degradation. By inducing the proximity of an FKBP12F36V-tagged protein of interest (POI) to an E3 ubiquitin ligase, dTAG molecules trigger the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This technology offers a rapid, reversible, and highly specific method for studying protein function and is amenable to high-throughput screening (HTS) for the discovery of novel therapeutics and chemical probes.

This document provides detailed application notes and protocols for the use of AP1867-3-(aminoethoxy)-based dTAG molecules in HTS campaigns.

Signaling Pathway: dTAG-Mediated Protein Degradation

The dTAG system hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein. The key components are the FKBP12F36V-tagged protein of interest, the dTAG molecule (containing the AP1867 moiety), and an E3 ubiquitin ligase complex.

dTAG_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI-FKBP12F36V) Ternary_Complex Ternary Complex (POI-dTAG-E3) POI->Ternary_Complex Binding Ub_Chain Polyubiquitin Chain POI->Ub_Chain Polyubiquitination dTAG dTAG Molecule (AP1867-Linker-E3 Ligand) dTAG->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Caption: dTAG-mediated targeted protein degradation pathway.

Data Presentation

The following tables summarize representative quantitative data from HTS assays designed to measure the efficacy and potency of dTAG molecules in inducing the degradation of an FKBP12F36V-tagged target protein.

Table 1: Dose-Response of dTAG-13 on FKBP12F36V-Target Protein Degradation

dTAG-13 Concentration (nM)Percent Degradation (%)Standard Deviation
0.15.21.8
115.83.5
1048.95.1
10085.34.2
100092.13.1
1000091.53.3

This data can be used to calculate the DC50 (half-maximal degradation concentration), a key metric for degrader potency.

Table 2: HTS Assay Quality Control - Z'-Factor Calculation

ControlMean SignalStandard Deviation
Positive Control (DMSO)1,250,00085,000
Negative Control (1 µM dTAG-13)150,00035,000
Calculated Z'-Factor \multicolumn{2}{c}{0.78 }

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3][4]

Experimental Protocols

Two primary HTS-compatible methods for quantifying dTAG-mediated protein degradation are presented: an AlphaScreen assay to measure ternary complex formation and a NanoBRET assay to directly measure protein degradation in live cells.

Protocol 1: AlphaScreen HTS Assay for Ternary Complex Formation

This protocol is designed to identify compounds that promote the interaction between the FKBP12F36V-tagged protein and the E3 ligase component.

Experimental Workflow: AlphaScreen HTS

HTS_Workflow_AlphaScreen Plate_Prep Prepare 384-well Assay Plate Add_Reagents Add Reagents: 1. GST-FKBP12F36V 2. His-E3 Ligase Complex 3. Test Compound (dTAG) Plate_Prep->Add_Reagents Incubate_1 Incubate at RT (60 min) Add_Reagents->Incubate_1 Add_Beads Add AlphaScreen Beads: - Streptavidin Donor Beads - Anti-His Acceptor Beads Incubate_1->Add_Beads Incubate_2 Incubate in Dark at RT (60 min) Add_Beads->Incubate_2 Read_Plate Read Plate on Alpha-compatible Plate Reader (680 nm excitation, 520-620 nm emission) Incubate_2->Read_Plate Data_Analysis Data Analysis: - Normalize to Controls - Calculate Z'-Factor - Generate Dose-Response Curves Read_Plate->Data_Analysis HTS_Workflow_NanoBRET Cell_Culture Culture cells expressing Nanoluc-FKBP12F36V-POI Seed_Cells Seed cells into a 384-well white assay plate Cell_Culture->Seed_Cells Add_Compound Add test compound (dTAG) and incubate (e.g., 2-24 hours) Seed_Cells->Add_Compound Add_Substrate Add Nano-Glo® Live Cell Substrate Add_Compound->Add_Substrate Incubate Incubate at RT (10 min) Add_Substrate->Incubate Read_Plate Read luminescence on a plate reader Incubate->Read_Plate Data_Analysis Data Analysis: - Normalize to Controls - Calculate Z'-Factor - Generate Dose-Response Curves (DC50) Read_Plate->Data_Analysis

References

Application Notes and Protocols: Linking AP1867-3-(aminoethoxy) to a Ligand for Targeted Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically Induced Dimerization (CID) is a powerful technique that allows for the controlled and conditional association of proteins within a cellular context. This technology has been pivotal in the development of novel therapeutic strategies, most notably in the field of Targeted Protein Degradation (TPD) with the advent of Proteolysis Targeting Chimeras (PROTACs). At the core of many CID systems is the use of a bifunctional small molecule that acts as a bridge between two proteins of interest.

This document provides detailed application notes and protocols for the use of AP1867-3-(aminoethoxy) , a derivative of the synthetic ligand for the F36V mutant of the FK506-binding protein 12 (FKBP12F36V). The inclusion of an aminoethoxy linker on the AP1867 scaffold provides a convenient chemical handle for conjugation to a ligand of a specific target protein. The resulting bifunctional molecule can then be used to induce the dimerization of an FKBP12F36V-tagged protein with the target protein, enabling a wide range of applications from probing signaling pathways to inducing targeted protein degradation.

These protocols are intended for researchers with a background in chemistry and cell biology and provide a comprehensive guide from the synthesis and characterization of the AP1867-ligand conjugate to its validation in biochemical and cellular assays.

Principle of Action

The fundamental principle relies on the high-affinity and specific interaction between AP1867 and the engineered FKBP12F36V protein. By linking AP1867 to a ligand for a target protein of interest (POI), a bifunctional molecule is created. This molecule can simultaneously bind to the FKBP12F36V fusion protein and the POI, thereby inducing the formation of a ternary complex.

cluster_0 Bifunctional Molecule cluster_1 Target Proteins cluster_2 Ternary Complex Formation AP1867 AP1867-3-(aminoethoxy) moiety Linker Linker AP1867->Linker FKBP FKBP12(F36V) Fusion Protein AP1867->FKBP Binds Ligand Ligand for Target Protein Linker->Ligand POI Protein of Interest (POI) Ligand->POI Binds Ternary Induced Ternary Complex FKBP->Ternary POI->Ternary

Conceptual workflow of induced dimerization.

Synthesis and Characterization of AP1867-Ligand Conjugate

The synthesis of the bifunctional molecule involves the covalent linkage of AP1867-3-(aminoethoxy) to a ligand for the target protein. The choice of conjugation chemistry will depend on the available functional groups on the target protein ligand. A common and robust method involves the formation of an amide bond between the primary amine of AP1867-3-(aminoethoxy) and a carboxylic acid on the target ligand, often activated as an N-hydroxysuccinimide (NHS) ester.

General Protocol for NHS Ester Coupling

This protocol describes the conjugation of a carboxyl-containing ligand to the primary amine of AP1867-3-(aminoethoxy).

Materials:

  • AP1867-3-(aminoethoxy)

  • Target protein ligand with a carboxylic acid moiety

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer (e.g., LC-MS) and NMR spectrometer for characterization

Protocol:

  • Activation of the Ligand's Carboxylic Acid:

    • Dissolve the carboxyl-containing ligand (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Conjugation to AP1867-3-(aminoethoxy):

    • In a separate vial, dissolve AP1867-3-(aminoethoxy) (1 equivalent) in anhydrous DMF or DCM.

    • Add the activated ligand-NHS ester solution to the AP1867-3-(aminoethoxy) solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[1]

    • Stir the reaction at room temperature for 2-16 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by RP-HPLC. A gradient of acetonitrile (B52724) in water with 0.1% formic acid is a common mobile phase system.[2][3][4]

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight.

    • Use 1H NMR and 13C NMR to confirm the structure of the bifunctional molecule.[5][6][7]

cluster_synthesis Synthesis Workflow start Start activate Activate Ligand (EDC/NHS) start->activate conjugate Conjugate to AP1867-amine activate->conjugate purify Purify by RP-HPLC conjugate->purify characterize Characterize (LC-MS, NMR) purify->characterize end End characterize->end

Synthesis and characterization workflow.

In Vitro Validation of the Bifunctional Molecule

Before proceeding to cellular assays, it is crucial to validate the binding properties of the newly synthesized conjugate in vitro. This involves confirming its ability to bind to both the FKBP12F36V protein and the target protein, and to mediate the formation of a stable ternary complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

HTRF is a robust proximity-based assay that can be used to quantify the formation of the ternary complex.[8][9][10]

Materials:

  • Purified recombinant His-tagged FKBP12F36V protein

  • Purified recombinant target protein (e.g., GST-tagged)

  • Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • AP1867-ligand conjugate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Protocol:

  • Prepare a solution containing the His-tagged FKBP12F36V and GST-tagged target protein in assay buffer.

  • Add the anti-His-donor and anti-GST-acceptor antibodies and incubate for 30 minutes.

  • Serially dilute the AP1867-ligand conjugate in assay buffer and add to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

  • Plot the HTRF ratio against the log of the conjugate concentration to determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high concentrations, which is typical for PROTACs and other bifunctional molecules.[11]

Data Presentation: In Vitro Binding and Dimerization
ParameterDescriptionExample ValueReference
Kd (AP1867 vs. FKBP12F36V) Dissociation constant for the binding of AP1867 to FKBP12F36V.~1-10 nM[9][10]
IC50 (Ligand vs. Target Protein) Concentration of the unconjugated ligand required to inhibit 50% of a specific activity or binding of the target protein.Varies depending on the ligandN/A
EC50 (Ternary Complex Formation) Concentration of the bifunctional molecule required to induce 50% of the maximal ternary complex formation.10-100 nM[8]
Cooperativity (α) A measure of the influence of the binary complex formation on the stability of the ternary complex. α > 1 indicates positive cooperativity.1-100[12][13]

Cellular Validation of Induced Dimerization

The ultimate test of the bifunctional molecule's efficacy is its ability to induce protein dimerization within a cellular environment. This can be assessed by co-immunoprecipitation or by observing a downstream consequence of dimerization, such as targeted protein degradation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Co-IP is a gold-standard technique to demonstrate that two proteins are interacting within a cell.[14][15][16][17]

Materials:

  • Cells expressing HA-tagged FKBP12F36V and the endogenous target protein.

  • AP1867-ligand conjugate.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-HA antibody or beads.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for Western blotting (anti-HA and anti-target protein).

Protocol:

  • Culture the cells and treat with the AP1867-ligand conjugate or vehicle control for the desired time.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Incubate the cell lysate with an anti-HA antibody to capture the FKBP12F36V fusion protein and any interacting partners.

  • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binding proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blotting, probing for both the HA-tagged FKBP12F36V and the target protein. The presence of the target protein in the HA-immunoprecipitate from cells treated with the conjugate, but not in the control, demonstrates induced dimerization.

Western Blot Analysis of Targeted Protein Degradation

If the FKBP12F36V is fused to an E3 ubiquitin ligase component, the induced dimerization can lead to the ubiquitination and subsequent proteasomal degradation of the target protein. This is the principle behind the dTAG system.[11]

Materials:

  • Cells expressing the target protein and an FKBP12F36V-E3 ligase fusion.

  • AP1867-ligand conjugate.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-target protein and a loading control like GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Treat cells with a range of concentrations of the AP1867-ligand conjugate for various time points.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of remaining protein against the log of the conjugate concentration to determine the DC50 (concentration for 50% degradation).

cluster_validation Cellular Validation Workflow start Start treat_cells Treat Cells with Conjugate start->treat_cells co_ip Co-Immunoprecipitation treat_cells->co_ip degradation_assay Targeted Protein Degradation Assay treat_cells->degradation_assay wb_co_ip Western Blot for Interacting Proteins co_ip->wb_co_ip end End wb_co_ip->end wb_degradation Western Blot for Protein Levels degradation_assay->wb_degradation wb_degradation->end

Cellular validation experimental workflow.
Data Presentation: Cellular Activity

ParameterDescriptionExample Value (dTAG-13)Reference
Co-IP Enrichment Fold-enrichment of the target protein in the FKBP12F36V immunoprecipitate upon treatment with the conjugate.>10-fold[9]
DC50 Concentration of the bifunctional molecule required to degrade 50% of the target protein.~1-10 nM[11][18][19]
Dmax The maximum percentage of protein degradation achieved.>90%[11]
Degradation Time Course Time required to achieve significant degradation of the target protein.1-4 hours[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of the carboxylic acid.Optimize pH for EDC/NHS reaction (pH 4.5-6.0); use fresh EDC and NHS.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation; ensure anhydrous conditions.
No Ternary Complex Formation in HTRF One or both proteins are not binding to the conjugate.Verify binary binding of each part of the conjugate to its respective protein target.
Steric hindrance from the linker or conjugation site.Synthesize conjugates with different linker lengths or attachment points.
No Co-IP Enrichment Weak ternary complex formation in cells.Increase the concentration of the conjugate or the treatment time.
Lysis buffer is too harsh and disrupts the complex.Use a milder lysis buffer (e.g., without strong detergents).
No Protein Degradation The target protein is not accessible to the ubiquitin-proteasome system.Confirm that the induced dimerization occurs in the appropriate cellular compartment.
The linker is not optimal for productive ubiquitination.Test a variety of linkers with different lengths and compositions.

Conclusion

The ability to link AP1867-3-(aminoethoxy) to a ligand of choice opens up a vast array of possibilities for controlling protein-protein interactions within cells. The protocols outlined in this document provide a comprehensive framework for the successful synthesis, characterization, and validation of such bifunctional molecules. By following these guidelines, researchers can effectively harness the power of chemically induced dimerization to investigate complex biological processes and develop novel therapeutic agents. Careful optimization of each step, from the chemical synthesis to the cellular assays, will be critical for achieving robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AP1867-3-(aminoethoxy)-Based Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AP1867-3-(aminoethoxy)-based Proteolysis Targeting Chimeras (PROTACs), such as those used in the dTAG system, for targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is AP1867-3-(aminoethoxy) and how does it relate to protein degradation?

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand for a specifically engineered mutant of the FKBP12 protein, known as FKBP12(F36V).[1][2][3][4] By itself, AP1867-3-(aminoethoxy) does not induce protein degradation. Instead, it serves as a crucial component for building PROTACs. In the dTAG system, for example, a PROTAC molecule is synthesized by linking an AP1867 derivative to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][5][6] This bifunctional molecule then hijacks the cell's natural protein disposal machinery to degrade a specific protein of interest.

Q2: How does the dTAG system work?

The dTAG system is a powerful tool for inducing rapid and specific protein degradation.[1][][8] It relies on three key components:

  • A Protein of Interest (POI) fused with the FKBP12(F36V) "dTAG": The gene of your target protein is genetically modified to include the FKBP12(F36V) tag.[]

  • A dTAG degrader molecule (e.g., dTAG-13): This PROTAC contains a ligand for FKBP12(F36V) (derived from AP1867) and a ligand for an E3 ubiquitin ligase.[1]

  • The cell's ubiquitin-proteasome system: This is the natural cellular machinery for protein degradation.

When the dTAG degrader is introduced to the cells, it forms a ternary complex, bringing the FKBP12(F36V)-tagged POI and the E3 ligase into close proximity. This proximity triggers the E3 ligase to attach ubiquitin chains to the POI, marking it for destruction by the proteasome.[]

Q3: What are the advantages of using the dTAG system?

The dTAG system offers several advantages over traditional methods of protein knockdown like RNAi or CRISPR-based gene editing:

  • Speed: Degradation can be observed within hours, sometimes as quickly as 30-60 minutes.[9]

  • Reversibility: Removal of the dTAG molecule allows for the re-expression of the target protein.[8]

  • Specificity: The system is highly selective for the FKBP12(F36V)-tagged protein.[1][5]

  • Generalizability: In principle, any intracellular protein can be targeted by fusing it with the FKBP12(F36V) tag.[1][8]

Troubleshooting Guide

Problem: My target protein is not degrading after treatment with the dTAG molecule.

This is a common issue with several potential causes. Follow this troubleshooting guide to identify and resolve the problem.

Issues with the dTAG Molecule and Treatment Conditions

Q1.1: Am I using the optimal concentration of the dTAG molecule?

Suboptimal degrader concentration is a frequent cause of failed degradation. Both too low and too high concentrations can be problematic. Excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (degrader-target or degrader-E3 ligase) is favored over the productive ternary complex, thus inhibiting degradation.[1][5]

Solution: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line and target protein. A typical starting point is to test a range of concentrations from 1 nM to 10 µM.

Table 1: Recommended Concentration Ranges for dTAG Molecules

dTAG MoleculeTypical Starting Concentration RangeNotes
dTAG-1310 nM - 1 µMPotent degradation is often observed at concentrations as low as 100 nM.[1]
dTAGV-110 nM - 1 µMCan be effective for targets that are resistant to CRBN-based degraders.[6][10]
dTAG-7 / dTAG-4750 nM - 5 µMDegradation can be achieved with as little as 50 nM.[1]

Q1.2: Is the treatment time sufficient?

Protein degradation is a time-dependent process. The kinetics can vary between different target proteins and cell lines.

Solution: Conduct a time-course experiment to identify the optimal treatment duration. Start with a time course of 0, 0.5, 1, 2, 6, and 24 hours of treatment with the optimal degrader concentration.[9]

Issues with the Cellular System and Fusion Construct

Q2.1: How do I know if my FKBP12(F36V)-tagged protein is expressed and functional?

The dTAG system requires the successful expression of a functional fusion protein.

Solution:

  • Confirm Expression: Use Western blotting to verify the expression of the full-length FKBP12(F36V)-tagged protein of interest. Use an antibody against your protein of interest or against the tag (e.g., an HA-tag if included in the construct).

  • Confirm Functionality: It is crucial to ensure that the FKBP12(F36V) tag does not disrupt the function or localization of your protein of interest. A literature search may help determine which terminus (N- or C-terminus) is more suitable for tagging.[11] If possible, perform a functional assay to confirm that the tagged protein behaves similarly to the wild-type protein.

Q2.2: Does my cell line express the necessary E3 ligase?

The dTAG molecule you are using must be able to recruit a functional E3 ligase present in your cell line. dTAG-13, for instance, recruits CRBN.[1]

Solution:

  • Check E3 Ligase Expression: Confirm the expression of the relevant E3 ligase (e.g., CRBN or VHL) in your cell line by Western blot.

  • Consider an Alternative dTAG Molecule: If your target is not degraded with a CRBN-recruiting degrader like dTAG-13, consider trying a VHL-recruiting degrader such as dTAGV-1.[10] Some proteins are more amenable to degradation by one E3 ligase over the other.

Verifying the Mechanism of Action

Q3.1: How can I confirm the formation of the ternary complex?

The formation of the ternary complex (POI-dTAG molecule-E3 ligase) is essential for degradation.

Solution: Perform a co-immunoprecipitation (Co-IP) experiment. For example, you can immunoprecipitate the FKBP12(F36V)-tagged protein and then perform a Western blot to detect the co-precipitation of the E3 ligase (e.g., CRBN) in a degrader-dependent manner.

Q3.2: How do I rule out off-target effects or cellular toxicity?

High concentrations of dTAG molecules may cause off-target effects or cellular toxicity, which could confound your results.[12]

Solution:

  • Use a Negative Control: Employ a negative control compound, such as dTAG-13-NEG, which is an inactive diastereomer that cannot bind the E3 ligase.[5][6] This will help you determine if the observed effects are due to the specific degradation of your target protein.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of the dTAG molecule you are using are not toxic to your cells.[13]

  • Monitor Neo-substrates: Be aware that some degraders can induce the degradation of other proteins known as "neo-substrates." It is advisable to check the levels of known CRBN neo-substrates like IKZF1 and IKZF3.[11]

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is for assessing the degradation of the FKBP12(F36V)-tagged protein of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the protein of interest or the tag.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Treat cells with the dTAG molecule at the desired concentrations and for the indicated times.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against your target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the interaction between the tagged protein of interest and the E3 ligase in the presence of the dTAG molecule.

Materials:

  • IP lysis buffer.

  • Antibody against the tag on your protein of interest (e.g., anti-HA) or against the protein itself.

  • Protein A/G magnetic beads.

  • Antibody against the E3 ligase (e.g., anti-CRBN).

  • Wash buffer.

  • Elution buffer.

Procedure:

  • Treat cells with the dTAG molecule or a vehicle control.

  • Lyse the cells in IP lysis buffer.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads several times with wash buffer.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blot using an antibody against the E3 ligase to detect its co-immunoprecipitation.

Visualizations

Caption: dTAG system signaling pathway.

Troubleshooting_Workflow cluster_Check1 Initial Checks cluster_Check2 System Validation cluster_Check3 Advanced Troubleshooting Start Start: No Protein Degradation Observed Check_Concentration 1. Optimize dTAG Molecule Concentration (Dose-Response) Start->Check_Concentration Check_Time 2. Optimize Treatment Time (Time-Course) Check_Concentration->Check_Time Concentration Optimized Success Success: Protein Degradation Achieved Check_Concentration->Success Degradation Observed Check_Expression 3. Verify Fusion Protein Expression (Western Blot) Check_Time->Check_Expression Time Optimized Check_Time->Success Degradation Observed Check_E3_Ligase 4. Confirm E3 Ligase Expression (Western Blot) Check_Expression->Check_E3_Ligase Expression Confirmed Check_Expression->Success Degradation Observed Check_Ternary_Complex 5. Test Ternary Complex Formation (Co-IP) Check_E3_Ligase->Check_Ternary_Complex Expression Confirmed Check_E3_Ligase->Success Degradation Observed Check_Alternative_Degrader 6. Try Alternative Degrader (e.g., dTAGV-1 for VHL) Check_Ternary_Complex->Check_Alternative_Degrader Complex Formation Issues or No Degradation Check_Ternary_Complex->Success Degradation Observed Check_Alternative_Degrader->Success Degradation Observed

Caption: Troubleshooting workflow for protein degradation issues.

References

Technical Support Center: Optimizing Linker Length for AP1867-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of AP1867-based PROTACs targeting the FKBP12F36V mutant protein.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an AP1867-based PROTAC?

A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the AP1867 warhead (which binds to the FKBP12F36V target protein) to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The length, composition, and attachment points of the linker are critical for the efficacy and selectivity of the PROTAC.

Q2: How does linker length impact the efficiency of protein degradation?

A2: Linker length has a significant impact on PROTAC efficiency. An optimal linker length allows for the formation of a stable and productive ternary complex.[1] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination.[] Therefore, there is often an optimal "sweet spot" for linker length that results in the most potent degradation, characterized by low DC50 (half-maximal degradation concentration) and high Dmax (maximum degradation) values.

Q3: What are common linker types used in PROTAC design?

A3: The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and ease of modification.[3] However, more rigid linkers incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings are also used to reduce flexibility and potentially improve pharmacokinetic properties.[4] "Clickable" linkers containing triazole groups are also popular as they facilitate the rapid synthesis of PROTAC libraries with varying linker lengths and compositions.[5]

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly caused by the linker, a well-optimized linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[6]

Q5: What is ternary complex cooperativity and why is it important?

A5: Ternary complex cooperativity (alpha, α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other. Positive cooperativity (α > 1) occurs when the formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the second protein (the target), resulting in a more stable ternary complex.[7] High cooperativity is often correlated with more potent degradation and can be significantly influenced by the linker's ability to position the two proteins for favorable protein-protein interactions.

Data Presentation: Linker Length vs. Degradation Efficiency

The following table summarizes quantitative data for a series of AP1867-based PROTACs (the dTAG system) that recruit the Cereblon (CRBN) E3 ligase to degrade FKBP12F36V. The data is extracted from Nabet et al., 2018, Nature Chemical Biology.

PROTAC NameLinker CompositionApproximate Linker Length (atoms)DC50 (nM)Dmax (%)
dTAG-7PEG-based~2369.0330.25
dTAG-13PEG-based~17146.864.19
dTAG-48PEG-based~140.3517.78
dTAG-51PEG-based~113.1862.36

Note: Linker length is an approximation based on the extended conformation of the atoms in the direct path between the warhead and the E3 ligase ligand.

Visualized Workflows and Pathways

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC AP1867-PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target FKBP12(F36V) Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for an AP1867-based PROTAC.

Linker_Optimization_Workflow cluster_1 Experimental Workflow for Linker Optimization Start Design & Synthesize PROTAC Library (Varying Linker Lengths) Degradation_Assay Western Blot: Determine DC50 & Dmax Start->Degradation_Assay Biophysical_Assay Biophysical Assays (SPR/ITC): Measure Binding (KD) & Cooperativity (α) Degradation_Assay->Biophysical_Assay Analysis Analyze Data: Correlate Linker Length with Activity Biophysical_Assay->Analysis Ubiquitination_Assay Confirm Mechanism: In-Cell Ubiquitination Assay Decision Optimal Linker Identified? Analysis->Decision End Lead PROTAC Identified Decision->End Yes Redesign Redesign/Synthesize New Linkers Decision->Redesign No End->Ubiquitination_Assay Confirmation Redesign->Start

Caption: A typical workflow for optimizing PROTAC linker length.

Troubleshooting Guide

Issue 1: No or weak degradation of the target protein is observed.

Troubleshooting_No_Degradation cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start No/Weak Degradation Observed Check1 Is the PROTAC cell-permeable? Start->Check1 Check2 Does the PROTAC engage the target and E3 ligase? Check1->Check2 Yes Sol1 Modify linker to improve physicochemical properties. Check1->Sol1 No Check3 Does a ternary complex form? Check2->Check3 Yes Sol2 Confirm binary binding (e.g., via SPR, CETSA). Check2->Sol2 No Check4 Is the ternary complex productive (i.e., leads to ubiquitination)? Check3->Check4 Yes Sol3 Perform biophysical assays (SPR, ITC, FRET). Check3->Sol3 No Check5 Is the linker length optimal? Check4->Check5 Yes Sol4 Conduct in-cell ubiquitination assay. Check4->Sol4 No Sol5 Synthesize PROTACs with different linker lengths and/or compositions. Check5->Sol5 No

Caption: Troubleshooting flowchart for lack of target degradation.

  • Potential Cause: Poor cell permeability.

    • Troubleshooting Step: PROTACs are large molecules and may not efficiently cross the cell membrane. Modify the linker to improve physicochemical properties, for example, by altering its lipophilicity or adding groups that aid solubility.

  • Potential Cause: Lack of target or E3 ligase engagement.

    • Troubleshooting Step: Confirm that the AP1867 warhead and the E3 ligase ligand are binding to their respective targets. This can be assessed using cellular thermal shift assays (CETSA) or in vitro binding assays like Surface Plasmon Resonance (SPR).

  • Potential Cause: Inefficient ternary complex formation.

    • Troubleshooting Step: Even if binary binding occurs, the linker may not be suitable for forming a stable ternary complex. Use biophysical assays like SPR, Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure ternary complex formation and stability.

  • Potential Cause: Non-productive ternary complex.

    • Troubleshooting Step: A ternary complex may form but not in a conformation that allows for efficient ubiquitination. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination suggests a problem with the geometry of the complex, necessitating linker redesign.

Issue 2: The "hook effect" is observed, with reduced degradation at high concentrations.

  • Potential Cause: Formation of unproductive binary complexes at high PROTAC concentrations.

    • Troubleshooting Step: This is an inherent property of the PROTAC mechanism. The primary solution is to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] Future PROTAC designs should aim for linkers that enhance positive cooperativity, which can help stabilize the ternary complex and reduce the hook effect.

Experimental Protocols

Western Blot Protocol for Determining Protein Degradation (DC50/Dmax)

This protocol outlines the steps to quantify the degradation of a target protein (e.g., FKBP12F36V) in cultured cells treated with an AP1867-based PROTAC.

Materials:

  • Cell line expressing FKBP12F36V-tagged protein of interest.

  • AP1867-based PROTACs with varying linker lengths.

  • Vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein tag (e.g., anti-FKBP12) or the protein of interest.

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-α-Tubulin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations ranging from pM to µM) for a fixed time (e.g., 16-24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (target and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels (%) against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis

This protocol provides a method to measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or NTA chip).

  • Purified, biotinylated E3 ligase (e.g., VHL or CRBN complex).

  • Purified target protein (e.g., FKBP12F36V).

  • AP1867-based PROTAC.

  • SPR running buffer (e.g., HBS-EP+).

Methodology:

  • Immobilization:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[1]

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC-Target):

    • In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation Analysis:

    • Over the immobilized E3 ligase surface, inject a constant, near-saturating concentration of the target protein mixed with a serial dilution of the PROTAC.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the association (ka), dissociation (kd), and affinity (KD) constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC-E3 Ligase * KD of PROTAC-Target) / (KD of Ternary Complex * KD of E3 Ligase-Target) . Since the direct interaction between E3 and target is often negligible, this simplifies to the ratio of binary to ternary affinities.

In-Cell Ubiquitination Assay Protocol

This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing tagged FKBP12F36V protein.

  • AP1867-based PROTAC.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer for immunoprecipitation (IP-lysis buffer).

  • Antibody for immunoprecipitation (e.g., anti-tag antibody).

  • Protein A/G magnetic beads.

  • Primary antibody against ubiquitin.

  • Other reagents for Western blotting as described above.

Methodology:

  • Cell Treatment:

    • Seed cells in 10 cm dishes.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.

    • Treat cells with the PROTAC (at a concentration that gives strong degradation, e.g., 3-5x DC50) or vehicle control for a short time period (e.g., 2-6 hours).

  • Immunoprecipitation (IP):

    • Lyse the cells in IP-lysis buffer.

    • Incubate the lysate with an antibody against the target protein's tag overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein from the beads using sample buffer and boil.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the Western blot with an anti-ubiquitin antibody.

  • Interpretation:

    • A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC-treated sample indicates poly-ubiquitination of the target protein, confirming the PROTAC's mechanism of action.

References

Technical Support Center: Troubleshooting Low Efficiency of Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to low knockdown efficiency using RNA interference (RNAi) technologies like siRNA and shRNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your protein knockdown experiments in a question-and-answer format.

Q1: I am not observing any reduction in my target protein. Where should I start troubleshooting?

A1: Low or no protein knockdown can stem from several factors, ranging from the design of your silencing RNA to the experimental procedures. A logical first step is to assess the entire workflow, from initial siRNA/shRNA design and delivery to the final analysis of protein levels.

Here is a systematic workflow to pinpoint the issue:

G cluster_0 Initial Checks cluster_1 Problem Isolation cluster_2 Troubleshooting Paths cluster_3 Resolution start Start Troubleshooting check_delivery 1. Confirm Delivery Efficiency (e.g., fluorescent siRNA, positive control) start->check_delivery delivery_ok Delivery Successful? check_delivery->delivery_ok check_mRNA 2. Assess mRNA Knockdown (qRT-PCR) mrna_down mRNA Knockdown Observed? check_mRNA->mrna_down delivery_ok->check_mRNA Yes optimize_delivery Optimize Transfection/ Transduction Protocol delivery_ok->optimize_delivery No check_sirna Review siRNA/shRNA Design & Integrity mrna_down->check_sirna No check_protein_stability Investigate Protein Stability & Assay Timing mrna_down->check_protein_stability Yes end Successful Knockdown optimize_delivery->end check_sirna->end check_assay Validate Western Blot/ Detection Method check_protein_stability->check_assay check_assay->end

Troubleshooting workflow for low protein knockdown efficiency.

Begin by evaluating your transfection or transduction efficiency using a positive control. If delivery is successful, the next step is to determine if the target mRNA is being degraded using qRT-PCR. The results of these initial checks will guide you to the appropriate troubleshooting path.

Q2: How do I know if my siRNA or shRNA is being delivered into the cells effectively?

A2: Confirming the efficient delivery of your RNAi agent is a critical first step. Low transfection or transduction efficiency is a very common reason for poor knockdown results.[1][2]

Here are several methods to assess delivery efficiency:

  • Reporter Genes: For shRNA delivered via viral vectors, the inclusion of a fluorescent reporter gene (e.g., GFP, RFP) allows for the monitoring of transduction efficiency.[2][8]

If you observe low delivery efficiency, you will need to optimize your protocol. Key parameters to consider are cell density, the choice and amount of transfection reagent or viral titer (MOI), and incubation times.[5][9]

Q3: My mRNA levels are significantly reduced, but the protein level remains unchanged. What could be the issue?

  • High Protein Stability: The target protein may have a very long half-life. Even with efficient mRNA degradation, the existing pool of protein can take a significant amount of time to be cleared from the cell.[2][3]

Troubleshooting Steps:

  • Literature Review: Check published studies for information on the half-life of your target protein. This can provide guidance on how long you may need to wait to see a significant decrease.

The diagram below illustrates the temporal relationship between mRNA and protein knockdown.

G cluster_0 RNAi Mechanism & Timeline Transfection siRNA Transfection RISC RISC Loading Transfection->RISC Cellular Uptake mRNA_Deg mRNA Degradation (24-48 hours) RISC->mRNA_Deg Target Recognition Protein_Red Protein Reduction (48-96+ hours) mRNA_Deg->Protein_Red Inhibits Translation

Timeline of RNAi-mediated knockdown events.

Q4: My knockdown efficiency is inconsistent between experiments. How can I improve reproducibility?

A4: Lack of reproducibility is often due to subtle variations in experimental conditions.[1] To improve consistency, it is crucial to standardize your protocol.

Key Parameters to Standardize:

  • Reagent Preparation: Prepare master mixes for siRNA and transfection reagents to minimize pipetting errors, especially when working with multi-well plates.[12]

  • Consistent Incubation Times: Adhere strictly to the optimized incubation times for transfection complex formation and exposure to the cells.

The following table summarizes key parameters that require optimization and standardization.

ParameterRecommended Starting RangeKey Considerations
siRNA Concentration 5 - 100 nM[3]Use the lowest effective concentration to minimize off-target effects.[1][12]
Cell Density at Transfection 40 - 80% Confluency[11]Varies significantly between cell lines; must be optimized.[3]
Transfection Reagent Volume Varies by manufacturerTitrate to find the optimal balance between high efficiency and low cytotoxicity.[5]
Time of mRNA Analysis 24 - 48 hours post-transfection[10]Optimal time can vary; a time-course experiment is recommended.[1]
Time of Protein Analysis 48 - 96 hours post-transfection[1]Highly dependent on protein turnover rate.[10]

Q5: I suspect my siRNA/shRNA design is suboptimal. What are the characteristics of an effective design?

A5: A poorly designed siRNA or shRNA sequence is a primary cause of knockdown failure.[1] Not all sequences targeting the same gene will be equally effective.[13]

Guidelines for Effective siRNA Design:

  • Length: Typically 21-23 nucleotides.[3]

  • GC Content: Aim for a GC content between 30% and 50%.[3]

  • Sequence Specificity: Perform a BLAST search to ensure the sequence does not have significant homology to other coding sequences to avoid off-target effects.[14]

  • Target Region: Avoid targeting introns, the start codon, and the 5' and 3' untranslated regions (UTRs).[3][15]

Troubleshooting Steps:

  • Test Multiple Sequences: It is highly recommended to test at least two or three different siRNA/shRNA sequences for the same target gene to identify the most potent one.[1][13]

  • Use Validated Designs: Whenever possible, use pre-validated siRNA or shRNA sequences from reputable suppliers or those published in peer-reviewed literature.

  • Check for Splice Variants: Ensure your shRNA targets a region common to all transcript isoforms of your gene of interest, or design it specifically for the isoform you are studying.[13]

Key Experimental Protocols

1. siRNA Transfection Optimization (Lipid-Based Reagent)

This protocol outlines a general method for optimizing siRNA transfection in a 24-well plate format.

Materials:

  • Cells in optimal growth phase

  • siRNA stock solution (e.g., 20 µM)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • 24-well tissue culture plates

  • Standard cell culture medium

Procedure:

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute your siRNA to the desired final concentration (e.g., 10 nM) in serum-free medium. Mix gently.

  • Transfection Reagent Preparation: In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on your experimental endpoint.

  • Analysis: Harvest cells for mRNA analysis (e.g., by qRT-PCR) or protein analysis (e.g., by Western blot).

2. Validation of Protein Knockdown by Western Blot

This protocol provides a general workflow for assessing protein levels following RNAi.

Materials:

  • Cell lysate from transfected and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for your target protein and a loading control, typically overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the relative reduction in protein expression. A strong signal in the control lane and a significantly reduced or absent signal in the siRNA-treated lane indicates successful knockdown.[17]

References

how to reduce off-target effects of AP1867-3-(aminoethoxy)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of AP1867-3-(aminoethoxy).

Frequently Asked Questions (FAQs)

Q1: What is AP1867-3-(aminoethoxy) and what are its primary on-target effects?

A1: AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand for the FK506 binding protein (FKBP).[1][2] It is a derivative of AP1867, which is specifically designed to bind to a mutant form of FKBP12, FKBP12(F36V). The primary use of AP1867-3-(aminoethoxy) is as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.[3][4] In these applications, it serves as the targeting ligand for an FKBP12(F36V)-tagged protein of interest, bringing it into proximity with an E3 ubiquitin ligase to induce its degradation.[1]

Q2: What are the potential off-target effects of AP1867-3-(aminoethoxy)?

A2: While specific off-target interaction data for AP1867-3-(aminoethoxy) is not extensively published, potential off-target effects can be inferred from its mechanism of action and the properties of its parent compound, AP1867. The primary off-target concern is the binding to endogenous, wild-type FKBP proteins, as AP1867 has been shown to associate with wild-type FKBP.[4] This could lead to unintended sequestration of the compound or interference with the normal function of endogenous FKBPs. Other potential off-target effects, common to small molecules, could include binding to structurally related proteins or unforeseen interactions with other cellular components.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Several strategies can be employed to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate AP1867-3-(aminoethoxy) or your PROTAC to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-targets.

  • Employ Control Compounds: Use a structurally similar but inactive analog of your molecule as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. For PROTACs containing AP1867-3-(aminoethoxy), a control could be the molecule without the E3 ligase ligand or with a mutation in the AP1867-3-(aminoethoxy) moiety that disrupts FKBP binding.

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended FKBP12(F36V)-tagged target. If the phenotype persists in the absence of the target protein after treatment with your compound, it is likely due to an off-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments Off-target effects; variability in cell line expression of on- or off-targets.1. Perform a dose-response curve to find the optimal concentration. 2. Confirm target expression levels via Western Blot or qPCR. 3. Validate findings with an orthogonal method, such as a different PROTAC targeting the same protein.
Unexpected cellular toxicity Off-target binding to an essential protein.1. Lower the concentration of the compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. 3. Attempt to rescue the phenotype by overexpressing the intended target.
Phenotype observed does not match known function of the target protein The observed effect is due to an off-target interaction.1. Perform genetic knockdown/knockout of the intended target to see if the phenotype is replicated. 2. Use a structurally distinct compound that targets the same protein. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

Objective: To identify the lowest effective concentration of an AP1867-3-(aminoethoxy)-based PROTAC that induces degradation of the target protein.

Methodology:

  • Cell Seeding: Seed cells expressing the FKBP12(F36V)-tagged protein of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Compound Preparation: Prepare a serial dilution of the AP1867-3-(aminoethoxy)-based PROTAC in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of the PROTAC and the vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blot Analysis: Perform a Western blot to detect the levels of the FKBP12(F36V)-tagged target protein. Use an antibody against the protein of interest or the FKBP12 tag. Include a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the concentration at which maximal degradation is achieved (DC50). The optimal concentration for further experiments should be at or slightly above the DC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the AP1867-3-(aminoethoxy)-based compound directly binds to the FKBP12(F36V)-tagged protein in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at a concentration known to be effective and a vehicle control for a specified time.[5]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[5][6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[7]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of soluble target protein in the supernatant at each temperature by Western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Signaling Pathways and Workflows

Signaling_Pathway PROTAC-Mediated Protein Degradation cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation AP1867-3-aminoethoxy_PROTAC AP1867-3-(aminoethoxy) -based PROTAC Ternary_Complex Ternary Complex AP1867-3-aminoethoxy_PROTAC->Ternary_Complex FKBP12_F36V_Target FKBP12(F36V)-Target Protein FKBP12_F36V_Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

Troubleshooting_Workflow Troubleshooting Off-Target Effects Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Optimal_Conc Use Lowest Effective Concentration Dose_Response->Optimal_Conc Phenotype_Persists Does Phenotype Persist? Optimal_Conc->Phenotype_Persists Genetic_Validation Genetic Validation (CRISPR/siRNA) Phenotype_Persists->Genetic_Validation Yes On_Target Likely On-Target Effect Phenotype_Persists->On_Target No Phenotype_Replicated Is Phenotype Replicated? Genetic_Validation->Phenotype_Replicated CETSA Confirm Target Engagement (CETSA) Phenotype_Replicated->CETSA No Phenotype_Replicated->On_Target Yes Target_Engaged Is Target Engaged? CETSA->Target_Engaged Off_Target Likely Off-Target Effect Target_Engaged->Off_Target No Target_Engaged->On_Target Yes

Caption: A logical workflow for troubleshooting off-target effects.

References

dealing with AP1867-3-(aminoethoxy) solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP1867-3-(aminoethoxy), particularly concerning solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Issue: Difficulty Dissolving AP1867-3-(aminoethoxy) in DMSO

Question: I am having trouble dissolving AP1867-3-(aminoethoxy) in DMSO. What are the common causes and solutions?

Answer: Difficulty in dissolving AP1867-3-(aminoethoxy) in DMSO can arise from several factors, primarily related to solvent quality and handling technique. Here is a step-by-step guide to troubleshoot and resolve these issues.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Hygroscopic Nature of DMSO DMSO readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like AP1867-3-(aminoethoxy).[1][2][3]Use a fresh, sealed bottle of anhydrous or high-purity DMSO.[1][2][3] Once opened, store the DMSO bottle with the cap tightly sealed, and consider using a desiccant.
Insufficient Agitation The compound may not have been mixed vigorously enough to facilitate dissolution.Vortex the solution for several minutes. If particles persist, proceed to sonication.
Compound Aggregation Small molecules can sometimes form aggregates that are difficult to break up with simple mixing.Use an ultrasonic bath or a probe sonicator to aid dissolution.[1][2][3][4] This method uses high-frequency sound waves to break apart aggregates and enhance solubility.
Low Temperature The ambient temperature of the laboratory may not be optimal for dissolution.Gently warm the solution in a water bath (e.g., to 37°C). Be cautious to avoid excessive heat, which could potentially degrade the compound.
Concentration Exceeds Solubility Limit You may be attempting to prepare a stock solution at a concentration higher than the compound's solubility limit in DMSO.While the reported solubility is high, it's recommended to start with a lower concentration if you encounter issues. You can incrementally increase the concentration once you have a clear solution.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of AP1867-3-(aminoethoxy) in DMSO?

A1: The reported solubility of AP1867-3-(aminoethoxy) in DMSO is approximately 240 mg/mL, which corresponds to a molar concentration of 353.56 mM.[3][4][5] However, achieving this concentration may require specific handling techniques as outlined in the troubleshooting guide.

Solubility Data for AP1867 and its Analogs in DMSO

CompoundMolecular Weight ( g/mol )Solubility in DMSO (mg/mL)Molar Concentration (mM)Notes
AP1867-3-(aminoethoxy) 678.81~240~353.56May require ultrasonication.[3][4][5]
AP1867693.7969.38 - 100100 - 144.14May require ultrasonication.[2][6][7]
AP1867-2-(carboxymethoxy)693.7890 - 100~130 - 144.14Use of newly opened DMSO is recommended.[1][8]

Q2: My AP1867-3-(aminoethoxy) solution in DMSO was clear initially, but now I see precipitates. What happened?

A2: Precipitation after initial dissolution can be caused by a few factors:

  • Temperature Fluctuation: If the stock solution is stored at a lower temperature than when it was prepared (e.g., moved from room temperature to 4°C), the compound may crystallize out of solution.

  • Solvent Evaporation: Over time, especially if the vial is not properly sealed, some DMSO may evaporate, leading to an increase in the compound's concentration beyond its solubility limit.

  • Water Absorption: If the vial is frequently opened or not sealed correctly, the DMSO can absorb moisture from the atmosphere, reducing the compound's solubility.

To resolve this, you can try gently warming and sonicating the solution again. To prevent this, store stock solutions in tightly sealed vials at a consistent temperature, and consider preparing smaller, single-use aliquots to minimize handling and exposure to air.

Q3: How should I prepare a stock solution of AP1867-3-(aminoethoxy) for use in cell-based assays?

A3: It is crucial to ensure the compound remains soluble upon dilution into aqueous cell culture media. Here is a recommended workflow:

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check 4. Visually Inspect for Clarity vortex->check sonicate 5a. Sonicate if Not Clear check->sonicate No aliquot 7. Aliquot into Single-Use Vials check->aliquot Yes warm 5b. Gently Warm (37°C) if Needed sonicate->warm recheck 6. Re-inspect for Clarity warm->recheck recheck->add_dmso No, still not clear (Consider lower concentration) recheck->aliquot Yes store 8. Store at -20°C or -80°C aliquot->store

Workflow for preparing a clear stock solution.

Q4: What is the mechanism of action of AP1867-3-(aminoethoxy)?

A4: AP1867-3-(aminoethoxy) is a derivative of AP1867, which is a synthetic ligand for the FKBP12F36V mutant protein.[3] This compound is utilized in the dTAG (degradation tag) system for targeted protein degradation.[9][10] The dTAG system involves fusing a protein of interest to the FKBP12F36V tag. A heterobifunctional molecule, often synthesized using an AP1867 derivative, then brings the tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[10]

G cluster_pathway dTAG System for Targeted Protein Degradation poi Protein of Interest (POI) fusion POI-FKBP12(F36V) Fusion Protein poi->fusion fkbp FKBP12(F36V) Tag fkbp->fusion ternary Ternary Complex Formation fusion->ternary ap1867 AP1867-based Degrader (e.g., dTAG molecule) ap1867->ternary e3_ligase E3 Ubiquitin Ligase (e.g., CRBN) e3_ligase->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination degradation POI Degradation ubiquitination->degradation proteasome Proteasome proteasome->degradation

Simplified signaling pathway of the dTAG system.

Experimental Protocols

Protocol: Preparing AP1867-3-(aminoethoxy) for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing and using AP1867-3-(aminoethoxy) in a typical cell culture experiment.

Materials:

  • AP1867-3-(aminoethoxy) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium appropriate for your cell line

  • Sterile, pyrogen-free pipette tips and tubes

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of AP1867-3-(aminoethoxy) powder (Molecular Weight: 678.81 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.79 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder in a sterile tube.

    • Vortex the solution vigorously for 2-5 minutes.

    • Visually inspect the solution for any undissolved particles. If the solution is not clear, place it in an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

    • Once the solution is clear, it is ready for use or storage.

  • Storage of Stock Solution:

    • For short-term storage (up to one month), store the stock solution at -20°C.[3][5]

    • For long-term storage (up to six months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2][3][5]

  • Preparation of Working Solutions for Cell Treatment:

    • Thaw the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the pre-warmed cell culture medium and mix immediately. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.

    • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.

G cluster_protocol Experimental Workflow: Cell Treatment start Start with 10 mM Stock Solution in DMSO thaw 1. Thaw Stock Solution start->thaw prewarm 2. Pre-warm Cell Culture Medium thaw->prewarm serial_dilute 3. Perform Serial Dilutions in Culture Medium prewarm->serial_dilute add_to_cells 4. Add Working Solution to Cells serial_dilute->add_to_cells incubate 5. Incubate for Desired Time add_to_cells->incubate analyze 6. Analyze Experimental Endpoint incubate->analyze

Experimental workflow for cell treatment.

References

Technical Support Center: Optimizing Incubation Time for Maximal Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing incubation time in targeted protein degradation (TPD) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical incubation time for a protein degradation experiment?

A1: There is no single optimal incubation time, as it is highly dependent on the specific degrader molecule (e.g., PROTAC), the target protein's natural turnover rate, and the cell line being used.[1] However, a common starting point for a time-course experiment is to test a range of time points, such as 2, 4, 8, 16, and 24 hours, to observe the degradation kinetics.[2] Some proteins may degrade rapidly within a few hours, while others may require 24 hours or longer to achieve maximal degradation (Dmax).[3]

Q2: How should I design a time-course experiment to find the optimal incubation time?

A2: A well-designed time-course experiment is crucial for determining the optimal incubation duration.[4] The experiment should involve treating your cells with a fixed, effective concentration of the degrader (typically 3-5 times the determined DC50, or a concentration known to induce strong degradation) and harvesting the cells at multiple time points.[5][6] It is also essential to include a vehicle control (e.g., DMSO) for each time point to account for any changes in protein levels not related to the degrader's activity.[2]

Q3: What are Dmax and DC50, and how does incubation time affect them?

A3:

  • Dmax is the maximum percentage of protein degradation observed.

  • DC50 is the concentration of the degrader required to achieve 50% of the maximal degradation at a specific time point.

Incubation time directly influences both parameters. A longer incubation time may lead to a higher Dmax and a lower DC50, indicating more potent and efficient degradation.[4] It is important to perform a full dose-response experiment at an optimized, fixed time point to accurately determine these values.[5]

Q4: Can the level of my target protein recover after initial degradation?

A4: Yes, it is possible to observe a recovery of the target protein levels at later time points. This can be due to a few factors. One is the "hook effect," where at very high concentrations, the degrader forms more binary complexes (degrader-target or degrader-E3 ligase) than the productive ternary complex (target-degrader-E3 ligase), leading to reduced degradation.[2] Another reason could be the cell's natural protein synthesis machinery compensating for the loss of the target protein over time.[1] Observing the full time course is critical to identify the point of maximal degradation before this recovery begins.

Q5: How does the choice of E3 ligase affect the degradation kinetics?

A5: The choice of E3 ligase that your degrader recruits is a critical factor. Different E3 ligases have varying expression levels across different cell types and tissues.[7] If the recruited E3 ligase is not sufficiently expressed in your cell line, you may observe slow or no degradation.[5] The efficiency of ternary complex formation and the subsequent ubiquitination can also vary between different E3 ligases, directly impacting the speed and extent of protein degradation.[8]

Experimental Protocols

Detailed Methodology: Time-Course Experiment for Protein Degradation Analysis via Western Blot

This protocol outlines the steps to determine the optimal incubation time for a novel protein degrader.

  • Cell Seeding:

    • Seed the cells of interest (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of your degrader compound in DMSO.

    • On the day of the experiment, dilute the degrader in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.

    • Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control.

    • Return the plates to the incubator.

  • Cell Lysis (at each time point):

    • At each designated time point (e.g., 0, 2, 4, 8, 16, 24 hours), remove a plate from the incubator.

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for the Western blot.[6]

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin, or β-Actin).[5]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

    • Calculate the percentage of remaining protein at each time point relative to the vehicle-treated control at the same time point.

    • Plot the percentage of remaining protein against the incubation time to visualize the degradation kinetics and identify the optimal incubation time.

Data Presentation

Table 1: Example Time-Course Degradation Data for Degrader-X on Target Protein-Y
Incubation Time (Hours)Degrader-X (100 nM) % Protein Remaining (Normalized to Loading Control)Vehicle (DMSO) % Protein Remaining (Normalized to Loading Control)% Degradation (Relative to Vehicle)
0100.0 ± 4.5100.0 ± 5.10.0
275.3 ± 6.298.5 ± 4.823.6
448.1 ± 5.5101.2 ± 5.352.5
822.7 ± 3.999.1 ± 6.077.1
1610.5 ± 2.897.8 ± 5.789.3
2412.8 ± 3.1100.5 ± 4.987.3

Data are represented as mean ± standard deviation (n=3).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting & Lysis cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare Degrader & Vehicle Control overnight_incubation->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells time_points Harvest at Time Points (e.g., 0, 2, 4, 8, 16, 24h) treat_cells->time_points wash_cells Wash with Ice-Cold PBS time_points->wash_cells lyse_cells Lyse Cells in RIPA Buffer wash_cells->lyse_cells quantify_protein Quantify Protein (BCA/Bradford) lyse_cells->quantify_protein western_blot Western Blot for Target & Loading Control quantify_protein->western_blot densitometry Densitometry & Normalization western_blot->densitometry plot_data Plot % Degradation vs. Time densitometry->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Experimental workflow for optimizing incubation time.

troubleshooting_guide start Start: Unexpected Results in Degradation Assay no_degradation Issue: No Protein Degradation Observed start->no_degradation No slow_degradation Issue: Slow or Incomplete Degradation start->slow_degradation Slow recovery Issue: Protein Level Recovers start->recovery Recovers sol_permeability Check Cell Permeability of Compound no_degradation->sol_permeability Possible Cause sol_e3_ligase Verify E3 Ligase Expression in Cell Line no_degradation->sol_e3_ligase Possible Cause sol_ternary Assess Ternary Complex Formation (Biophysical Assays) no_degradation->sol_ternary Possible Cause sol_time Extend Incubation Time (e.g., up to 48h) slow_degradation->sol_time Solution sol_turnover Determine Target Protein's Half-Life slow_degradation->sol_turnover Solution sol_concentration Increase Degrader Concentration slow_degradation->sol_concentration Solution sol_hook Test Lower Degrader Concentrations to Avoid Hook Effect recovery->sol_hook Solution sol_synthesis Check for Transcriptional Upregulation (qPCR) recovery->sol_synthesis Solution sol_shorter_time Select Earlier Time Point for Dmax recovery->sol_shorter_time Solution

Caption: Troubleshooting guide for common degradation issues.

UPS_pathway cluster_activation 1. Ubiquitin Activation cluster_ternary 2. Ternary Complex Formation cluster_ubiquitination 3. Ubiquitination cluster_degradation 4. Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi TernaryComplex E3-PROTAC-Target Ternary Complex E2->TernaryComplex Ub Transfer E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP->AMP+PPi ATP ATP TargetProtein Target Protein TargetProtein->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ub_Target Poly-ubiquitinated Target Protein TernaryComplex->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System in PROTAC action.

Troubleshooting Guides

Problem: I am not observing any degradation of my target protein.

Potential Cause Recommended Solution
Poor Cell Permeability The degrader molecule may be too large or polar to cross the cell membrane efficiently.[2] Consider redesigning the linker to improve physicochemical properties.[4]
Low E3 Ligase Expression The cell line may not express sufficient levels of the E3 ligase recruited by your degrader.[5] Verify E3 ligase expression via Western blot or proteomics and consider using a different cell line.
Inefficient Ternary Complex Formation The degrader may not effectively bring the target protein and the E3 ligase together.[8] Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[2]
Compound Instability The degrader may be unstable in the cell culture medium. Assess the compound's stability over the course of the experiment.[2]

Problem: The protein degradation is very slow or incomplete.

Potential Cause Recommended Solution
Slow Target Protein Turnover The natural half-life of the target protein may be very long. A longer incubation time (e.g., 48-72 hours) may be required to see significant degradation.[1]
Suboptimal Degrader Concentration The concentration used may be too low for efficient degradation. Perform a full dose-response curve at an extended time point to find the optimal concentration.
Inefficient Ubiquitination The ternary complex may form, but the subsequent ubiquitination of the target is inefficient. This can be a complex issue related to the geometry of the ternary complex. Consider testing degraders that recruit different E3 ligases.[7]

Problem: I see degradation at early time points, but the protein level recovers later.

Potential Cause Recommended Solution
"Hook Effect" At high concentrations, non-productive binary complexes can form, reducing degradation efficiency.[2] Perform a dose-response experiment to confirm if you are seeing a bell-shaped curve and select a concentration on the left side of the curve for future experiments.
Compensatory Protein Synthesis The cell may be upregulating the synthesis of the target protein to compensate for its degradation.[1] Measure mRNA levels of the target gene using qPCR at different time points. Select an earlier time point for your experiments, corresponding to the Dmax, before protein levels recover.
Degrader Metabolism The degrader may be metabolized by the cells over time, leading to a decrease in its effective concentration. Assess the metabolic stability of your compound.

References

Technical Support Center: Chemical-Induced Dimerization (CID) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chemical-Induced Dimerization (CID) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their CID-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical-induced dimerization (CID) systems?

A1: Several CID systems are available, each with distinct characteristics. The most widely used include the FKBP-FRB system, which is induced by rapamycin (B549165) or its non-immunosuppressive analogs ("rapalogs"), the gibberellin (GA)-GID1 system, and the abscisic acid (ABA)-PYL/PCAR system. Newer systems, such as the simeprevir-inducible PRSIM_23 module, are also being developed to offer improved properties like reduced off-target effects and better in vivo applicability.[1][2]

Q2: What are the key advantages of using CID in my experiments?

A2: CID offers precise temporal and dose-dependent control over protein-protein interactions.[3] This allows for the rapid and reversible activation or inhibition of cellular processes, making it a powerful tool for studying dynamic events like signal transduction and protein localization.[4][5]

Q3: Are there any known off-target effects of the chemical inducers?

A3: Yes, some chemical inducers can have off-target effects. For instance, rapamycin is a potent immunosuppressant due to its interaction with the endogenous mTOR protein.[1] To mitigate this, non-toxic rapamycin analogs have been developed.[6] It is crucial to perform appropriate control experiments to account for any potential off-target effects of the chosen dimerizer.

Q4: How quickly can I expect to see a response after adding the dimerizer?

A4: The kinetics of dimerization are generally rapid, often occurring within seconds to minutes of adding the chemical inducer.[4] However, the exact timing can depend on the specific CID system, the concentration of the dimerizer, and the cellular context.

Q5: Can CID systems be reversed?

A5: The reversibility of a CID system is an important consideration. The rapamycin-induced dimerization of FKBP and FRB is very stable and essentially irreversible in many contexts.[2] However, some systems, like those based on gibberellin or certain rapalogs, offer better reversibility upon withdrawal of the chemical inducer.[2]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your CID experiments.

Problem 1: Low or No Dimerization Efficiency

Possible Causes:

  • Suboptimal Dimerizer Concentration: The concentration of the chemical inducer is critical. Too low a concentration will not induce dimerization efficiently, while excessively high concentrations can sometimes be inhibitory or lead to off-target effects.

  • Poor Protein Expression or Stability: Insufficient expression levels of one or both fusion proteins will limit the extent of dimerization. The fusion tags (e.g., FKBP, FRB) might also destabilize the protein of interest.

  • Steric Hindrance: The fusion of the dimerization domains to your proteins of interest may sterically hinder their interaction. The length and flexibility of the linker between the protein and the dimerization domain can be crucial.

  • Incorrect Subcellular Localization: The two fusion proteins may not be in the same subcellular compartment, preventing their interaction upon addition of the dimerizer.

Solutions:

  • Optimize Dimerizer Concentration: Perform a dose-response curve to determine the optimal concentration of the chemical inducer for your specific cell type and experimental setup.

  • Verify Protein Expression: Check the expression levels of both fusion proteins by Western blot or fluorescence microscopy (if fluorescently tagged).

  • Re-design Fusion Constructs: Consider using different linker lengths or moving the dimerization domain to the other terminus of your protein of interest.

  • Confirm Co-localization: Use immunofluorescence or live-cell imaging to ensure that both fusion proteins are present in the same subcellular location.

Problem 2: High Background Signal (Dimerization without Inducer)

Possible Causes:

  • Protein Overexpression: Very high expression levels of the fusion proteins can lead to non-specific aggregation or "leaky" dimerization even in the absence of the inducer.

  • Intrinsic Affinity: The proteins of interest may have a natural tendency to interact, which is enhanced by the presence of the dimerization tags.

  • Constitutive Activity of a Downstream Reporter: If using a reporter assay, the reporter itself might have high basal activity.

Solutions:

  • Titrate Plasmid/Transfection Reagent: Optimize the amount of plasmid DNA and transfection reagent to achieve lower, more physiological expression levels.

  • Use a Weaker Promoter: Drive the expression of your fusion proteins with a weaker promoter to reduce overall expression levels.[7]

  • Perform Negative Controls: Include controls where only one of the fusion proteins is expressed to assess its baseline activity. Also, use a vehicle-only (e.g., DMSO) control to measure the basal signal.

  • Validate with a Different Assay: Confirm the background signal using an alternative method (e.g., switch from a reporter assay to a co-immunoprecipitation).

Problem 3: Cell Toxicity or Unhealthy Cells

Possible Causes:

  • Toxicity of the Chemical Inducer: The dimerizer itself or the solvent (e.g., DMSO) may be toxic to the cells at the concentrations used.

  • Toxicity of the Fusion Proteins: Overexpression of the fusion proteins could be detrimental to cell health.

  • Biological Consequences of Dimerization: The induced dimerization may be activating a potent signaling pathway (e.g., apoptosis) that leads to cell death.

Solutions:

  • Assess Dimerizer Toxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of dimerizer concentrations on untransfected cells.

  • Reduce Protein Expression: Lower the expression levels of the fusion proteins by titrating the amount of transfected plasmid.

  • Use an Inducible Expression System: Employ a tetracycline-inducible or other inducible system to control the timing and level of fusion protein expression.

  • Monitor for Apoptosis: If inducing a pathway known to affect cell survival, co-stain with markers of apoptosis (e.g., Annexin V) to confirm the expected biological outcome.

Quantitative Data on Common CID Systems

The following table summarizes key quantitative parameters for several popular CID systems to aid in experimental design and comparison.

CID SystemDimerizerDissociation Constant (Kd)Half-Maximal Effective Concentration (EC50)On/Off KineticsKey Characteristics
FKBP-FRB Rapamycin~0.2 nM (FKBP-rapamycin)~2.2 nM (in some cell-based assays)On: Fast (seconds to minutes) Off: Very Slow (essentially irreversible)High affinity, potent, but rapamycin has off-target effects.[8][9][10]
FKBP-FRB variants Rapalogs (e.g., AP21967)Varies with rapalog and FRB mutantVariesOn: Fast Off: Can be more reversible than rapamycinReduced off-target effects compared to rapamycin; allows for orthogonal control with different rapalog/mutant pairs.[11]
GA-GID1 Gibberellin (GA3-AM)Micromolar range~1 µMOn: Fast Off: ReversibleOrthogonal to mammalian systems; reversible.[3][4]
ABA-PYL/PCAR Abscisic Acid (ABA)Micromolar range~10 µMOn: Fast Off: ReversiblePlant hormone-based system, orthogonal in mammalian cells.[4]
PRSIM_23 Simeprevir-~0.16 nM (for grazoprevir)On: Fast Off: ReversibleUtilizes a clinically approved drug; designed for in vivo applications.[1][12]

Experimental Protocols

Detailed methodologies for key experiments used to validate and quantify chemical-induced dimerization are provided below.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate Dimerization

This protocol is designed to qualitatively or semi-quantitatively demonstrate the interaction between two proteins following the addition of a chemical inducer.

  • Cell Culture and Transfection:

    • Seed cells in a 10 cm dish to be ~70-80% confluent at the time of transfection.

    • Co-transfect cells with plasmids encoding your two fusion proteins (e.g., Protein-A-FKBP and Protein-B-FRB). Include a control transfection with only one fusion protein and an empty vector.

  • Induction of Dimerization:

    • 24-48 hours post-transfection, treat the cells with the optimal concentration of your chemical inducer (e.g., 100 nM rapamycin) or vehicle control (e.g., DMSO) for the desired amount of time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate for input control.

    • Add the antibody against one of the fusion protein tags (e.g., anti-FLAG for a FLAG-tagged Protein-A-FKBP) to the lysate. Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both fusion proteins to detect the co-immunoprecipitated partner.

Protocol 2: FRET/BRET Assay for Real-Time Dimerization Monitoring

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques to monitor protein-protein interactions in living cells with high temporal resolution.

  • Construct Design:

    • Create fusion constructs of your proteins of interest with a suitable FRET/BRET donor-acceptor pair. For FRET, a common pair is CFP (donor) and YFP (acceptor). For BRET, Renilla Luciferase (Rluc) is a common donor and YFP is a common acceptor.

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate suitable for fluorescence/luminescence reading (e.g., a black, clear-bottom 96-well plate).

    • Co-transfect cells with the donor and acceptor fusion constructs. Include control wells with donor only and acceptor only to correct for spectral bleed-through.

  • Image/Signal Acquisition:

    • 24-48 hours post-transfection, replace the culture medium with an appropriate imaging buffer.

    • For FRET: Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

    • For BRET: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells. Measure the luminescence signal at the donor and acceptor emission wavelengths.

  • Induction and Data Collection:

    • Acquire baseline readings for a few minutes.

    • Add the chemical inducer at the desired concentration and continue to acquire data in real-time to monitor the change in the FRET/BRET signal.

  • Data Analysis:

    • For FRET: After correcting for background and spectral bleed-through, calculate the normalized FRET efficiency or the ratio of acceptor to donor fluorescence.

    • For BRET: Calculate the BRET ratio, which is the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.[13] An increase in the FRET/BRET ratio upon addition of the dimerizer indicates protein interaction.

Protocol 3: Luciferase Reporter Assay for CID-Mediated Transcription

This assay is used to quantify the activity of a transcription factor that is activated or repressed by CID.

  • Construct Design:

    • Effector Constructs: Create two fusion proteins: one with the DNA-binding domain (DBD) of a transcription factor fused to a dimerization domain (e.g., DBD-FKBP), and another with a transcriptional activation domain (AD) fused to the other dimerization domain (e.g., AD-FRB).

    • Reporter Construct: Use a plasmid containing a minimal promoter with upstream binding sites for the DBD, driving the expression of a reporter gene like Firefly luciferase.[7][14]

    • Control Construct: Co-transfect a plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.[7]

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate (e.g., 24- or 96-well).

    • Co-transfect the cells with the two effector plasmids, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Induction:

    • 24 hours post-transfection, treat the cells with a range of concentrations of the chemical inducer. Include a vehicle-only control.

    • Incubate for a sufficient time to allow for transcription and translation of the luciferase enzyme (typically 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of the chemical inducer to generate a dose-response curve and determine the EC50.

Visualizations

Signaling Pathway: CID-Induced Apoptosis

This diagram illustrates how CID can be used to induce the dimerization and activation of Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.

cid_induced_apoptosis cluster_cytosol Cytosol inducer Chemical Inducer (e.g., Rapalog) procaspase9_fkbp Procaspase-9-FKBP (Inactive Monomer) inducer->procaspase9_fkbp procaspase9_frb Procaspase-9-FRB (Inactive Monomer) inducer->procaspase9_frb dimerized_caspase9 Dimerized Caspase-9 (Active) procaspase9_fkbp->dimerized_caspase9 Dimerization procaspase9_frb->dimerized_caspase9 Dimerization procaspase3 Procaspase-3 (Inactive) dimerized_caspase9->procaspase3 Cleavage caspase3 Caspase-3 (Active) procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: CID-induced dimerization and activation of Caspase-9 to trigger apoptosis.

Experimental Workflow: A Typical CID Experiment

This workflow outlines the key steps and decision points in a typical chemical-induced dimerization experiment, from initial design to final data analysis.

cid_workflow start Start: Hypothesis construct_design 1. Construct Design - Choose CID system - Select fusion proteins - Design linkers start->construct_design cloning 2. Cloning & Verification - Subclone into expression vectors - Sequence verification construct_design->cloning transfection 3. Cell Transfection - Optimize transfection conditions - Verify protein expression (WB, IF) cloning->transfection optimization 4. Dimerizer Optimization - Dose-response curve - Time course transfection->optimization assay 5. Perform Primary Assay (e.g., FRET, Reporter Assay, Co-IP) optimization->assay controls Include Controls - Vehicle control - Single-construct controls - Positive/Negative controls assay->controls data_collection 6. Data Collection assay->data_collection data_analysis 7. Data Analysis - Normalization - Statistical analysis data_collection->data_analysis validation 8. Validation (Optional) - Use orthogonal assay data_analysis->validation conclusion Conclusion & Further Experiments data_analysis->conclusion No Validation validation->conclusion

Caption: A generalized workflow for a chemical-induced dimerization experiment.

Logical Relationship: Troubleshooting CID Experiments

This diagram presents a logical flow for troubleshooting common issues encountered in CID experiments, guiding the user from the observed problem to potential causes and solutions.

troubleshooting_logic problem Observed Problem no_effect No/Low Dimerization problem->no_effect high_bg High Background Signal problem->high_bg toxicity Cell Toxicity problem->toxicity cause1 Suboptimal [Dimerizer] no_effect->cause1 Is [Dimerizer] optimal? cause2 Low Protein Expression no_effect->cause2 Is expression sufficient? cause3 Steric Hindrance no_effect->cause3 Are constructs well-designed? cause4 Protein Overexpression high_bg->cause4 Is expression too high? cause5 Intrinsic Affinity high_bg->cause5 Do proteins interact alone? cause6 Dimerizer Toxicity toxicity->cause6 Is the dimerizer toxic? cause7 Protein Toxicity toxicity->cause7 Are fusion proteins toxic? cause8 Biological Effect toxicity->cause8 Is the induced pathway cytotoxic? solution1 Titrate Dimerizer cause1->solution1 solution2 Check Expression (WB/IF) cause2->solution2 solution3 Redesign Constructs cause3->solution3 solution4 Reduce Expression Levels cause4->solution4 solution5 Perform Controls cause5->solution5 solution6 Assess Cell Viability cause6->solution6 cause7->solution4 solution7 Monitor Apoptosis cause8->solution7

References

Technical Support Center: Improving the Stability of AP1867-Based PROTACs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AP1867-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for AP1867-based PROTACs in solution?

AP1867-based PROTACs, like other PROTACs, can exhibit instability through several mechanisms:

  • Chemical Instability: The ester linkage in some AP1867 derivatives and certain linker chemistries can be susceptible to hydrolysis in aqueous solutions, leading to degradation and loss of activity.[1] The specific chemical structure of the linker and the E3 ligase ligand attached to the AP1867 moiety will significantly influence the overall chemical stability.

  • Metabolic Instability: PROTACs are subject to metabolism by enzymes, primarily in the liver and blood.[1] Cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO), and hydrolases are key players in PROTAC metabolism, which can limit their in vivo efficacy.[1]

  • Poor Solubility: Due to their often high molecular weight and lipophilicity, many PROTACs, including those based on AP1867, can suffer from low aqueous solubility.[1][2] This can lead to aggregation and precipitation in assay buffers.[1]

  • Aggregation: At high concentrations, PROTACs can form aggregates, which reduces the concentration of the active, monomeric species available to form the ternary complex.[1]

Q2: How does the linker connecting AP1867 to the E3 ligase ligand affect the stability of the PROTAC?

The linker is a critical determinant of a PROTAC's stability and efficacy.[1] Its length, composition, and attachment points can influence:

  • Metabolic Stability: The linker is often a site of metabolic modification.[1] Incorporating more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings, or replacing metabolically liable moieties can enhance stability.[3] Conversely, long, flexible linkers like polyethylene (B3416737) glycol (PEG) can be more susceptible to metabolism.[3]

  • Chemical Stability: Certain linker chemistries are more stable than others. For instance, amide bonds are generally more stable to hydrolysis than ester bonds.

  • Physicochemical Properties: The linker's properties significantly impact the PROTAC's solubility and cell permeability.[1][4] For example, incorporating basic nitrogen-containing groups can increase solubility.[4][5]

Q3: What is the "hook effect" and how can I mitigate it in my experiments with AP1867-based PROTACs?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[6][7]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[6][7]

  • Test Lower Concentrations: Use nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.[6]

  • Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary ones.[6]

Troubleshooting Guides

This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.

Issue 1: Rapid loss of AP1867-based PROTAC activity in in vitro assays.
  • Possible Cause: Chemical instability (e.g., hydrolysis) in the assay buffer.

  • Troubleshooting Steps:

    • Assess Compound Stability: Use LC-MS to analyze the stability of your PROTAC in the cell culture medium or assay buffer over the time course of your experiment.[8]

    • Adjust Buffer pH: The stability of your PROTAC may be pH-dependent. Evaluate stability in buffers with different pH values to find the optimal condition.[1]

    • Modify Linker Chemistry: If hydrolysis is confirmed, consider synthesizing analogs with more stable linkers (e.g., replacing an ester with an amide).

  • Possible Cause: Metabolic degradation by enzymes present in cell lysates or serum-containing media.

  • Troubleshooting Steps:

    • Perform a Metabolic Stability Assay: Use human liver microsomes (HLM) or S9 fractions to determine the metabolic half-life of your PROTAC.[1]

    • Identify Metabolic "Hotspots": Use techniques like mass spectrometry to identify the sites on the PROTAC that are being modified.

    • Introduce Blocking Groups: Place metabolically inert groups (e.g., fluorine, deuterium) at the identified metabolic hotspots to prevent enzymatic modification.[1]

Issue 2: Poor in vivo efficacy despite good in vitro potency.
  • Possible Cause: Rapid metabolic clearance in vivo.

  • Troubleshooting Steps:

    • In Vivo Pharmacokinetic (PK) Studies: Conduct PK studies in animal models to determine the half-life, clearance, and exposure of your PROTAC.

    • Optimize Linker for Metabolic Stability: As described above, modify the linker to be more resistant to metabolism. Incorporating rigid moieties can be particularly effective.[3]

  • Possible Cause: Low aqueous solubility leading to poor bioavailability.

  • Troubleshooting Steps:

    • Measure Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your PROTAC.

    • Formulation Strategies:

      • Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix can enhance its apparent solubility.[1]

      • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[1][9]

    • Chemical Modification: Introduce polar or ionizable groups into the PROTAC structure to improve solubility.[5]

Data Summary

Table 1: Impact of Linker Modification on PROTAC Metabolic Stability

PROTAC TargetLinker TypeIn Vitro SystemHalf-life (t½)Reference
PirinPEG-basedMouse Liver Microsomes13 min[3]
PirinPiperazine/Pyrimidine-based (Rigid)Mouse Liver Microsomes> 240 min[3]
GenericPiperazine-based (Rigid)Human Liver Microsomes> 240 min[3]

Table 2: Impact of Linker Modification on Cell Permeability

PROTACLinker ModificationPermeability ImprovementReference
SMARCA2/4 DegraderReplacement of a PEG unit with a phenyl ringDramatically improved passive permeability and decreased efflux[4]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of an AP1867-based PROTAC when incubated with human liver microsomes.[1]

Materials:

  • Test AP1867-based PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil)

  • Negative control (e.g., Warfarin)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer, ensuring the final organic solvent concentration is low (<1%).[1]

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.[1]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life.[1]

Protocol 2: Quantitative Analysis of Protein Degradation by Western Blot

Objective: To determine the dose-dependent degradation of a target protein induced by an AP1867-based PROTAC.

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the AP1867-based PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).[10]

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-Tubulin).[10]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]

  • Detection: Develop the blot using an ECL substrate and image the chemiluminescence.[6]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[6]

    • Normalize the target protein band intensity to the loading control.[6]

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

Visualizations

troubleshooting_workflow start No or Poor Target Degradation q1 Is the PROTAC stable in the assay medium? start->q1 sol1 Assess and optimize for chemical/metabolic stability (see Protocol 1). Modify linker or formulate to improve stability. q1->sol1 No q2 Does the PROTAC have good cell permeability? q1->q2 Yes a1_yes Yes a1_no No end_fail Further optimization needed sol1->end_fail sol2 Modify linker to improve physicochemical properties. Consider prodrug strategies. q2->sol2 No q3 Is a stable ternary complex forming? q2->q3 Yes a2_yes Yes a2_no No sol2->end_fail sol3 Confirm binary and ternary complex formation using biophysical assays (e.g., TR-FRET, SPR). Optimize linker length and composition. q3->sol3 No end_success Successful Target Degradation q3->end_success Yes a3_yes Yes a3_no No sol3->end_fail

Caption: Troubleshooting workflow for lack of AP1867-based PROTAC activity.

protac_mechanism_of_action cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC AP1867-based PROTAC PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase PROTAC->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an AP1867-based PROTAC.

References

troubleshooting unexpected results in protein degradation assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in protein degradation assays, such as those involving Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Troubleshooting Guide

This section addresses specific, common issues encountered during protein degradation experiments.

Problem 1: No or Poor Degradation of Target Protein

Question: I have treated my cells with a degrader compound, but I am observing little to no degradation of my protein of interest (POI) by Western blot. What are the potential causes and how can I troubleshoot this?

Answer:

Observing no degradation is a common issue with multiple potential causes, ranging from the compound itself to the experimental setup. A systematic approach is crucial to pinpoint the problem.

Potential Causes and Solutions:

Potential CauseRecommended Action & Rationale
Compound Inactivity or Instability Confirm Compound Integrity: Ensure the compound has not degraded during storage. If possible, confirm its structure and purity via LC-MS or NMR. Rationale: Degrader molecules can be complex and may be unstable under certain storage conditions.
Poor Cell Permeability Assess Permeability: Use cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound is entering the cells.[1] Rationale: Many degraders are large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[1]
Lack of Target Engagement Confirm Target Binding: Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to verify that the degrader is binding to the protein of interest (POI) within the cell.[2] Rationale: The degrader must first bind to the target protein to initiate the degradation process.
Failure to Form a Ternary Complex Verify Complex Formation: The formation of a stable POI-degrader-E3 ligase ternary complex is essential for ubiquitination.[3][4] Use techniques like co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Förster Resonance Energy Transfer (FRET) to confirm that the complex is forming.[2][4][5][6][7] Rationale: Without this three-part complex, the E3 ligase cannot transfer ubiquitin to the target protein.[3][8]
Incorrect E3 Ligase Recruitment Check E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., VHL, CRBN) is expressed in your cell line.[9] Rationale: The degrader is designed to hijack a specific E3 ligase; if that ligase is not present, degradation cannot occur.[9]
Lack of Ubiquitination Perform Ubiquitination Assay: After confirming ternary complex formation, check for poly-ubiquitination of the target protein.[2] This can be done by immunoprecipitating the target and then performing a Western blot for ubiquitin.[2] Rationale: The target must be tagged with a poly-ubiquitin chain to be recognized by the proteasome.[10][11][12]
Proteasome Inhibition Test Proteasome Activity: Ensure the proteasome is active. Include a positive control for degradation or use a proteasome activity assay.[4][13] Co-treatment with a known proteasome inhibitor like MG132 should "rescue" the degradation of your target, confirming the pathway.[4][14] Rationale: If the cell's degradation machinery is compromised, even a properly ubiquitinated protein will not be degraded.
Experimental Protocol Issues Optimize Treatment Time & Lysis: Review your incubation time; typically 8-24 hours is sufficient.[4] Ensure your lysis buffer is appropriate for your target protein extraction.[4] Rationale: Suboptimal experimental conditions can mask true degradation.

Troubleshooting Workflow Diagram:

G start No Degradation Observed check_compound Is the compound active and stable? start->check_compound check_permeability Is the compound cell-permeable? check_compound->check_permeability Yes fail Problem Identified: Revise Strategy check_compound->fail No check_engagement Does the compound engage the target (POI)? check_permeability->check_engagement Yes check_permeability->fail No check_e3 Is the recruited E3 ligase expressed? check_engagement->check_e3 Yes check_engagement->fail No check_ternary Does the ternary complex (POI-Degrader-E3) form? check_e3->check_ternary Yes check_e3->fail No check_ub Is the POI ubiquitinated? check_ternary->check_ub Yes check_ternary->fail No check_proteasome Is the proteasome active? check_ub->check_proteasome Yes check_ub->fail No success Degradation Pathway Confirmed check_proteasome->success Yes check_proteasome->fail No

A logical workflow for troubleshooting no protein degradation.

Problem 2: Inconsistent Degradation or "Hook Effect"

Question: My results are inconsistent. Sometimes I see degradation, and other times I see less degradation at higher compound concentrations. What is happening?

Answer:

This phenomenon is often the "hook effect," a known characteristic of bifunctional degraders like PROTACs.[4][15]

The Hook Effect:

At optimal concentrations, the degrader efficiently forms a ternary complex (Protein of Interest - Degrader - E3 Ligase). However, at very high concentrations, the degrader can independently bind to the POI and the E3 ligase, forming separate binary complexes (POI-Degrader and Degrader-E3).[4] These binary complexes cannot lead to ubiquitination, thus reducing the overall degradation efficiency and creating a "hook" in the dose-response curve.[4][15]

Solutions:

  • Perform a Full Dose-Response Curve: It is critical to test a wide range of concentrations, including very low ones, to fully characterize the degradation profile and identify the optimal concentration window.[4] An 8 to 12-point serial dilution is recommended.[4]

  • Re-evaluate Optimal Concentration: The most effective concentration may be lower than you initially tested. The peak degradation activity often occurs at an intermediate concentration before the hook effect becomes prominent.

Diagram of the Hook Effect:

High degrader levels can favor binary over ternary complexes.

Problem 3: Suspected Off-Target Effects or Cytotoxicity

Question: I'm observing significant cell death at concentrations where my target protein is degraded. How can I determine if this is due to on-target effects or off-target toxicity?

Answer:

Distinguishing between on-target and off-target toxicity is a critical validation step.[1][16]

Potential Causes and Solutions:

Potential CauseRecommended Action & Rationale
On-Target Toxicity Confirm Biological Role: Degradation of the target protein itself may be toxic to the cells.[4] For example, degrading a critical transcriptional regulator can induce apoptosis.[4] Action: Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment to correlate protein loss with cell health.[4]
Off-Target Degradation Proteomic Profiling: Use unbiased mass spectrometry-based proteomics to identify other proteins that are degraded upon treatment with your compound.[16][17] This provides a global view of the degrader's specificity.[15] Rationale: The degrader may be inducing the degradation of other essential proteins.[16]
Compound-Specific Toxicity Use a Negative Control: Synthesize a control compound where one of the binding ends is modified to prevent it from binding to either the target or the E3 ligase.[1] Rationale: If the control compound is still toxic, the toxicity is likely independent of the degradation mechanism and related to the compound's chemical structure.
Poor Solubility Check Solubility: Poor compound solubility can lead to aggregation and non-specific toxicity.[4] Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell media.[4] Rationale: Precipitated compound can cause stress and death in cells.

Frequently Asked Questions (FAQs)

Q1: What is the Ubiquitin-Proteasome System (UPS) and how do degraders hijack it?

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for degrading unwanted or misfolded proteins.[10][11] The process involves two main steps:

  • Ubiquitination: The target protein is tagged with a chain of small proteins called ubiquitin by a series of enzymes (E1, E2, and E3 ligases).[12][18][19]

  • Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by a large protein complex called the 26S proteasome.[8][18][19]

Degrader molecules like PROTACs are heterobifunctional, meaning they have two active ends connected by a linker.[8][20] One end binds to the protein of interest (POI), and the other binds to an E3 ligase.[8][20] This action brings the POI and E3 ligase into close proximity, tricking the cell into ubiquitinating the POI and marking it for destruction by the proteasome.[3][8]

Ubiquitin-Proteasome System Pathway Hijacked by a Degrader:

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-Degrader-E3) POI->Ternary E3 E3 Ligase E3->Ternary Degrader Degrader Degrader->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Degrader Released Peptides Degraded Peptides Proteasome->Peptides

Mechanism of targeted protein degradation via the UPS.

Q2: How do I measure the potency and efficacy of my degrader?

The activity of a degrader is primarily defined by two parameters: DC50 and Dmax .

  • DC50 (Half-maximal Degradation Concentration): The concentration of the degrader required to achieve 50% of the maximum possible degradation.[15][21] It is a measure of the degrader's potency .[14]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with the degrader, representing its efficacy .[14][15]

These values are determined by performing a dose-response experiment where cells are treated with a range of degrader concentrations for a fixed period.[4][14] The remaining protein levels are then quantified, typically by quantitative Western blot, and plotted against the degrader concentration.[4]

Quantitative Data Summary:

ParameterDescriptionHow to MeasureTypical Assay
DC50 Concentration for 50% of maximal degradation (Potency).[15]Dose-response curve at a fixed time point (e.g., 24h).[4]Quantitative Western Blot, ELISA, HiBiT assay.[4][15][22]
Dmax Maximum achievable protein degradation (Efficacy).[15]Dose-response curve at a fixed time point (e.g., 24h).[4]Quantitative Western Blot, ELISA, HiBiT assay.[4][15][22]
Degradation Rate (k_deg) The speed of protein degradation.[15][23]Time-course experiment at a fixed concentration.Time-course Western Blot, Live-cell reporter assays.[15]

Key Experimental Protocols

This section provides overviews of essential methodologies.

Protocol 1: Dose-Response for DC50/Dmax Determination

Objective: To determine the potency (DC50) and efficacy (Dmax) of a degrader compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the degrader compound in culture media. A typical range might be from 0.1 nM to 10 µM, covering 8-12 concentrations. Include a vehicle-only control (e.g., DMSO).[2][4]

  • Cell Treatment: Replace the existing media with the media containing the degrader dilutions and incubate for a fixed time period (e.g., 18-24 hours).[4]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay).

  • Western Blot: Separate equal amounts of total protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin).

  • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels (%) against the log of the degrader concentration. Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC50 and Dmax values.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To verify the formation of the POI-Degrader-E3 ligase complex in cells.

Methodology:

  • Cell Treatment: Treat cells with the degrader at an effective concentration (e.g., 3-5x DC50) for a short duration (e.g., 2-6 hours).[4] Include a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing Triton X-100 or NP-40) with protease inhibitors to preserve protein-protein interactions.[2]

  • Immunoprecipitation: Incubate the cell lysate with an antibody that targets one component of the complex (e.g., an anti-E3 ligase antibody or an anti-POI antibody) immobilized on protein A/G beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution & Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot. Probe the membrane for the other two components of the complex. For example, if you immunoprecipitated the E3 ligase, you would blot for the POI.[2]

  • Interpretation: The presence of the POI in the E3 ligase immunoprecipitate (or vice versa) in the degrader-treated sample, but not in the control, confirms the formation of the ternary complex.[4]

References

Technical Support Center: Addressing Cellular Toxicity of AP1867-3-(aminoethoxy)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cellular toxicity associated with AP1867-3-(aminoethoxy). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues observed during in vitro experiments with AP1867-3-(aminoethoxy).

Question Possible Cause Suggested Solution
1. Why am I observing high levels of cytotoxicity at low concentrations of AP1867-3-(aminoethoxy)? Off-target effects: The compound may be interacting with other cellular targets besides the intended FKBP12F36V. FKBP12 itself is known to modulate signaling pathways such as the calcineurin-dependent pathway.[1][2] Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations. Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.- Perform a literature search for known off-target effects of AP1867 and similar FKBP ligands.[3] - Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) in your experiments. - Test the stability of the compound in your cell culture medium over the time course of your experiment using methods like HPLC.
2. My cytotoxicity assay results are not reproducible. What could be the reason? Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to variability in assay results. Compound precipitation: AP1867-3-(aminoethoxy) may have limited solubility in aqueous solutions, leading to precipitation and inconsistent dosing. Pipetting errors: Inaccurate pipetting of the compound or assay reagents can introduce significant variability.- Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for seeding cells. - Visually inspect the wells for any signs of compound precipitation after addition to the culture medium. Consider using a solubility-enhancing agent if necessary. - Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
3. I am observing a high background signal in my cytotoxicity assay. How can I reduce it? Phenol (B47542) red interference: Phenol red in the cell culture medium can interfere with colorimetric and fluorometric assays. Serum interference: Components in the serum can react with assay reagents, leading to a high background. Contamination: Microbial contamination of the cell culture can lead to a false positive signal.- Use phenol red-free medium for the duration of the assay. - Run a "medium only" background control (wells with medium and assay reagents but no cells) and subtract this value from all other readings. - Regularly check your cell cultures for any signs of contamination.
4. How can I differentiate between apoptosis and necrosis induced by AP1867-3-(aminoethoxy)? Different cell death mechanisms: The compound may induce different forms of cell death depending on the concentration and cell type.- Use an Annexin V and Propidium Iodide (PI) co-staining assay.[4][5][6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
5. The observed toxicity seems to be cell-line specific. Why is this? Differential expression of off-targets: Different cell lines may have varying expression levels of potential off-target proteins. Differences in metabolic activity: Cell lines can have different metabolic rates, which can affect their susceptibility to a toxic compound.- Perform target validation studies in the different cell lines to confirm the expression of FKBP12F36V and potential off-targets. - Characterize the metabolic activity of your cell lines using an assay like the MTT assay.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of AP1867-3-(aminoethoxy) and how could it relate to toxicity?

A1: AP1867-3-(aminoethoxy) is a derivative of AP1867, a synthetic ligand for the FKBP12F36V mutant protein.[10] It is primarily used as a component of Proteolysis Targeting Chimeras (PROTACs).[10] In this context, it serves to recruit the FKBP12F36V-tagged protein of interest to an E3 ubiquitin ligase, leading to the degradation of the target protein.

Potential toxicity could arise from:

  • On-target toxicity: If the degradation of the target protein itself is toxic to the cells.

  • Off-target toxicity: The compound could bind to and affect other proteins in the cell. While designed for the F36V mutant, AP1867 can have some affinity for wild-type FKBP12, which is involved in various cellular processes.

  • PROTAC-related toxicity: The entire PROTAC molecule, including the linker and the E3 ligase ligand, could have its own toxic effects.

Q2: What are the essential controls to include in my cytotoxicity experiments?

A2: To ensure the validity of your results, you should always include the following controls:

  • Untreated cells: To establish a baseline for normal cell viability.

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve AP1867-3-(aminoethoxy). This is crucial to distinguish compound toxicity from solvent toxicity.

  • Positive control: A known cytotoxic agent to ensure that your assay is working correctly.

  • Medium-only control: Wells containing only cell culture medium and the assay reagents to measure the background signal.

Q3: At what concentration should I start testing for the cytotoxicity of AP1867-3-(aminoethoxy)?

A3: It is recommended to start with a wide range of concentrations in a dose-response experiment. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This will help you determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Q4: Does the 3-(aminoethoxy) group contribute to the potential toxicity?

A4: The introduction of an amino group can influence a molecule's properties, such as its basicity and ability to interact with cellular components, which in turn can affect its cellular uptake and cytotoxicity.[11] However, without specific data on AP1867-3-(aminoethoxy), its direct contribution to toxicity is unknown and would need to be experimentally determined.

Quantitative Data Summary

As there is no publicly available cytotoxicity data for AP1867-3-(aminoethoxy), the following table is provided as a template for researchers to summarize their own experimental findings.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., HEK293MTT24
e.g., HeLaLDH48
e.g., JurkatAnnexin V/PI24

Experimental Protocols

Below are detailed protocols for common cytotoxicity assays that can be used to assess the cellular toxicity of AP1867-3-(aminoethoxy).

MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cells to be tested

  • AP1867-3-(aminoethoxy)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of AP1867-3-(aminoethoxy) and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay (Colorimetric)

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13][14][15]

Materials:

  • Cells to be tested

  • AP1867-3-(aminoethoxy)

  • 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of AP1867-3-(aminoethoxy) and controls.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Assay (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5][6]

Materials:

  • Cells to be tested

  • AP1867-3-(aminoethoxy)

  • Annexin V-FITC and PI staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with AP1867-3-(aminoethoxy) for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Calcineurin Calcineurin Receptor->Calcineurin Ca2+ influx AP1867 AP1867-3-(aminoethoxy) FKBP12 FKBP12 AP1867->FKBP12 Binds FKBP12->Calcineurin Inhibits NFAT NFAT (Inactive) Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (Active) NFAT->NFAT_active Gene Gene Expression NFAT_active->Gene Translocates Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Gene->Downstream

Caption: Hypothetical off-target signaling pathway affected by AP1867-3-(aminoethoxy) via FKBP12.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture treatment 2. Compound Treatment (AP1867-3-(aminoethoxy) + Controls) cell_culture->treatment incubation 3. Incubation (24, 48, 72 hours) treatment->incubation assay 4. Perform Cytotoxicity Assay (MTT, LDH, or Annexin V/PI) incubation->assay measurement 5. Data Acquisition (Plate Reader or Flow Cytometer) assay->measurement analysis 6. Data Analysis (Calculate % Viability, IC50) measurement->analysis end End analysis->end

Caption: General experimental workflow for assessing cellular toxicity.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_controls Are controls behaving as expected? start->check_controls no_controls Troubleshoot Assay check_controls->no_controls No yes_controls Investigate Compound-Specific Effects check_controls->yes_controls Yes check_compound Check Compound (Solubility, Stability) off_target Evaluate Off-Target Effects check_compound->off_target check_assay Review Assay Protocol (Reagents, Incubation) no_controls->check_assay yes_controls->check_compound mechanism Determine Mechanism of Cell Death (Apoptosis vs. Necrosis) off_target->mechanism

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Refining Experimental Conditions for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation. Our goal is to help you refine your experimental conditions to achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of irreproducibility in preclinical research?

A1: Over 50% of preclinical research is estimated to be irreproducible, stemming from several key factors.[1] These include:

  • Methodological Flaws: Poor study design, inadequate controls, and small sample sizes can introduce biases.[1]

  • Biological Variability: Differences in cell lines, reagents, and animal models are significant contributors to inconsistent results.[1]

  • Lack of Standardization: Variations in protocols and analysis methods across different laboratories can make it difficult to replicate findings.[1]

  • Reagent Quality: The quality and consistency of reagents, such as antibodies and cell lines, play a critical role. Using unvalidated or poor-quality reagents is a major driver of irreproducibility.[2][3][4][5][6][7]

Q2: How can I improve the documentation of my experiments to ensure reproducibility?

A2: Detailed and transparent documentation is fundamental for reproducibility.[8] Key practices include:

  • Standardized Protocols: Employing standardized protocols for all experimental steps is essential.[9]

  • Detailed Record-Keeping: Document every detail of the experimental process, including the date, operator, and specific conditions like concentrations and incubation times.[8] Electronic Lab Notebooks (ELNs) can facilitate this by providing organized, searchable, and time-stamped records.[10]

  • ALCOA++ Framework: Follow the ALCOA++ principles for data integrity: Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available.[11]

  • Openly Share Data and Code: Whenever possible, share raw data, analysis code, and detailed protocols to allow for independent verification.[9]

Q3: What is the "reproducibility crisis" and what is being done to address it?

A3: The "reproducibility crisis" refers to the growing concern that a significant portion of published scientific findings cannot be replicated by other researchers.[12] This issue wastes resources, slows medical progress, and can undermine public trust in science.[1] To address this, the scientific community is taking several steps, including:

  • Promoting Transparency: Journals and funding agencies are increasingly requiring more detailed reporting of methods and data.[12]

  • Enhancing Training: There is a greater emphasis on training in experimental design, statistics, and data management.[12]

  • Replication Studies: Initiatives are underway to systematically conduct and publish replication studies.[13]

  • Improving Reagent Validation: There is a push for mandatory authentication of key biological resources like cell lines and antibodies.[12]

Troubleshooting Guides

Guide 1: Western Blot - High Background

High background on a Western blot can obscure the signal from your protein of interest, making data interpretation difficult.[1] This guide provides a systematic approach to troubleshooting this common issue.

Problem: High, uniform, or speckled background on the Western blot membrane.

Logical Troubleshooting Workflow:

high_background_troubleshooting start High Background Detected check_blocking Step 1: Evaluate Blocking Step start->check_blocking blocking_ok Blocking Appears Sufficient check_blocking->blocking_ok optimize_blocking Action: Optimize Blocking - Increase concentration (5-7%) - Increase time/temperature - Try a different agent (BSA vs. milk) blocking_ok->optimize_blocking No check_antibodies Step 2: Assess Antibody Concentrations blocking_ok->check_antibodies Yes optimize_blocking->check_antibodies antibodies_ok Concentrations Seem Optimal check_antibodies->antibodies_ok optimize_antibodies Action: Titrate Antibodies - Decrease primary/secondary concentration - Perform dot blot to find optimal dilution antibodies_ok->optimize_antibodies No check_washing Step 3: Review Washing Protocol antibodies_ok->check_washing Yes optimize_antibodies->check_washing washing_ok Washing Protocol is Adequate check_washing->washing_ok optimize_washing Action: Enhance Washing - Increase number and duration of washes - Add detergent (e.g., 0.05% Tween-20) washing_ok->optimize_washing No check_membrane Step 4: Inspect Membrane Handling washing_ok->check_membrane Yes optimize_washing->check_membrane membrane_ok Membrane Handled Correctly check_membrane->membrane_ok membrane_issue Action: Improve Membrane Handling - Ensure membrane is always wet - Use forceps, wear gloves - Consider switching membrane type (Nitrocellulose vs. PVDF) membrane_ok->membrane_issue No end_resolved Issue Resolved membrane_ok->end_resolved Yes membrane_issue->end_resolved no_amplification_troubleshooting start No PCR Product Detected check_controls Step 1: Verify Controls (Positive and Negative) start->check_controls controls_ok Controls Worked Correctly check_controls->controls_ok control_issue Action: Address Control Failure - Remake reagents - Check positive control template/primers - Troubleshoot contamination for NTC controls_ok->control_issue No check_reagents Step 2: Check Reaction Components controls_ok->check_reagents Yes control_issue->check_reagents reagents_ok All Components Present & Correct check_reagents->reagents_ok reagent_issue Action: Re-evaluate Reagents - Check concentrations (dNTPs, MgCl2, primers) - Use fresh reagents - Ensure polymerase is active reagents_ok->reagent_issue No check_template Step 3: Assess Template DNA/RNA reagents_ok->check_template Yes reagent_issue->check_template template_ok Template Quality & Quantity is Good check_template->template_ok template_issue Action: Optimize Template - Quantify and check purity (A260/280) - Dilute template to overcome inhibitors - Use a different purification method template_ok->template_issue No check_cycling Step 4: Review Cycling Conditions template_ok->check_cycling Yes template_issue->check_cycling cycling_ok Cycling Parameters are Appropriate check_cycling->cycling_ok cycling_issue Action: Optimize Cycling - Lower annealing temperature (in 2°C increments) - Increase extension time (1 min/kb) - Increase cycle number (up to 40) cycling_ok->cycling_issue No end_resolved Issue Resolved cycling_ok->end_resolved Yes cycling_issue->end_resolved contamination_pathway cluster_cause Cause: Breach in Aseptic Technique cluster_effect Effect: Culture Contamination cluster_response Response Pathway source Environmental Microorganisms (Bacteria, Fungi, Yeast) breach Contamination Event (e.g., improper handling, non-sterile reagents) source->breach Introduction culture Sterile Cell Culture breach->culture Breach introduces contaminants contaminated_culture Contaminated Culture - Rapid Growth - Toxin Production - Nutrient Depletion culture->contaminated_culture Infection detection Detection (Visual, Microscopic) contaminated_culture->detection Leads to decision Decision Point detection->decision discard Action: Discard Culture & Decontaminate decision->discard Contamination Confirmed investigate Action: Investigate Source - Review techniques - Test reagents - Check equipment discard->investigate remediate Remediation: Reinforce Aseptic Technique investigate->remediate

References

Technical Support Center: Overcoming Resistance to AP1867-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP1867-induced protein degradation, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and resistance mechanisms encountered during your experiments with AP1867-based degraders, such as those used in the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is AP1867 and how does it induce protein degradation?

A1: AP1867 is a synthetic ligand that specifically binds to a mutated version of the FKBP12 protein, known as FKBP12(F36V).[1][2] In targeted protein degradation systems like dTAG, a protein of interest (POI) is tagged with this FKBP12(F36V) domain.[3][4] AP1867 is incorporated into a hetero-bifunctional molecule, often called a "degrader" or PROTAC (Proteolysis Targeting Chimera), which also includes a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][5] This degrader molecule acts as a bridge, inducing the formation of a ternary complex between the FKBP12(F36V)-tagged POI and the E3 ligase.[3][4] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4]

Q2: I am not observing any degradation of my FKBP12(F36V)-tagged protein of interest. What are the initial troubleshooting steps?

A2: If you are not seeing degradation, it is important to systematically verify each component of the system. Here are the initial steps:

  • Confirm Expression of the Fusion Protein: Use Western blotting to confirm that your FKBP12(F36V)-tagged protein of interest is expressed at a detectable level in your cell line.

  • Verify the Integrity of the Degrader: Ensure that your AP1867-based degrader is correctly synthesized, stored, and used at the appropriate concentration.

  • Check Cellular Permeability: Confirm that the degrader can efficiently enter your cells. This can be assessed using cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.

  • Assess E3 Ligase Expression: Verify that the E3 ligase (e.g., CRBN, VHL) recruited by your degrader is expressed in your cell model.

Q3: What is the "hook effect" and how can it lead to a lack of degradation?

A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the degrader.[4] This occurs because the degrader forms non-productive binary complexes with either the FKBP12(F36V)-tagged protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.

Q4: Can resistance to AP1867-induced degradation develop over time?

A4: Yes, prolonged exposure to an AP1867-based degrader can lead to the development of resistant cell populations. The mechanisms of resistance can include:

  • Mutations in the FKBP12(F36V) tag: Changes in the amino acid sequence of the tag can prevent AP1867 from binding.

  • Downregulation or mutation of the E3 ligase: Reduced levels or mutations in the E3 ligase (e.g., CRBN or VHL) can impair the formation of the ternary complex.

  • Alterations in the ubiquitin-proteasome system: Changes in the cellular machinery responsible for protein degradation can lead to reduced efficacy.

  • Upregulation of the target protein: The cell may compensate for the degradation by increasing the synthesis of the target protein.

Troubleshooting Guide

This guide provides a structured approach to identifying and overcoming resistance to AP1867-induced protein degradation.

Problem 1: No or Low Degradation of the Target Protein

If you observe minimal or no degradation of your FKBP12(F36V)-tagged protein, follow this troubleshooting workflow:

Diagram: Troubleshooting Workflow for No/Low Degradation

Troubleshooting_Workflow start No/Low Degradation Observed q1 Is the FKBP12(F36V)-POI expressed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the degrader active and cell-permeable? a1_yes->q2 p1 Verify construct and transfection/transduction efficiency. a1_no->p1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the E3 ligase expressed and active? a2_yes->q3 p2 Check compound integrity. Perform permeability assay. a2_no->p2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is a ternary complex formed? a3_yes->q4 p3 Confirm E3 ligase expression (Western blot/proteomics). a3_no->p3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is the proteasome functional? a4_yes->q5 p4 Perform Co-IP or NanoBRET™ TE assay. a4_no->p4 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No end Consider alternative resistance mechanisms (e.g., rapid protein synthesis). a5_yes->end p5 Co-treat with proteasome inhibitor (e.g., MG132). a5_no->p5 Acquired_Resistance start Decreased Degradation Over Time q1 Is the FKBP12(F36V) tag mutated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Sequence the FKBP12(F36V) tag from resistant cells. a1_yes->p1 q2 Is E3 ligase expression or function altered? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No p2 Sequence E3 ligase gene. Assess E3 ligase levels (Western/proteomics). a2_yes->p2 q3 Is the target protein upregulated? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No p3 Perform qPCR and Western blot for the target protein. a3_yes->p3 end Consider global proteomic changes or off-target effects. a3_no->end AP1867_Pathway cluster_0 Cell AP1867 AP1867-Degrader Ternary_Complex Ternary Complex AP1867->Ternary_Complex FKBP12_POI FKBP12(F36V)-POI FKBP12_POI->Ternary_Complex Proteasome 26S Proteasome FKBP12_POI->Proteasome targeted to E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination recruits Ubiquitination->FKBP12_POI tags Degradation Degraded POI Proteasome->Degradation degrades Ub Ubiquitin Ub->Ubiquitination

References

Technical Support Center: Synthesis of AP1867-3-(aminoethoxy) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AP1867-3-(aminoethoxy) conjugates. This resource addresses common challenges encountered during the synthesis, purification, and characterization of these bifunctional molecules.

FAQs: General Questions

Q1: What is AP1867-3-(aminoethoxy) and what is its primary application?

A1: AP1867-3-(aminoethoxy) is a synthetic derivative of AP1867, a ligand that specifically binds to the F36V mutant of the FKBP12 protein (FKBP12F36V).[1][2][3][4][5][6] The "3-(aminoethoxy)" portion is a linker with a terminal primary amine. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as part of the dTAG (degradation tag) system.[7][][9] In this system, a molecule of interest is fused with the FKBP12F36V tag, and the AP1867-based PROTAC then recruits an E3 ubiquitin ligase to the fusion protein, leading to its degradation by the proteasome.[7][][9]

Q2: Why is the synthesis of AP1867-3-(aminoethoxy) conjugates challenging?

A2: The synthesis of PROTACs, including those derived from AP1867-3-(aminoethoxy), is often challenging due to their large and complex molecular structures.[10] Common difficulties include low reaction yields, the need for multi-step synthetic routes, and challenges in the purification of the final conjugate due to poor solubility and the presence of multiple functional groups.[10][11] The stability of the linker and the final conjugate can also be a concern.

Q3: Is AP1867-3-(aminoethoxy) commercially available?

A3: AP1867-3-(aminoethoxy) has been available from various chemical suppliers (CAS Number: 2127390-15-0).[3] However, it is important to note that some suppliers have discontinued (B1498344) this product, which may indicate challenges in its synthesis or stability, or the availability of more efficient alternatives. Researchers should verify the current availability from their preferred vendors.

Troubleshooting Guide: Synthesis of AP1867-3-(aminoethoxy) Conjugates

This guide addresses specific issues that may arise during the conjugation of AP1867-3-(aminoethoxy) to a molecule of interest (e.g., a protein, peptide, or small molecule payload) via its terminal amine. The most common conjugation strategy involves forming a stable amide bond.

Problem Potential Cause Recommended Solution
Low or No Conjugate Formation 1. Inefficient Amine Coupling Chemistry: The primary amine of the aminoethoxy linker may not be reacting efficiently with the intended functional group (e.g., a carboxylic acid) on the binding partner.a. Optimize Coupling Reagents: For amide bond formation, screen different coupling reagents such as HATU, HBTU, or EDC with an activator like NHS or Sulfo-NHS.[11] b. Adjust Reaction pH: For reactions involving NHS esters, maintain a pH between 7.2 and 8.5 to ensure the primary amine is sufficiently nucleophilic. Avoid primary amine-containing buffers like Tris, as they will compete in the reaction.[12] c. Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagents and the molecule to be conjugated to drive the reaction to completion.[11]
2. Steric Hindrance: The reactive site on either AP1867-3-(aminoethoxy) or the conjugation partner may be sterically hindered, preventing efficient coupling.a. Use a Longer Linker: If synthesizing a custom PROTAC, consider a longer or more flexible linker on the molecule to be conjugated to AP1867-3-(aminoethoxy). b. Elevate Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome steric hindrance, but monitor for potential side reactions and degradation.[11]
3. Hydrolysis of Reagents: Amine-reactive reagents like NHS esters are susceptible to hydrolysis, especially in aqueous buffers at higher pH.a. Use Anhydrous Solvents: When possible, perform reactions in high-quality, anhydrous organic solvents like DMSO or DMF.[13] b. Prepare Reagents Fresh: Dissolve NHS esters and other moisture-sensitive reagents immediately before use. c. Control Reaction Time: Minimize reaction times to reduce the opportunity for hydrolysis.[14]
Formation of Multiple Products or Side Reactions 1. Reaction with Non-Target Functional Groups: If the molecule to be conjugated has multiple amine groups, the reaction may not be site-specific.a. Use Orthogonal Protecting Groups: If synthesizing the conjugation partner, use protecting groups to block non-target amines. b. pH Control: At a slightly acidic pH (around 6.5-7.5), N-terminal amines can sometimes be targeted over lysine (B10760008) ε-amines in proteins.
2. Aggregation of the Conjugate: The final conjugate may have poor solubility, leading to aggregation and precipitation from the reaction mixture.a. Include Solubility-Enhancing Moieties: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), into the PROTAC design.[11] b. Modify Buffer Conditions: Include excipients like arginine or non-ionic detergents (e.g., Polysorbate 20) to reduce aggregation.[14]
Difficulty in Purifying the Final Conjugate 1. Poor Chromatographic Separation: The conjugate may co-elute with starting materials or byproducts during purification by HPLC or flash chromatography.a. Optimize HPLC Method: For reverse-phase HPLC, screen different columns (e.g., C18, C8) and mobile phase gradients. Using a shallower gradient around the elution time of the product can improve resolution. Consider ion-pairing reagents if applicable. b. Alternative Purification Techniques: Explore other methods like size-exclusion chromatography (SEC) for large conjugates or ion-exchange chromatography (IEX) if the conjugate has a net charge.[11]
2. Degradation of the Conjugate During Purification: The conjugate may be unstable under the purification conditions (e.g., acidic mobile phase in reverse-phase HPLC).a. Use Neutral pH Buffers for HPLC: If the conjugate is acid-labile, use a neutral pH mobile phase.[11] b. Minimize Purification Time and Temperature: Work quickly and consider performing the purification at a lower temperature to enhance stability.[11]

Experimental Protocols

General Protocol for Amide Bond Conjugation

This protocol describes a general method for conjugating AP1867-3-(aminoethoxy) to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Materials:

  • AP1867-3-(aminoethoxy)

  • Carboxylic acid-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent), DCC or EDC (1.1 equivalents), and NHS or Sulfo-NHS (1.1 equivalents) in anhydrous DMF or DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • In a separate flask, dissolve AP1867-3-(aminoethoxy) (1 equivalent) in anhydrous DMF.

    • Add the activated NHS-ester solution dropwise to the AP1867-3-(aminoethoxy) solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase preparative HPLC.

    • Use a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect fractions containing the desired product and lyophilize to obtain the pure conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Quantitative Data Summary

The following table provides representative data for typical PROTAC synthesis and characterization, although specific values will vary depending on the exact molecules being conjugated.

Parameter Typical Value/Range Method of Determination
Final Coupling Reaction Yield 30-70%Isolated yield after purification
Purity of Final Conjugate >95%HPLC with UV detection
Molecular Weight Confirmation Expected mass ± 1 DaHigh-Resolution Mass Spectrometry (HRMS)
Binding Affinity to FKBP12F36V (Kd) 1-100 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Cellular Degradation (DC50) 1-500 nMWestern Blot or In-Cell ELISA
Maximum Degradation (Dmax) >80%Western Blot or In-Cell ELISA

Visualizations

Signaling Pathway: dTAG System for Targeted Protein Degradation

dTAG_System cluster_cell Cell POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein Fusion FKBP12_F36V FKBP12(F36V) Tag FKBP12_F36V->Fusion_Protein Ternary_Complex Ternary Complex: POI-FKBP12(F36V) + dTAG + E3 Ligase Fusion_Protein->Ternary_Complex AP1867_conjugate AP1867-3-(aminoethoxy) Conjugate (dTAG Molecule) AP1867_conjugate->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation Mediates experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Biological Validation start Start: AP1867-3-(aminoethoxy) & Payload-COOH activation Activate Payload-COOH with EDC/NHS start->activation coupling Couple Activated Payload with AP1867-3-(aminoethoxy) activation->coupling workup Aqueous Workup & Extraction coupling->workup hplc Purify by Reverse-Phase HPLC workup->hplc lyophilization Lyophilize Fractions hplc->lyophilization lcms Confirm Mass by LC-MS lyophilization->lcms nmr Confirm Structure by NMR lyophilization->nmr purity Assess Purity by Analytical HPLC (>95%) lcms->purity nmr->purity binding_assay Confirm Binding to FKBP12(F36V) (e.g., SPR) purity->binding_assay degradation_assay Assess Target Degradation in Cells (e.g., Western Blot) binding_assay->degradation_assay end Validated Conjugate degradation_assay->end

References

how to minimize non-specific binding of AP1867-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of AP1867-based PROTACs, commonly utilized in the degradation tag (dTAG) system.

Frequently Asked Questions (FAQs)

Q1: What are AP1867-based PROTACs and the dTAG system?

AP1867 is a synthetic ligand that specifically binds to a mutant form of the FKBP12 protein, FKBP12F36V.[1][2][3] It does not bind to the wild-type FKBP12 protein.[1] In the dTAG system, a protein of interest (POI) is endogenously tagged with the FKBP12F36V mutant. An AP1867-based PROTAC is a heterobifunctional molecule comprising the AP1867 ligand, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5][6] This PROTAC selectively brings the FKBP12F36V-tagged POI into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8]

Q2: What are the primary sources of non-specific binding with AP1867-based PROTACs?

Non-specific binding and off-target effects with AP1867-based PROTACs can arise from several factors:

  • Off-target binding of the AP1867 moiety: Although designed for selectivity to FKBP12F36V, at high concentrations, there's a potential for weak binding to other proteins.

  • Off-target binding of the E3 ligase ligand: The ligand for CRBN or VHL may interact with other proteins. Pomalidomide, a common CRBN ligand, is known to degrade zinc-finger proteins independently.[9][10]

  • Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either the tagged POI or the E3 ligase, which are not productive for degradation. This is known as the "hook effect".[11][12][13]

  • Cellular toxicity: High concentrations of the PROTAC can induce cytotoxicity, leading to non-specific protein degradation.[11]

  • Indirect effects: The degradation of an off-target protein could indirectly affect the expression or stability of the intended POI.[14]

Q3: What are the essential controls for an AP1867-based PROTAC experiment?

To ensure the observed degradation is specific to the intended mechanism, the following controls are crucial:

  • Inactive E3 Ligase Binding Control: A PROTAC analog where the E3 ligase ligand is modified to prevent binding to the ligase. For CRBN-based PROTACs, this can be achieved by methylating the glutarimide (B196013) nitrogen. For VHL-based PROTACs, inverting the stereochemistry of the hydroxyproline (B1673980) moiety abolishes binding.[15][16]

  • Inactive Target Binding Control: An analog of the PROTAC with a modification to the AP1867 moiety that prevents it from binding to FKBP12F36V.

  • Parental Cell Line: The cell line without the FKBP12F36V tag on the POI should be treated with the PROTAC to ensure it does not degrade the wild-type POI or cause other non-specific effects.

  • Proteasome and Neddylation Inhibitors: Co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue the degradation of the POI, confirming the involvement of the ubiquitin-proteasome system.[3][16]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with AP1867-based PROTACs.

Problem Potential Cause Recommended Solution
Incomplete or no degradation of the target protein. Suboptimal PROTAC concentration (Hook Effect): At high concentrations, binary complex formation can inhibit degradation.[12][13]Perform a dose-response experiment with a wide range of concentrations (e.g., low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (DC50).[11]
Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[12][17]- Modify the linker to improve physicochemical properties. - Consider using prodrug strategies to mask polar groups.[12]
Low expression of the E3 ligase: The cell line may have low endogenous levels of the recruited E3 ligase (CRBN or VHL).[13]- Verify the expression level of the E3 ligase by Western blot or qPCR. - Choose a cell line with higher expression of the relevant E3 ligase.
High rate of target protein synthesis: The rate of new protein synthesis may be outpacing the rate of degradation.[13]- Perform a time-course experiment to monitor degradation over time (e.g., 2, 4, 8, 16, 24 hours). - Consider co-treatment with a transcription or translation inhibitor as a control experiment.
Observed degradation in the presence of the inactive control. Residual binding of the inactive control: The modification to the control molecule may not have completely abolished binding to the E3 ligase or the target.[15]- Confirm the lack of binding of the inactive control using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[15]
Off-target effects of the warhead or E3 ligase ligand: The degradation may be due to an off-target effect independent of the intended ternary complex formation.[11][14]- Use a target binding-deficient control to rule out warhead-driven off-target effects. - Perform proteomics studies to identify other degraded proteins.[9]
Compound instability or metabolism: The inactive control may be metabolized into an active form within the cells.[15]- Assess the stability of the control compound in the cell culture medium over the experimental time course.
High cellular toxicity observed. High PROTAC concentration: Excessive concentrations can lead to off-target effects and general cellular stress.[11]- Lower the PROTAC concentration to the optimal range determined by the dose-response curve.
Off-target effects: The PROTAC may be degrading essential proteins.- Optimize the PROTAC design (linker, warhead, E3 ligase ligand) to improve selectivity.[11] - Consider strategies like PEGylation or nanotechnology-based delivery to reduce non-specific uptake.[18]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol assesses the degradation of the FKBP12F36V-tagged POI following treatment with an AP1867-based PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the AP1867-based PROTAC and the appropriate controls (e.g., vehicle, inactive control).

    • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).[11]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[11]

Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation

This protocol verifies the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time point (e.g., 1-4 hours).

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.[11]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) or magnetic beads.

    • Incubate the lysate with an antibody against the POI or the E3 ligase (or a tag on either protein) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.[11]

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[11]

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting using antibodies against the POI, the E3 ligase, and other components of the E3 ligase complex to confirm their co-precipitation. The presence of both the POI and the E3 ligase in the immunoprecipitate indicates ternary complex formation.[11]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC AP1867-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI FKBP12F36V-POI POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for an AP1867-based PROTAC.

Troubleshooting_Workflow Start No/Incomplete Degradation Observed Check_Conc Perform Dose-Response (Hook Effect?) Start->Check_Conc Check_Permeability Assess Cell Permeability Check_Conc->Check_Permeability No Optimize_Conc Use Optimal Concentration Check_Conc->Optimize_Conc Yes Check_E3 Verify E3 Ligase Expression Check_Permeability->Check_E3 Good Optimize_Linker Modify Linker/Prodrug Strategy Check_Permeability->Optimize_Linker Poor Check_Synthesis Assess POI Synthesis Rate Check_E3->Check_Synthesis Sufficient Change_Cell_Line Switch to High-Expressing Cell Line Check_E3->Change_Cell_Line Low Time_Course Perform Time-Course Experiment Check_Synthesis->Time_Course High End Degradation Achieved Optimize_Conc->End Optimize_Linker->End Change_Cell_Line->End Time_Course->End

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

optimizing transfection efficiency for FKBP12 F36V expression

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing FKBP12-F36V Expression

Welcome to the technical support center for optimizing the expression of FKBP12-F36V. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help researchers, scientists, and drug development professionals maximize their transfection efficiency and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the transfection and expression of the FKBP12-F36V construct.

Q1: My transfection efficiency is very low. What are the most common causes?

A1: Low transfection efficiency is a frequent issue with several potential causes. The primary factors to investigate are cell health, DNA quality, and protocol parameters.[1][2][3]

  • Cell Health & Confluency: Cells should be in the logarithmic growth phase and have a viability of over 90% before transfection.[1][4] The optimal confluency for most adherent cell lines at the time of transfection is between 70-90%.[1][5] Overly confluent cells may experience contact inhibition, reducing their uptake of foreign DNA, while sparse cultures can be unhealthy.[2][6]

  • DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA. An A260/A280 ratio of 1.8 or higher is recommended.[7][8] Impurities in the plasmid prep can be toxic to cells and inhibit transfection.[2][3] Also, ensure you are using an optimal amount of DNA; too much can be toxic, and too little will result in a weak signal.[9][10]

  • Reagent-to-DNA Ratio: The ratio of transfection reagent to DNA is critical and highly cell-type dependent.[8][11] It's essential to perform a titration experiment to find the optimal ratio for your specific cell line and reagent.

  • Complex Formation: DNA-lipid complexes must be formed in a serum-free medium, as serum proteins can interfere with their formation.[12][13][14] Use a medium like Opti-MEM® for this step.[4][8]

Q2: A large number of my cells are dying after transfection. How can I reduce cytotoxicity?

A2: Cell death post-transfection is typically due to reagent toxicity, improper DNA concentration, or poor cell health.

  • Reagent Toxicity: Some transfection reagents are inherently more toxic than others.[15] If you observe high cell death, try reducing the amount of transfection reagent or the incubation time of the transfection complex with the cells.[4][11] It may be beneficial to switch to a gentler, low-toxicity reagent.[3][15]

  • Excess Nucleic Acid: Using too much plasmid DNA can induce a toxic response in cells.[9][11] Try reducing the DNA concentration while maintaining the optimal reagent-to-DNA ratio.

  • Suboptimal Cell Density: If cell density is too low at the time of transfection, the relative amount of toxic transfection complex per cell is higher, which can lead to a significant drop in viability.[4] Ensure cells are plated at a density that will result in the target confluency (e.g., 70-80%) on the day of the experiment.[1]

  • Incubation Time: For some reagents, it is necessary to change the medium 4-6 hours after adding the transfection complex to remove it and reduce toxicity.[4][5]

Q3: I see good initial expression of FKBP12-F36V, but the signal disappears after a few days. Why is this happening?

A3: This is a classic hallmark of transient transfection. The introduced plasmid is not integrated into the host cell's genome and is diluted out with each cell division or eventually degraded.[11] Expression from a transient transfection typically peaks between 24 and 72 hours and then declines.[11] If you require long-term, stable expression, you must establish a stable cell line by co-transfecting with a selection marker (e.g., antibiotic resistance) and culturing the cells in a selection medium.[11][16]

Q4: Should I use antibiotics in my media during transfection?

A4: It is generally recommended to perform transfections in antibiotic-free media. Some antibiotics, like penicillin and streptomycin, can interfere with the transfection process and reduce efficiency.[13] While some newer reagents are compatible with antibiotics, it is a best practice to omit them during the initial transfection and add them back to the media post-transfection if necessary.[12]

Q5: Does the presence of serum affect my experiment?

A5: Yes, serum can significantly impact transfection. While cells are healthier in serum-containing media, many transfection reagents require a serum-free environment to form the DNA-reagent complex correctly.[12][13][14] The standard procedure is to form the complexes in a serum-free medium (e.g., Opti-MEM®) and then add this mixture to cells cultured in their normal, complete growth medium containing serum.[4][8]

Quantitative Data on Transfection Optimization

Optimizing transfection requires a systematic approach. The following tables provide example data for optimizing key parameters for a typical lipid-based transfection reagent in a common cell line like HEK293.

Table 1: Optimization of Reagent-to-DNA Ratio Conditions: 1 µg of plasmid DNA per well in a 6-well plate, HEK293 cells at 80% confluency. Assayed 48 hours post-transfection.

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
1:135%95%
2:168%92%
3:1 85% 88%
4:182%75%
5:179%60%

Table 2: Optimization of DNA Quantity Conditions: Optimal 3:1 Reagent-to-DNA ratio, HEK293 cells at 80% confluency in a 6-well plate. Assayed 48 hours post-transfection.

Plasmid DNA (µg)Reagent (µL)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
0.51.570%94%
1.0 3.0 85% 88%
1.54.586%81%
2.06.084%72%

Experimental Protocols

Protocol 1: Transient Transfection of Adherent Cells (e.g., HEK293) using a Lipid-Based Reagent

This protocol provides a general framework for transfecting the FKBP12-F36V plasmid into adherent cells in a 6-well plate format.

Materials:

  • Healthy, actively dividing adherent cells (e.g., HEK293)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM® I Reduced-Serum Medium)

  • FKBP12-F36V plasmid DNA (high purity, ≥ 1 µg/µL)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection. For HEK293, approximately 5 x 10⁵ cells per well is a good starting point.

  • Complex Formation (Day of Transfection):

    • Tube A (DNA): Dilute 1.0 µg of the FKBP12-F36V plasmid DNA into 125 µL of Opti-MEM®. Mix gently.

    • Tube B (Lipid): Dilute 3.0 µL of the transfection reagent into 125 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[8]

    • Combine: Add the diluted DNA from Tube A to the diluted lipid in Tube B. Pipette gently to mix.

    • Incubate: Incubate the combined mixture for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.[7][14]

  • Transfection:

    • Carefully add the 250 µL of DNA-lipid complex mixture dropwise to the cells in the 6-well plate.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂).

    • There is no need to change the media unless high toxicity is observed.[3]

  • Analysis:

    • Assay for protein expression 24-72 hours post-transfection. The optimal time depends on the expression kinetics of your specific construct.

Visualizations

Chemically Induced Dimerization Pathway

The FKBP12-F36V mutant is frequently used in chemically induced dimerization (CID) systems. The F36V mutation allows it to bind specifically to a synthetic ligand (a "rapalog") which also binds to the FRB domain, thereby bringing two fusion proteins together.[17]

CID_Pathway cluster_1 After Ligand Addition FKBP_F36V Protein A FKBP12-F36V Dimer Protein A-FKBP12-F36V Rapalog FRB-Protein B FRB Protein B FRB Ligand Rapalog Ligand Ligand->Dimer:f1 Binds

Caption: Rapalog-induced dimerization of FKBP12-F36V and FRB fusion proteins.

General Transfection Workflow

A visual guide to the key steps in a typical transient transfection experiment.

Transfection_Workflow Day0 Day 0: Seed Cells Day1_Prep Day 1: Prepare Reagents (DNA & Lipid Dilution) Day0->Day1_Prep Grow overnight Day1_Complex Form DNA-Lipid Complex (Incubate 15-20 min) Day1_Prep->Day1_Complex Day1_Transfect Add Complex to Cells Day1_Complex->Day1_Transfect Incubate Incubate (24-72 hours) Day1_Transfect->Incubate Analysis Day 2-4: Analyze Expression (e.g., Western, Microscopy) Incubate->Analysis

Caption: Standard experimental workflow for transient transfection of adherent cells.

Troubleshooting Decision Tree

A logical guide to diagnosing common transfection problems.

Troubleshooting_Tree Start Transfection Result? Low_Eff Problem: Low Efficiency Start->Low_Eff Low Efficiency High_Tox Problem: High Cell Death Start->High_Tox High Toxicity Success Success! Start->Success Good Check_Cells Are cells healthy & >70% confluent? Low_Eff->Check_Cells Check_Reagent Is reagent dose too high? High_Tox->Check_Reagent Check_DNA Is DNA high quality? (A260/280 > 1.8) Check_Cells->Check_DNA Yes Fix_Cells Improve Cell Culture: - Use low passage cells - Adjust seeding density Check_Cells->Fix_Cells No Optimize_Ratio Optimize Reagent:DNA Ratio (Titrate 1:1 to 5:1) Check_DNA->Optimize_Ratio Yes Fix_DNA Purify DNA: - Use endotoxin-free kit Check_DNA->Fix_DNA No Check_DNA_Tox Is DNA amount too high? Check_Reagent->Check_DNA_Tox No Reduce_Reagent Reduce Reagent Amount or Incubation Time Check_Reagent->Reduce_Reagent Yes Reduce_DNA Reduce DNA Amount Check_DNA_Tox->Reduce_DNA Yes

Caption: A decision tree for troubleshooting common transfection issues.

References

Validation & Comparative

A Comparative Guide to Validating AP1867-Induced Protein Degradation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the efficacy and specificity of targeted protein degradation is a critical step. The dTAG (degradation tag) system, which utilizes the synthetic ligand AP1867, offers a powerful method for rapid and selective protein removal.[1] This guide provides an objective comparison of mass spectrometry with other common validation techniques, supported by experimental protocols and data, to comprehensively assess AP1867-induced protein degradation.

The dTAG system requires the protein of interest (POI) to be fused with an engineered variant of the FKBP12 protein (FKBP12F36V).[1][2] A heterobifunctional degrader molecule, containing the AP1867 ligand and a recruiter for an E3 ubiquitin ligase like Cereblon (CRBN), then brings the FKBP12F36V-tagged protein into proximity with the cell's degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.[1][2]

The Gold Standard: Quantitative Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the definitive method for validating targeted protein degradation because it provides an unbiased, global view of the entire proteome.[3][4] This allows for the precise quantification of the intended target's degradation while simultaneously assessing off-target effects on thousands of other proteins.[3][5] Techniques like Tandem Mass Tag (TMT) labeling enable the simultaneous analysis of multiple samples, offering a high-throughput and robust platform for evaluating degrader specificity.[5][6]

Key Advantages of Mass Spectrometry:

  • Comprehensive Profiling: Measures proteome-wide changes, identifying both on-target degradation and unintended off-target effects.[4]

  • Unbiased Discovery: Does not require protein-specific antibodies, enabling the discovery of unexpected biological consequences.[4]

  • High Specificity and Sensitivity: Accurately quantifies changes in protein abundance, even for low-level proteins.[7]

  • Multiplexing Capability: Methods like TMT and dia-PASEF allow for the comparison of multiple conditions (e.g., different doses, time points) in a single experiment.[6][7]

Table 1: Representative Quantitative Proteomics Data for dTAG-mediated Degradation

This table summarizes hypothetical data from a TMT-based mass spectrometry experiment analyzing the effects of a dTAG degrader (containing an AP1867 moiety) on a cell line expressing the target protein BRD4 fused to FKBP12F36V.

Protein IDGene NameDescriptionFold Change (Degrader vs. Vehicle)p-value
P25440BRD4Bromodomain-containing protein 4-8.5< 0.0001
P60880FKBP12Peptidyl-prolyl cis-trans isomerase-8.2< 0.0001
Q13547BRD2Bromodomain-containing protein 2-1.10.35
P51531BRD3Bromodomain-containing protein 3-1.20.28
P62258ACTBActin, cytoplasmic 11.050.89
P04637TP53Cellular tumor antigen p531.10.65

Diagram 1: dTAG System Mechanism of Action

dTAG_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Fusion FKBP12(F36V)-POI FKBP FKBP12(F36V) Tag Ternary Ternary Complex (POI-dTAG-E3) Fusion->Ternary Binds dTAG dTAG Molecule (AP1867-Linker-E3 Ligand) dTAG->Ternary E3 CRBN E3 Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

Caption: The dTAG molecule facilitates a ternary complex, leading to ubiquitination and degradation.

Diagram 2: Quantitative Mass Spectrometry Workflow

MS_Workflow A 1. Cell Culture & Treatment (Vehicle vs. dTAG Degrader) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Labeling (e.g., TMT) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F G 7. Statistical Analysis (Identify significant changes) F->G

Caption: Workflow for validating protein degradation using quantitative mass spectrometry.

Orthogonal Validation Methods: Building Confidence in Your Results

While mass spectrometry is comprehensive, relying on a single technique is not sufficient for rigorous validation.[8] Orthogonal methods, which rely on different analytical principles, are crucial for confirming on-target degradation and building a robust data package.

1. Western Blot

A traditional and widely used technique, Western blotting provides semi-quantitative validation of target protein degradation. It relies on specific antibodies to detect the protein of interest after separation by size using gel electrophoresis.

  • Principle: Antibody-based detection of a specific protein on a membrane.

  • Data Output: Band intensity, which corresponds to protein level.

  • Pros: Widely accessible, relatively inexpensive, visually intuitive.

  • Cons: Low-throughput, dependent on high-quality antibodies, semi-quantitative.

2. HiBiT Bioluminescence Assay

The HiBiT assay is a sensitive, quantitative method that can be performed in a high-throughput format on live cells. It involves tagging the protein of interest with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein results in a loss of signal.

  • Principle: Complementation-based bioluminescence.

  • Data Output: Luminescent signal, directly proportional to the amount of tagged protein.

  • Pros: High-throughput, highly sensitive, quantitative, suitable for live-cell kinetics.

  • Cons: Requires genetic engineering (CRISPR/Cas9) to tag the endogenous protein.[6]

Table 2: Comparison of Key Validation Methods

FeatureMass SpectrometryWestern BlotHiBiT Assay
Principle Peptide mass-to-charge ratioAntibody-antigen bindingBioluminescence complementation
Data Output Global, quantitative proteome profileSemi-quantitative band intensityQuantitative luminescence
Throughput Medium to HighLowHigh
Off-Target Analysis Yes (Proteome-wide)No (Target-specific)No (Target-specific)
Antibody Required NoYes (Primary & Secondary)No
Live-Cell Analysis NoNoYes
Key Advantage Unbiased, comprehensive viewAccessibility, direct visualizationHigh-throughput, real-time kinetics
Key Limitation Complex data analysis, costAntibody dependency, low throughputRequires protein tagging

Experimental Protocols

Protocol 1: TMT-Based Quantitative Mass Spectrometry

This protocol provides a general workflow for validating protein degradation using TMT labeling.[6]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T expressing the FKBP12F36V-tagged POI) and grow to 70-80% confluency. Treat cells with the AP1867-based degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

  • Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Digestion: Quantify protein concentration using a BCA assay. Take equal amounts of protein from each sample, reduce, alkylate, and digest overnight with trypsin.

  • TMT Labeling: Label the resulting peptides from each condition with a unique TMT isobaric tag according to the manufacturer's protocol. Combine all labeled samples.

  • LC-MS/MS Analysis: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography. Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Process the raw MS data using software like Proteome Discoverer or MaxQuant.[6] Search the spectra against a relevant protein database to identify peptides and proteins. Quantify the relative protein abundance based on the TMT reporter ion intensities. Perform statistical analysis to identify proteins with significant changes in abundance.[6]

Protocol 2: Western Blot Analysis

This protocol outlines the steps for validating target degradation via Western blot.[9]

  • Sample Preparation: Treat and harvest cells as described in Protocol 1 (Steps 1-2). Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: Quantify band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein levels across samples.[6]

Protocol 3: HiBiT Assay for Live-Cell Degradation

This protocol describes how to measure protein degradation in real-time using the HiBiT system.[6]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag sequence at the endogenous locus of the gene encoding the protein of interest. Select and validate a clonal cell line.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Add the AP1867-based degrader at various concentrations.

  • Lysis and Detection: At desired time points, add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate. This lyses the cells and initiates the luminescent reaction.

  • Data Acquisition: Incubate for 10 minutes at room temperature to allow the signal to stabilize. Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls to determine the percentage of protein remaining at each concentration or time point. Calculate degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

References

A Comparative Guide to AP1867-3-(aminoethoxy) and Other FKBP Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of FKBP ligands is crucial for the successful implementation of chemically induced dimerization (CID) and targeted protein degradation technologies. This guide provides an objective comparison of AP1867-3-(aminoethoxy) with other prominent FKBP ligands, supported by experimental data and detailed protocols to aid in experimental design and execution.

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable ligand designed to specifically bind to the F36V mutant of the FK506-binding protein 12 (FKBP12). This engineered specificity is a cornerstone of the dTAG (degradation tag) system, a powerful tool for inducing the targeted degradation of proteins of interest. To understand the advantages and specific applications of AP1867-3-(aminoethoxy), it is essential to compare its performance with other well-established FKBP ligands such as FK506 (Tacrolimus), Rapamycin, and Shield-1.

Quantitative Comparison of FKBP Ligand Performance

The binding affinity and selectivity of a ligand for its target protein are critical parameters that dictate its utility in cellular and in vivo applications. The following table summarizes the key quantitative data for AP1867-3-(aminoethoxy) and other FKBP ligands.

LigandTarget FKBPBinding Affinity (Kd/Ki/IC50)Selectivity (Mutant vs. Wild-Type)Primary Application
AP1867 FKBP12(F36V)IC50 = 1.8 nMHighTargeted Protein Degradation (dTAG)
AP1867-3-(aminoethoxy) FKBP12(F36V)Not explicitly found, but derived from AP1867 and used in dTAG systems.[1][2][3][4]HighPROTACs (dTAG system)[1][2][3][4]
FK506 (Tacrolimus) FKBP12 (Wild-Type)Ki ≈ 1.7 nM[5]Binds to wild-typeImmunosuppression, CID
Rapamycin FKBP12 (Wild-Type)Ki = 0.9 nM (for FKBP25)[6]Binds to wild-typeImmunosuppression, CID (with FRB)
Shield-1 FKBP12(F36V)Kd = 2.4 nM[7]~1600-fold[7]Conditional Protein Stabilization

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize FKBP ligands.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay is used to determine the dissociation constant (Kd) of an unlabeled ligand by measuring its ability to displace a fluorescently labeled tracer from the FKBP protein.

Materials:

  • Purified FKBP12 (wild-type or F36V mutant)

  • Fluorescent tracer (e.g., a fluorescein-labeled FK506 analog)

  • Unlabeled competitor ligands (AP1867-3-(aminoethoxy), FK506, Rapamycin, Shield-1)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorescent tracer and the FKBP protein in the assay buffer. Perform serial dilutions of the unlabeled competitor ligands.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the FKBP protein and the fluorescent tracer to each well.

  • Competitor Addition: Add the serially diluted unlabeled competitor ligands to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).[8][9]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a ligand to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.

Materials:

  • HEK293 cells

  • Plasmid encoding FKBP12 (wild-type or F36V) fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer

  • Test ligands (AP1867-3-(aminoethoxy), FK506, Rapamycin, Shield-1)

  • Opti-MEM™ I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-FKBP fusion protein.

  • Cell Seeding: The day after transfection, resuspend the cells in Opti-MEM™ and seed them into a 96-well plate.

  • Ligand and Tracer Addition: Add the test ligands at various concentrations to the wells, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent to all wells.

  • BRET Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the ligand concentration and fit to a sigmoidal curve to determine the IC50 value, which reflects the intracellular target engagement.[10][11][12][13][14]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Chemically_Induced_Dimerization cluster_after After Dimerizer Addition POI1_FKBP POI-1-FKBP Dimerized_Complex POI-1-FKBP Dimerizer POI-2-FKBP POI2_FKBP POI-2-FKBP Signal Downstream Signaling Dimerized_Complex->Signal Activation Dimerizer Bivalent FKBP Ligand (e.g., FK1012) dTAG_System_Workflow cluster_protein Target Protein Expression cluster_degradation dTAG-Mediated Degradation POI Protein of Interest (POI) Fusion_Protein POI-FKBP(F36V) Fusion POI->Fusion_Protein FKBP_F36V FKBP(F36V) tag FKBP_F36V->Fusion_Protein Ternary_Complex Ternary Complex: POI-FKBP(F36V)-dTAG-E3 Fusion_Protein->Ternary_Complex dTAG_molecule dTAG Molecule (AP1867-linker-E3 Ligand) dTAG_molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

A Head-to-Head Comparison: AP1867-3-(aminoethoxy) vs. Rapamycin for Inducing Protein Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of protein interactions is a cornerstone of modern cell biology and therapeutic design. Chemically induced dimerization (CID) has emerged as a powerful tool to manipulate these interactions with temporal and spatial accuracy. This guide provides an objective comparison of two prominent CID systems: the classic rapamycin-based system and the engineered AP1867/FKBP12(F36V) system, for which AP1867-3-(aminoethoxy) is a key ligand.

This comparison will delve into their respective mechanisms of action, present quantitative performance data, and provide detailed experimental protocols to aid in the selection and application of the most suitable system for your research needs.

Mechanism of Action: A Tale of Two Systems

The fundamental difference between the rapamycin (B549165) and AP1867-based systems lies in their target proteins and the nature of the dimerization they induce.

Rapamycin: The Heterodimerizer

Rapamycin functions as a molecular glue, inducing the heterodimerization of two distinct proteins: the 12-kDa FK506-binding protein (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of the mTOR kinase.[1][2][3] In the absence of rapamycin, FKBP12 and FRB do not interact. The addition of rapamycin creates a stable ternary complex, effectively bringing together any proteins fused to FKBP12 and FRB. This system is widely used to control protein localization and signaling pathway activation.[1][3]

G cluster_0 Rapamycin-Induced Heterodimerization POI1 Protein of Interest 1 (fused to FKBP12) Complex Ternary Complex (POI1-FKBP12 :: Rapamycin :: FRB-POI2) POI1->Complex Binds to POI2 Protein of Interest 2 (fused to FRB) POI2->Complex Binds to Rapamycin Rapamycin Rapamycin->Complex Mediates Interaction G cluster_1 AP1867-Induced Dimerization (Homodimerization Example) POI_A Protein of Interest A (fused to FKBP12(F36V)) Dimer_Complex Dimerized Complex (POI-FKBP(F36V) :: Dimerizer :: FKBP(F36V)-POI) POI_A->Dimer_Complex Binds to POI_B Protein of Interest B (fused to FKBP12(F36V)) POI_B->Dimer_Complex Binds to AP1867_dimer Bivalent AP1867 Analog (e.g., AP20187) AP1867_dimer->Dimer_Complex Mediates Interaction G cluster_workflow Comparative Experimental Workflow cluster_rapamycin Rapamycin System cluster_ap1867 AP1867 System (Homodimerization) start Start: Design Plasmids R_plasmid Plasmid 1: POI-A-FKBP12 Plasmid 2: POI-B-FRB start->R_plasmid A_plasmid Plasmid: POI-C-FKBP12(F36V) start->A_plasmid R_transfect Co-transfect into cells R_plasmid->R_transfect R_induce Induce with Rapamycin R_transfect->R_induce analysis Analysis (e.g., Co-IP, FRET, Microscopy) R_induce->analysis A_transfect Transfect into cells A_plasmid->A_transfect A_induce Induce with Bivalent AP1867 Analog A_transfect->A_induce A_induce->analysis results Compare Dimerization Efficiency, Specificity, and Phenotype analysis->results

References

comparative analysis of different chemical inducers of dimerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chemical Inducers of Dimerization

For researchers, scientists, and drug development professionals, chemically induced dimerization (CID) offers a powerful tool to precisely control protein-protein interactions in living cells. This guide provides a comparative analysis of three widely used CID systems: the FKBP-Rapamycin-FRB system, the Gibberellin system, and the Abscisic Acid (ABA) system. We present a summary of their key quantitative data, detailed experimental protocols for their characterization, and visualizations of their mechanisms and workflows.

Quantitative Comparison of CID Systems

The selection of a CID system often depends on specific experimental needs, such as the desired kinetics, orthogonality to other systems, and potential for off-target effects. The following table summarizes key quantitative parameters for the FKBP-Rapamycin-FRB, Gibberellin, and Abscisic Acid systems to facilitate an informed choice.

FeatureFKBP-Rapamycin-FRB SystemGibberellin (GA) SystemAbscisic Acid (ABA) System
Dimerizing Proteins FKBP12 and FRB domain of mTORGID1 and GAIPYL1 and ABI1
Chemical Inducer Rapamycin (B549165) (or rapalogs)Gibberellin A3-AM (GA3-AM)Abscisic Acid (ABA)
Dissociation Constant (Kd) ~12 nM for the ternary complex[1]~8 nM for GA4-GID1a interaction[2]~23.5 µM for ABA-PYL1 interaction[1]
Kinetics (in cells) Fast, on the order of seconds to minutes[3]Rapid, on a timescale of seconds to minutes[4]Rapid induction of protein localization[3]
Reversibility Generally considered irreversible due to high affinity[3]Reversible by washing out the inducerReversible by washing out the inducer
Orthogonality Orthogonal to GA and ABA systems[3][4]Orthogonal to the rapamycin system[4][5]Orthogonal to the rapamycin system[3]
Cytotoxicity Rapamycin can be toxic and immunosuppressive at higher concentrations.[6]GA3-AM at high concentrations can cause cellular acidification.[7]ABA is generally considered non-toxic to mammalian cells.[8]
Cell Permeability Rapamycin and its analogs are cell-permeable.GA3-AM is a cell-permeable derivative of gibberellin.[4]ABA is cell-permeable.

Signaling Pathways and Mechanisms

The underlying mechanism for each CID system involves the inducer molecule acting as a molecular glue to bring two otherwise non-interacting proteins together.

FKBP_Rapamycin_FRB_Pathway cluster_0 FKBP-Rapamycin-FRB System FKBP FKBP12 Ternary_Complex FKBP-Rapamycin-FRB Complex FKBP->Ternary_Complex FRB FRB FRB->Ternary_Complex Rapamycin Rapamycin Rapamycin->Ternary_Complex

FKBP-Rapamycin-FRB dimerization pathway.

Gibberellin_Pathway cluster_1 Gibberellin System GID1 GID1 GA_GID1 GA-GID1 Complex GID1->GA_GID1 GAI GAI Ternary_Complex GA-GID1-GAI Complex GAI->Ternary_Complex GA Gibberellin GA->GA_GID1 GA_GID1->Ternary_Complex

Gibberellin-induced dimerization pathway.

ABA_Pathway cluster_2 Abscisic Acid System PYL1 PYL1 ABA_PYL1 ABA-PYL1 Complex PYL1->ABA_PYL1 ABI1 ABI1 Ternary_Complex ABA-PYL1-ABI1 Complex ABI1->Ternary_Complex ABA Abscisic Acid ABA->ABA_PYL1 ABA_PYL1->Ternary_Complex

Abscisic acid-induced dimerization pathway.

Experimental Protocols

Characterizing the efficacy and kinetics of a CID system is crucial for its successful implementation. Below are detailed protocols for two common experimental approaches: Co-Immunoprecipitation (Co-IP) to confirm interaction and Förster Resonance Energy Transfer (FRET) to monitor dimerization in real-time within living cells.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is designed to verify the interaction between two proteins of interest (POI-A and POI-B) fused to the dimerizing domains (e.g., FKBP and FRB) upon addition of the chemical inducer.

Materials:

  • Cells expressing POI-A-FKBP and POI-B-FRB

  • Chemical inducer (e.g., Rapamycin)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against POI-A or its tag

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Culture cells expressing the fusion proteins and treat with the chemical inducer at the desired concentration and for the appropriate time. Include a vehicle-only control.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Add the antibody against POI-A to the clarified lysate and incubate to allow antibody-antigen complexes to form.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against POI-B to confirm its co-precipitation with POI-A.

Förster Resonance Energy Transfer (FRET) Assay Protocol

FRET is a powerful technique to monitor the proximity of two molecules in living cells. This protocol describes a method to observe CID-mediated dimerization in real-time.

Materials:

  • Cells co-expressing POI-A fused to a FRET donor (e.g., CFP) and POI-B fused to a FRET acceptor (e.g., YFP), along with the respective dimerizing domains.

  • Fluorescence microscope equipped for FRET imaging.

  • Chemical inducer.

Procedure:

  • Cell Culture and Transfection: Plate cells on a glass-bottom dish suitable for microscopy and co-transfect with the donor and acceptor fusion protein constructs.

  • Imaging Setup: Place the dish on the microscope stage and locate cells expressing both fluorescent proteins.

  • Baseline Imaging: Acquire baseline images in both the donor and acceptor channels before adding the inducer.

  • Inducer Addition: Carefully add the chemical inducer to the cell media at the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images in both donor and FRET (donor excitation, acceptor emission) channels to monitor the change in FRET signal over time.

  • Data Analysis: Quantify the FRET efficiency over time. An increase in the FRET signal indicates that the donor and acceptor molecules are being brought into close proximity by the CID system.

Experimental Workflow

The general workflow for implementing and validating a CID system involves several key steps, from construct design to functional assays.

Experimental_Workflow A Construct Design (e.g., POI-FKBP, POI-FRB) B Cell Transfection and Expression A->B C Inducer Treatment B->C D Interaction Assay C->D E Functional Assay C->E F Co-IP / Western Blot D->F G FRET Microscopy D->G H Reporter Gene Assay, Phenotypic Observation E->H

General experimental workflow for CID.

References

A Researcher's Guide to Confirming On-Target Protein Degradation Using Genetic Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), which encompasses molecules like PROTACs and molecular glues, rigorously validating that a protein of interest (POI) is degraded through the intended on-target mechanism is paramount. Genetic controls are the gold standard for this purpose, providing definitive evidence that the degradation machinery is being harnessed as predicted. This guide compares the most common genetic control strategies, offering experimental data, detailed protocols, and visual workflows to aid researchers in designing robust validation experiments.

The core principle behind using genetic controls is to ablate a key component of the degradation machinery—most commonly the E3 ubiquitin ligase recruited by the degrader—and observe whether this prevents the degradation of the target protein.[1][2] If the degrader's efficacy is diminished or abolished in cells lacking the specific E3 ligase, it provides strong evidence for an on-target mechanism.

Comparison of Genetic Control Methodologies

The two most prevalent methods for generating genetic controls are CRISPR/Cas9-mediated knockout and RNA interference (RNAi)-mediated knockdown. Each has distinct advantages and limitations.

FeatureCRISPR/Cas9 KnockoutRNAi (siRNA/shRNA) Knockdown
Mechanism Permanent gene disruption at the DNA level via double-strand breaks and error-prone repair.[3][4]Transient silencing at the mRNA level by targeting transcripts for degradation or blocking translation.[3][4][5]
Effect Complete and permanent loss of protein expression (null phenotype).[5][6]Partial and temporary reduction in protein expression (hypomorphic phenotype).[6][7]
Specificity Generally high specificity due to the requirement for both gRNA pairing and a PAM sequence, though off-target edits can occur.[8]Prone to off-target effects due to partial sequence complementarity with unintended mRNA transcripts.[8]
Time & Labor More time-consuming to generate and validate stable knockout cell lines.[7]Faster and more direct for transient experiments using siRNA transfection.[6]
Use Case Ideal for definitively validating the necessity of a specific protein (e.g., an E3 ligase) for degrader activity.Useful for rapid screening, validating phenotypes, or when a complete knockout might be lethal to the cell.[4][6][8]

Quantitative Data Analysis

The following tables present simulated data from experiments designed to validate a hypothetical degrader, "Degrader-X," which is designed to recruit the E3 ligase Cereblon (CRBN) to degrade a Protein of Interest (POI).

Table 1: Effect of Genetic Controls on POI Degradation

This table shows the remaining POI levels after a 24-hour treatment with 100 nM Degrader-X, as measured by Western blot densitometry.

Cell Line / ConditionTreatment% POI Remaining (Normalized to Loading Control)Standard DeviationInterpretation
Wild-Type (WT)Vehicle (DMSO)100%± 5.2%Baseline POI level.
Wild-Type (WT)Degrader-X15%± 3.1%Degrader-X effectively degrades the POI.
CRBN Knockout (KO)Degrader-X95%± 4.8%Degradation is abolished, confirming CRBN dependence.[1]
Scrambled shRNADegrader-X18%± 3.5%Non-targeting shRNA does not affect degradation.
CRBN shRNADegrader-X75%± 6.0%Degradation is significantly attenuated, confirming CRBN dependence.

Table 2: qRT-PCR Analysis of POI mRNA Levels

This experiment is crucial to confirm that the reduction in protein is due to degradation, not decreased gene transcription.[1][2]

Cell LineTreatmentRelative POI mRNA Level (Fold Change vs. Vehicle)Standard DeviationInterpretation
Wild-Type (WT)Vehicle (DMSO)1.0± 0.08Baseline mRNA level.
Wild-Type (WT)Degrader-X0.95± 0.11No significant change in mRNA levels, ruling out a transcriptional effect.[1]

Visualizing Experimental Workflows and Pathways

Workflow for Validating On-Target Degradation

This diagram outlines the key decision points and experiments for confirming that a degrader acts via its intended E3 ligase-dependent pathway.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Validation A Treat WT Cells with Degrader B Measure POI Levels (e.g., Western Blot) A->B C Is POI Degraded? B->C D Generate E3 Ligase KO/KD Cells (e.g., CRISPR or siRNA) C->D Yes I Off-Target or Alternative Mechanism C->I No E Treat KO/KD and WT Cells with Degrader D->E F Measure POI Levels E->F G Is Degradation Rescued in KO/KD Cells? F->G H On-Target Mechanism Confirmed G->H Yes G->I No

Caption: Workflow for validating on-target protein degradation.

Comparison of Genetic Control Mechanisms

This diagram illustrates the different levels at which CRISPR/Cas9 and RNAi act to disrupt protein expression.

G cluster_crispr CRISPR/Cas9 Knockout cluster_rnai RNAi Knockdown dna DNA (Gene) disrupted_dna Disrupted DNA (InDel Mutation) dna->disrupted_dna cas9 gRNA + Cas9 cas9->dna Targets DNA no_mrna No mRNA Transcription disrupted_dna->no_mrna protein Protein no_mrna->protein Prevents Synthesis mrna mRNA Transcript degraded_mrna Degraded mRNA mrna->degraded_mrna sirna siRNA + RISC sirna->mrna Targets mRNA degraded_mrna->protein Prevents Translation

Caption: Mechanisms of CRISPR knockout vs. RNAi knockdown.

Detailed Experimental Protocols

Protocol 1: Generation of a Stable CRBN Knockout Cell Line via CRISPR/Cas9

  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CRBN gene. Clone the annealed sgRNA oligonucleotides into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

  • Transduction: Harvest the virus-containing supernatant after 48-72 hours and use it to transduce the target cell line (e.g., HeLa, K562) in the presence of polybrene (8 µg/mL).

  • Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration.

  • Validation and Clonal Isolation: After selection, validate the knockout in the polyclonal population via Western blot. Perform single-cell sorting into 96-well plates to isolate monoclonal colonies.

  • Clone Screening: Expand the clones and screen for complete loss of CRBN protein expression by Western blot. Confirm the on-target mutation via Sanger sequencing of the genomic DNA region targeted by the sgRNA.

Protocol 2: Western Blotting for POI Degradation

  • Cell Seeding and Treatment: Seed wild-type and CRBN KO cells in 6-well plates. The next day, treat the cells with the desired concentrations of Degrader-X or vehicle (e.g., DMSO) for the specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]

  • Detection and Analysis: Detect the signal using an ECL substrate.[1] Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software.[1]

Protocol 3: qRT-PCR for POI Transcript Analysis

  • Cell Treatment and RNA Extraction: Treat wild-type cells with Degrader-X or vehicle as in the degradation experiment.[1] Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the POI and a housekeeping gene (e.g., ACTB, GAPDH).

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the POI expression to the housekeeping gene and comparing the treatment condition to the vehicle control.

References

Efficacy of AP1867-Based PROTACs: A Comparative Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AP1867-based Proteolysis Targeting Chimeras (PROTACs), primarily within the dTAG system, against alternative targeted protein degradation technologies. The efficacy is evaluated using key quantitative metrics and supported by detailed experimental protocols.

The AP1867-based PROTAC system, commercially known as the dTAG (degradation tag) system, offers a powerful and versatile method for inducing rapid and specific degradation of a protein of interest (POI). This technology relies on a "bump-and-hole" strategy where a mutant FKBP12 protein containing an F36V mutation (FKBP12F36V) is fused to the POI. The AP1867 moiety in the dTAG molecule selectively binds to the engineered FKBP12F36V tag, thereby recruiting an E3 ubiquitin ligase to the POI and flagging it for proteasomal degradation.[1][2][3] This approach circumvents the need for a direct ligand to the POI, making it a broadly applicable tool for target validation and studying protein function.[4][5][]

Comparative Efficacy of dTAG vs. Alternative Systems

The dTAG system has been benchmarked against other targeted protein degradation platforms, most notably the HaloPROTAC system, which utilizes the HaloTag protein. Comparative studies have highlighted the efficiency of the dTAG system. In some instances, FKBP12F36V-based systems demonstrated superior efficacy, requiring lower concentrations and shorter treatment times to achieve significant protein degradation compared to HaloTag-based PROTACs.[1]

Furthermore, the dTAG platform has been expanded to include different E3 ligase recruiters, such as cereblon (CRBN) with dTAG-13 and von Hippel-Lindau (VHL) with dTAGV-1, providing flexibility and options to overcome potential resistance or differential E3 ligase expression in various cell types.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of AP1867-based PROTACs in comparison to alternatives.

PROTAC SystemTarget ProteinCell LineDC50 (nM)Dmax (%)Time for >80% Degradation (hours)E3 Ligase RecruitedReference
dTAG-13 FKBP12F36V-HiBiTHEK293~25>904CRBN[9]
HaloPROTAC3 HaloTag-HiBiTHEK293~50~808VHL[9]
dTAG-13 FKBP12F36V-KRASG12VNIH/3T3<100>904-8CRBN[3]
dBET6 (direct BRD4 degrader) Endogenous BRD4293T<100>904CRBN[3]
dTAG-13 Endogenous BRD4 (FKBP12F36V knock-in)293T<100>904CRBN[3]
MoleculeTarget Fusion ProteinDC50 (nM)Maximum Degradation (%)E3 Ligase RecruitedReference
dTAG-13 FKBP12F36V-Nluc<50>95CRBN[3]
dTAG-7 FKBP12F36V-Nluc<50>95CRBN[3]
dFKBP-1 (targets wild-type FKBP12) FKBP12WT-Nluc>1000<10CRBN[3]
dTAGV-1 FKBP12F36V-Nluc<100>90VHL[7]
HaloPROTAC3 GFP-HaloTag719 ± 190 ± 1VHL[10]
HyT36 (hydrophobic tag) GFP-HaloTag7134 ± 756 ± 1Not Applicable[10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the dTAG system and a typical experimental workflow for its validation.

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein FKBP12_F36V FKBP12(F36V) Tag Ternary_Complex Ternary Complex (POI-dTAG-E3) Fusion_Protein->Ternary_Complex Binds FKBP12(F36V) Ub_Chain Polyubiquitin Chain dTAG AP1867-based PROTAC (dTAG) dTAG->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds E3 Ligase Ternary_Complex->Fusion_Protein Proximity-induced Ubiquitination Ternary_Complex->Ub_Chain Catalyzes Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of AP1867-based dTAG system for targeted protein degradation.

Experimental_Workflow cluster_workflow Experimental Validation Workflow A 1. Cell Line Engineering (CRISPR/Cas9 knock-in or lentiviral transduction of POI-FKBP12(F36V)) B 2. Cell Culture and Treatment (Dose-response and time-course with dTAG molecule) A->B C 3. Cell Lysis and Protein Quantification B->C F 6. (Optional) Quantitative Proteomics (Assess global selectivity) B->F G 7. (Optional) Functional Assays (Phenotypic consequences of protein degradation) B->G D 4. Western Blot Analysis C->D E 5. Densitometry and Data Analysis (Calculate DC50 and Dmax) D->E

Caption: A typical experimental workflow for validating the efficacy of dTAG PROTACs.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of AP1867-based PROTACs.

Cell Culture and Treatment for Degradation Assays
  • Cell Seeding: Plate cells (e.g., HEK293T, NIH/3T3) in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • PROTAC Preparation: Prepare stock solutions of dTAG molecules (e.g., dTAG-13, dTAGV-1) in DMSO. For experiments, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.

  • Treatment:

    • Dose-Response: Aspirate the old medium from the cells and replace it with medium containing various concentrations of the dTAG molecule or a vehicle control (e.g., DMSO). Incubate for a fixed time period (e.g., 4, 8, or 24 hours).

    • Time-Course: Treat cells with a fixed concentration of the dTAG molecule (typically at or above the DC50 value) and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

Western Blotting for Protein Degradation Analysis
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) per lane onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel). Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (or the tag) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the POI band to the loading control band. The percentage of remaining protein is calculated relative to the vehicle-treated control.

Quantitative Proteomics (Mass Spectrometry)
  • Sample Preparation: Cells are treated with the dTAG molecule or vehicle control. Cells are harvested, lysed, and proteins are digested into peptides (e.g., using trypsin).

  • TMT Labeling (Optional): For multiplexed analysis, peptides from different samples can be labeled with tandem mass tags (TMT).

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. The relative abundance of each protein in the dTAG-treated sample is compared to the vehicle-treated sample to identify degraded proteins. This method provides a global view of the PROTAC's selectivity.

Conclusion

AP1867-based PROTACs, as part of the dTAG system, represent a highly efficient and versatile technology for targeted protein degradation. Quantitative comparisons with alternatives like the HaloPROTAC system often demonstrate favorable degradation kinetics and potency for the dTAG platform. The ability to recruit different E3 ligases further enhances its applicability. The provided experimental protocols and workflows offer a robust framework for researchers to validate the efficacy of these molecules in their own systems. The continued development and application of such technologies are poised to significantly advance our understanding of protein function and accelerate drug discovery.

References

cross-validation of experimental results with different techniques

Author: BenchChem Technical Support Team. Date: December 2025

The Principle of Orthogonal Validation

Before delving into specific examples, it's crucial to understand the concept of orthogonal methods. This approach involves using multiple, independent techniques to measure the same analyte or biological event.[1] By employing methods that rely on different principles, researchers can significantly increase confidence in their results, as it is less likely that different techniques will be susceptible to the same interferences or artifacts. This practice is a cornerstone of robust scientific inquiry and is essential for making sound decisions in drug discovery and development.[2]

Case Study 1: Protein Quantification - ELISA vs. Western Blot

Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are two of the most widely used immunoassays for detecting and quantifying proteins.[3] While both leverage the specificity of antibodies, they differ fundamentally in their principles and outputs.

ELISA is a plate-based assay that provides a quantitative measurement of a target protein in a sample.[3] Its high-throughput nature and sensitivity make it ideal for screening large numbers of samples.[4] Western Blot , on the other hand, separates proteins by size before antibody detection, providing semi-quantitative data along with information about the protein's molecular weight and integrity.[3] It is often used as a confirmatory tool for results obtained from other assays like ELISA.[4]

Data Presentation: A Comparative Analysis

The choice between ELISA and Western Blot often depends on the specific research question. While ELISA excels in high-throughput quantitative screening, Western Blot provides crucial qualitative information. A study comparing the quantification of the p185neu protein in breast cancer specimens found a highly significant correlation between the results obtained by ELISA and Western Blot (p < 0.001).[5] However, another study on autophagy flux concluded that ELISA was more reliable and had a broader dynamic range than Western Blot.[6]

FeatureELISA (Enzyme-Linked Immunosorbent Assay)Western Blot
Principle Antigen-antibody interaction in a 96-well plate, with enzymatic signal amplification.[3]Size-based separation of proteins via gel electrophoresis, followed by antibody-mediated detection on a membrane.[3]
Output Quantitative (concentration of the target protein).[4]Semi-quantitative (relative abundance) and qualitative (molecular weight, presence of isoforms).[7]
Throughput High (can analyze many samples simultaneously).Low to moderate.
Sensitivity Generally higher than Western Blot, often in the picogram range.Can be highly sensitive, especially with enhanced chemiluminescence (ECL) detection.
Confirmation May require confirmation by another method for specificity.[4]Often used to confirm results from other assays due to size-specific detection.[4]
Reported Correlation High correlation with Western Blot for p185neu quantification (p < 0.001).[5]High correlation with ELISA for p185neu quantification (p < 0.001).[5]
Reported Reliability More reliable for autophagy flux measurement (interclass correlation, ≥ 0.7).[6]Less reliable for autophagy flux measurement (interclass correlation, ≤ 0.4).[6]
Experimental Protocols
  • Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[8]

  • Blocking: Wash the plate three times with a wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[8]

  • Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[8]

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Sample Preparation: Lyse cells or tissues in a suitable buffer to extract proteins. Determine protein concentration using an assay like the BCA assay.[9]

  • Gel Electrophoresis: Denature protein samples by boiling in a loading buffer. Separate the proteins by size on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again. Add an ECL substrate and detect the chemiluminescent signal using a digital imager or X-ray film.[12]

Experimental Workflow Visualization

G cluster_0 Protein Quantification Sample Protein Sample ELISA ELISA Sample->ELISA WB Western Blot Sample->WB Data_E Quantitative Data (Concentration) ELISA->Data_E Data_W Semi-quantitative & Qualitative Data (Relative Abundance & Molecular Weight) WB->Data_W Compare Compare & Cross-Validate Data_E->Compare Data_W->Compare Conclusion Validated Conclusion on Protein Expression Compare->Conclusion G cluster_1 Apoptosis Signaling & Detection cluster_2 Signaling Pathway cluster_3 Experimental Detection Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization AnnexinV_Assay Annexin V Assay PS_Externalization->AnnexinV_Assay Detected by Treated_Cells Treated Cells Treated_Cells->AnnexinV_Assay MTT_Assay MTT Assay Treated_Cells->MTT_Assay Apoptosis_Data Apoptosis Data (% apoptotic cells) AnnexinV_Assay->Apoptosis_Data Metabolic_Data Metabolic Activity Data (absorbance) MTT_Assay->Metabolic_Data Cross_Validation Cross-Validation Apoptosis_Data->Cross_Validation Metabolic_Data->Cross_Validation Mechanism_Insight Insight into Mechanism of Action Cross_Validation->Mechanism_Insight

References

A Comparative Guide to PROTACs: Navigating the E3 Ligase Ligand Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of PROTACs featuring different E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.

PROTACs are innovative heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, flagging it for degradation by the proteasome.[1] While the human genome encodes over 600 E3 ligases, a select few have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][3] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[2][4]

Performance Comparison of E3 Ligase Ligands

The effectiveness of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical determinants of degradation efficiency.[1] Consequently, the choice of E3 ligase can profoundly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[3]

Cereblon (CRBN) Ligands

Ligands for CRBN are typically derived from the thalidomide (B1683933) family of molecules, including lenalidomide (B1683929) and pomalidomide.[1] They are among the most extensively used E3 ligase ligands in PROTAC design.[2]

Advantages:

  • Well-established chemistry and readily available building blocks.[1]

  • Generally smaller and more "drug-like" compared to some VHL ligands.[1]

  • Have demonstrated high degradation efficiency for a broad range of targets.[]

Disadvantages:

  • Inherent off-target affinity for certain zinc-finger transcription factors, which may lead to immunomodulatory effects.[]

  • Expression levels of CRBN can vary across different cell types and tissues, potentially impacting PROTAC efficacy.[6]

von Hippel-Lindau (VHL) Ligands

VHL ligands are designed to mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL.

Advantages:

  • Forms relatively long-lived and stable ternary complexes, which can be advantageous for degrading stable target proteins.[]

  • The VHL binding pocket is more enclosed, which can lead to better selectivity for specific substrates.[]

Disadvantages:

  • VHL ligands are often larger and have higher molecular weight, which can negatively impact cell permeability and pharmacokinetic properties.[]

  • The synthesis of VHL ligands can be more complex compared to CRBN ligands.[2]

Inhibitor of Apoptosis Proteins (IAP) Ligands

IAP ligands are frequently based on SMAC mimetics, such as LCL161.[1]

Advantages:

  • Can induce degradation through a distinct mechanism that may involve auto-ubiquitination of the IAP protein.[1]

  • May provide an alternative for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[1]

Disadvantages:

  • The development of potent, selective, and cell-permeable IAP ligands for PROTACs is an ongoing area of research.[1]

  • There are fewer successful examples in the literature compared to CRBN and VHL.[1]

Mouse Double Minute 2 Homolog (MDM2) Ligands

MDM2 is a key negative regulator of the p53 tumor suppressor. Ligands for MDM2, such as nutlin-3, have been incorporated into PROTACs.[7][8]

Advantages:

  • Recruiting MDM2 can have a dual effect: degrading the target protein and stabilizing p53, which can be therapeutically beneficial in cancer.[8]

Disadvantages:

  • The central role of the p53-MDM2 axis in cell cycle regulation raises the potential for complex biological effects and toxicities.[1]

  • The physicochemical properties of some MDM2 ligands can be suboptimal for PROTAC development.[7]

Quantitative Data Presentation

The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective. It is important to note that direct head-to-head comparisons of PROTACs under identical experimental conditions are not always available in the literature.[3] Therefore, these values should be considered indicative and can vary based on the specific PROTAC construct, linker, and experimental conditions.

Table 1: Comparison of BRD4-Degrading PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4CRBNdBET1< 1 nM[3]>90%[3]Burkitt's lymphoma (BL) cells[3]
BRD4VHLARV-771Low nM range[3]>90%[3]Not specified[3]
BRD4FEM1BNJH-1-106250 nM[9]94%[9]Not specified[9]

Table 2: Comparison of EGFR-Degrading PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
EGFR (L858R)VHLCompound 685.0 nM[6]Not specifiedHCC-827[6]
EGFR (L8558R)CRBNCompound 6911 nM[6]Not specifiedHCC-827[6]

Table 3: Comparison of BCL-XL-Degrading PROTACs

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BCL-XLCRBNPZ1522746 nM[6]96.2%[6]WI38 (non-senescent)[6]
BCL-XLVHLDT221663 nM[6]90.8%[6]MOLT-4[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow Start Start: Cell Culture Cell_Treatment Cell Treatment with PROTAC (Varying Concentrations) Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis: DC50 and Dmax Determination Western_Blot->Data_Analysis End End: Comparative Assessment Data_Analysis->End

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.

Signaling_Pathway_MDM2 cluster_pathway MDM2-p53 Signaling Pathway MDM2_PROTAC MDM2-recruiting PROTAC MDM2 MDM2 E3 Ligase MDM2_PROTAC->MDM2 Sequesters POI Oncogenic Protein (POI) MDM2_PROTAC->POI Binds Degradation POI Degradation MDM2_PROTAC->Degradation Leads to p53_Stabilization p53 Stabilization & Activation MDM2_PROTAC->p53_Stabilization Promotes p53 p53 Tumor Suppressor MDM2->p53 Ubiquitinates for Degradation Apoptosis Apoptosis/ Cell Cycle Arrest p53_Stabilization->Apoptosis Induces

Caption: Dual mechanism of an MDM2-recruiting PROTAC.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.[10]

1. Cell Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

4. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

5. Data Analysis:

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]

In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[11][12]

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50).

  • Include a control group treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours before lysis to allow for the accumulation of ubiquitinated proteins.

2. Immunoprecipitation (IP):

  • Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).

  • Incubate the lysate with an antibody against the target protein to form an immune complex.

  • Capture the immune complex using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binders.

3. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.

  • Perform western blotting as described above, but probe the membrane with an antibody that recognizes ubiquitin.

  • The appearance of a high-molecular-weight smear or ladder of bands indicates polyubiquitination of the target protein.[11]

Conclusion

The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single option being universally optimal.[1] CRBN and VHL remain the workhorses in the field, each presenting a unique set of advantages and disadvantages.[] The expanding toolbox of E3 ligase ligands, including those for IAPs and MDM2, offers valuable alternatives, particularly for targets that are challenging for the more established recruiters.[1][2] A thorough understanding of the characteristics of each E3 ligase system, combined with robust experimental validation, is crucial for the successful development of novel and effective PROTAC-based therapeutics.

References

A Comparative Guide to PROTAC Degrader Platforms for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The choice of E3 ligase is a critical design element that defines the PROTAC platform, significantly influencing its degradation efficiency, selectivity, and potential for therapeutic application.[1][5]

This guide provides a side-by-side comparison of the most prominent PROTAC degrader platforms, supported by quantitative experimental data and detailed protocols for key validation assays.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ligase, which is not a natural pairing.[3] This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase).[6][7] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.[4][8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle, acting catalytically.[3][6][7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

General mechanism of action for PROTAC-mediated protein degradation.

Comparison of Major E3 Ligase Platforms

While over 600 E3 ligases exist in the human genome, the development of PROTACs has been dominated by a select few for which potent, small-molecule ligands have been developed.[4][5] The most widely utilized platforms recruit Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases.[4][9]

FeatureCereblon (CRBN) Platformvon Hippel-Lindau (VHL) PlatformOther Notable Platforms (MDM2, IAP)
Ligand Origin Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[8]Derived from inhibitors of the VHL-HIF-1α interaction.[9]Ligands such as nutlins for MDM2 and bestatin (B1682670) or LCL161 derivatives for IAPs.[4][8]
Expression Widely expressed across many tissues.Broadly expressed, often in an oxygen-dependent manner.Expression can be more tissue-specific (e.g., MDM2 is often overexpressed in tumors).[5]
Advantages Well-established chemistry, high ligand efficiency, and proven clinical track record of the parent IMiD drugs.Potent and well-characterized ligands, distinct structural class from CRBN ligands.Can overcome resistance to CRBN/VHL-based degraders and may offer tissue-specific degradation.[4]
Considerations Potential for off-target effects related to the neosubstrate activity of the parent IMiD molecules.Some VHL ligands have shown challenges with cell permeability and pharmacokinetic properties.The repertoire of well-validated, drug-like ligands is less extensive compared to CRBN and VHL.[4]

Quantitative Performance Data

Direct, head-to-head comparisons of PROTACs using different E3 ligases are most informative when targeting the same protein under identical experimental conditions. The table below compiles data from various studies on Bromodomain-containing protein 4 (BRD4), a well-characterized target, to illustrate performance differences.

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions (e.g., cell line, treatment time).[1] Data is presented for illustrative purposes.

TargetE3 LigasePROTACDC50Dmax (%)Cell Line
BRD4 CRBNdBET1~25 nM>95%MV4;11
BRD4 VHLMZ1~8 nM>95%MV4;11
BRD4 CRBNARV-7710.02 nM>95%22Rv1
BRD4 VHLA18745 nM>90%RS4;11
KRAS G12C CRBNLC-20.03 µM~90%NCI-H358
KRAS G12C VHLMRTX-d-040.1 µM~85%NCI-H358

Data compiled from multiple sources for comparison.[1][10][11]

Generally, studies have shown that for the same target, VHL-recruiting PROTACs can sometimes elicit faster degradation rates, while CRBN-based degraders may show different kinetics.[11] The optimal choice is target- and context-dependent, requiring empirical validation.

Experimental Protocols & Workflows

Validating the efficacy and mechanism of a PROTAC requires a series of well-controlled experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the extent of target protein degradation. The goal is to measure the decrease in the target protein level after treating cells with the PROTAC at various concentrations and time points.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Capture the signal with an imaging system. To ensure equal protein loading, strip the membrane and re-probe for a loading control protein (e.g., GAPDH, β-Actin).[13] Quantify band intensities using densitometry software to calculate DC50 and Dmax values.[12][14]

WB_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (Varying PROTAC conc.) B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry, Normalize to Loading Control) G->H I Result: DC50 & Dmax Values H->I

Experimental workflow for Western blot analysis of PROTAC efficacy.
Ubiquitination Assay

This assay confirms that the observed protein loss is due to the intended PROTAC mechanism—ubiquitination followed by proteasomal degradation.

Methodology (Immunoprecipitation-based):

  • Cell Treatment: Treat cells with the PROTAC at an effective concentration, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for accumulating ubiquitinated proteins.[15]

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody that specifically targets the POI to pull it down from the lysate.[15][16] Use protein A/G beads to capture the antibody-protein complexes.

  • Western Blot Analysis: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and analyze them by Western blot using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the PROTAC-treated and MG132-treated lanes indicates successful ubiquitination of the target protein.[16]

By systematically applying these comparative frameworks and experimental protocols, researchers can effectively characterize and select the optimal PROTAC degrader platform for their specific target and therapeutic goals.

References

A Researcher's Guide to Validating Phenotype Rescue in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of essential experimental strategies to validate that an observed biological phenotype is a direct consequence of the targeted degradation of a protein of interest (POI).

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing small molecules like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective removal of disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders eliminate the entire protein, offering a distinct and often more potent mechanism of action.[2][4] However, rigorous validation is crucial to ensure that the observed phenotypic changes are a direct result of the intended on-target degradation and not due to off-target effects or other cellular perturbations.[5] This guide outlines the key experiments, expected outcomes, and comparative controls necessary to confidently link target degradation to phenotype rescue.

Core Principles of Validation

The validation process for a targeted protein degrader should confirm several key aspects of its mechanism of action:

  • Target Engagement and Degradation: The degrader must bind to both the POI and an E3 ligase, leading to the formation of a stable ternary complex.[1][6] This complex formation should result in the ubiquitination and subsequent proteasome-dependent degradation of the POI.[1][7]

  • Specificity: The degradation should be highly selective for the intended POI, with minimal impact on the broader proteome.[1]

  • Phenotypic Correlation: The degradation of the POI must directly correlate with the observed biological phenotype or "phenotype rescue."[5]

Comparative Analysis of Validation Experiments

To build a compelling case for on-target phenotype rescue, a multi-pronged experimental approach is required. The following tables summarize key validation experiments, their objectives, expected outcomes, and crucial controls.

Experiment Objective Experimental Approach Expected Outcome for Validated Degrader Control Compound Expected Outcome for Control
Target Degradation To confirm dose- and time-dependent reduction of the target protein.Western Blot, ELISA, Mass SpectrometryDecreased levels of the target protein with increasing concentrations of the degrader and over time.[1]Vehicle (e.g., DMSO)No change in target protein levels.[1]
E3 Ligase Dependence To verify that degradation is mediated by the intended E3 ligase (e.g., CRBN, VHL).1. E3 Ligase Knockout/Knockdown Cells2. Competition with excess E3 ligase ligand (e.g., thalidomide (B1683933) for CRBN).1. Attenuated or abolished degradation in E3-deficient cells.2. Rescue of degradation in the presence of excess ligand.[1]Scrambled siRNA/shRNA Control1. No effect on degrader-mediated degradation.2. No effect on degradation.[1]
Proteasome Dependence To confirm that protein loss is due to proteasomal degradation.Co-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib).Rescue of the target protein from degradation.[1]Vehicle (e.g., DMSO)No rescue of the target protein.[1]
Transcriptional vs. Degradative Effect To rule out that the reduction in protein level is due to decreased gene expression.qRT-PCR analysis of the target gene's mRNA levels.No significant change in mRNA levels of the target gene upon treatment with the degrader.[1][8]Transcriptional Inhibitor (e.g., Actinomycin D)Significant decrease in mRNA levels.[1]
Negative Controls To demonstrate the necessity of both the target-binding and E3 ligase-binding moieties.1. Inactive epimer of the degrader.2. Degrader with a mutated POI-binding ligand.No degradation of the target protein.[1]Active DegraderDose-dependent degradation of the target protein.[1]
Selectivity Profiling To assess the specificity of the degrader for the intended target across the proteome.Global Proteomics (e.g., TMT-based Mass Spectrometry).Selective degradation of the target protein with minimal changes in the abundance of other proteins.[1]Vehicle (e.g., DMSO)No significant changes in the proteome.[1]
Phenotype Rescue To link the degradation of the target protein to a functional cellular outcome.Cell-based phenotypic assays (e.g., cell viability, proliferation, apoptosis assays).Reversal of the disease phenotype that is dependent on the concentration of the degrader and correlates with target degradation.Inactive Degrader or VehicleNo rescue of the phenotype.

Experimental Protocols

Western Blot for Target Degradation
  • Objective: To quantify the reduction in the POI levels following treatment with the degrader.

  • Methodology:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of the degrader (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[1]

    • For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).

    • Quantify band intensities using densitometry software.[1]

qRT-PCR for mRNA Level Analysis
  • Objective: To determine if the degrader affects the transcription of the gene encoding the POI.

  • Methodology:

    • Treat cells with the degrader at a concentration that shows significant protein degradation for the same duration as the degradation experiment.

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).[1]

    • Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.

Proteasome Inhibition Assay
  • Objective: To confirm that the degradation of the POI is proteasome-dependent.

  • Methodology:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[1]

    • Add the degrader at a concentration that causes significant degradation and co-incubate for the desired time.

    • Harvest the cells and perform Western blot analysis for the POI as described in Protocol 1.

Visualizing the Mechanism and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the mechanism of a PROTAC degrader and the logical workflow for validating phenotype rescue.

TPD_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound Binds POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ub Ubiquitin Poly_Ub_POI Poly-ubiquitinated POI Ub->Poly_Ub_POI Poly-ubiquitination Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Validation_Workflow cluster_validation Validation Workflow Start Hypothesis: Degrader rescues phenotype by degrading POI Degradation_Confirmation Confirm Target Degradation (Western Blot, MS) Start->Degradation_Confirmation MoA_Validation Validate Mechanism of Action Degradation_Confirmation->MoA_Validation Proteasome_Dep Proteasome-Dependent? MoA_Validation->Proteasome_Dep Check E3_Dep E3 Ligase-Dependent? MoA_Validation->E3_Dep Check Transcriptional_Effect No Transcriptional Effect? MoA_Validation->Transcriptional_Effect Check Specificity Assess Specificity (Proteomics) Phenotype_Assay Phenotypic Assay (e.g., Cell Viability) Specificity->Phenotype_Assay Rescue_Confirmation Confirm Phenotype Rescue with Active Degrader Phenotype_Assay->Rescue_Confirmation Control_Phenotype No Phenotype Rescue with Inactive Control Phenotype_Assay->Control_Phenotype Conclusion Conclusion: Phenotype rescue is on-target Rescue_Confirmation->Conclusion Control_Phenotype->Conclusion

Caption: Logical workflow for validating phenotype rescue.

By systematically performing these validation experiments, researchers can confidently establish a causal link between the targeted degradation of a specific protein and the observed phenotypic outcome. This rigorous approach is fundamental for the advancement of targeted protein degradation as a therapeutic modality and a tool for basic research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AP1867-3-(aminoethoxy)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like AP1867-3-(aminoethoxy), a synthetic ligand for FKBP used in the synthesis of PROTACs, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols mitigates risks and ensures a secure research environment. This guide provides a procedural, step-by-step plan for the safe disposal of AP1867-3-(aminoethoxy).

Summary of Chemical and Safety Data

A clear understanding of the compound's properties is essential before handling and disposal.

ParameterInformation
Chemical Name AP1867-3-(aminoethoxy)
CAS Number 2127390-15-0[1]
Molecular Formula C₃₈H₅₀N₂O₉[1]
Molecular Weight 678.81 g/mol [1]
Appearance Solid, white to off-white[2]
Primary Use Synthetic ligand for FKBP in PROTAC synthesis[1][3]
Storage (Solid) -20°C, stored under nitrogen[2]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen)[2]

Step-by-Step Disposal Protocol

The disposal of AP1867-3-(aminoethoxy) and materials contaminated with it should be treated as hazardous chemical waste. These procedures are based on best practices for handling potent biological compounds like PROTACs.[4][5]

1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A laboratory coat

2. Waste Segregation: All items that have come into contact with AP1867-3-(aminoethoxy) must be segregated as hazardous waste. This includes:

  • Unused or expired solid AP1867-3-(aminoethoxy)

  • Solutions containing AP1867-3-(aminoethoxy)

  • Contaminated laboratory consumables (e.g., pipette tips, vials, tubes, absorbent paper)

  • Contaminated PPE (e.g., gloves)

3. Waste Collection:

  • Solid Waste:

    • Collect all solid waste, including unused powder and contaminated consumables, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]

    • Ensure the container is clearly labeled for chemical waste.[4]

  • Liquid Waste:

    • Collect all liquid waste containing AP1867-3-(aminoethoxy) in a separate, sealed, and shatter-resistant container.[5]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

4. Labeling of Waste Containers: Properly label all hazardous waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "AP1867-3-(aminoethoxy)"

  • The concentration (if in solution)

  • The date of accumulation

  • The name of the principal investigator or research group

5. Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or an approved waste disposal contractor. Do not dispose of AP1867-3-(aminoethoxy) down the drain or in the regular trash.[4]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess the Spill: Determine the nature and extent of the spill.

  • PPE: Wear appropriate PPE before cleaning the spill.

  • Containment:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills , use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]

  • Cleanup: Collect all cleanup materials into a designated hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of AP1867-3-(aminoethoxy).

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste (Unused powder, contaminated labware) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) ppe->liquid_waste segregate Segregate into Labeled Hazardous Waste Containers solid_waste->segregate liquid_waste->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehs_pickup Arrange for Pickup by EHS or Approved Contractor storage->ehs_pickup start Start Disposal Process start->ppe

Caption: Disposal workflow for AP1867-3-(aminoethoxy).

References

Essential Safety and Operational Guide for Handling AP1867-3-(aminoethoxy)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Disposal Protocols

This document provides critical safety and logistical information for the handling of AP1867-3-(aminoethoxy), a synthetic ligand for FKBP used in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your research.

Immediate Safety and Handling Precautions

AP1867-3-(aminoethoxy) is a chemical compound that requires careful handling to mitigate potential health risks. The following table summarizes its known hazards and corresponding precautionary measures.

Hazard StatementDescriptionPrecautionary Action
H302Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.
H315Causes skin irritationWear protective gloves. Wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.
H319Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
H335May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Personal Protective Equipment (PPE):

Based on the hazard assessment, the following minimum PPE is mandatory when handling AP1867-3-(aminoethoxy):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling AP1867-3-(aminoethoxy) is crucial for both safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature for the solid is -20°C.[1]

  • Solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.

  • AP1867-3-(aminoethoxy) is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 6.79 mg of the compound in 1 mL of DMSO.

  • Use freshly opened, anhydrous DMSO for best results, as the compound's solubility can be affected by moisture.[1]

  • For in vivo experiments, further dilution into appropriate vehicles like corn oil or saline with solubilizing agents (e.g., PEG300, Tween-80) may be necessary.[1]

3. Experimental Use (Example: PROTAC Synthesis):

AP1867-3-(aminoethoxy) is a key building block for synthesizing PROTACs, such as those used in the dTAG system for targeted protein degradation.[2][3][4] The following is a generalized workflow for its use in a chemical synthesis reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Storage start Receive and Log AP1867-3-(aminoethoxy) weigh Weigh Solid in Fume Hood start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMF) weigh->dissolve reactants Add Other Reactants (e.g., Linker, E3 Ligase Ligand) dissolve->reactants reaction Stir at Room Temperature (or as specified) reactants->reaction monitor Monitor Reaction (e.g., TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (e.g., NMR, MS) purify->analyze store Store Final PROTAC analyze->store

Fig. 1: Experimental workflow for PROTAC synthesis.

Disposal Plan

Proper disposal of AP1867-3-(aminoethoxy) and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Unused or expired solid AP1867-3-(aminoethoxy) should be disposed of as hazardous chemical waste.

  • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed container labeled "Hazardous Waste."

2. Liquid Waste:

  • Solutions containing AP1867-3-(aminoethoxy) (e.g., in DMSO or other organic solvents) must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of organic solvents down the drain.

  • Aqueous solutions containing trace amounts of the compound should also be collected as hazardous waste.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate must be collected as hazardous liquid waste.

  • After triple-rinsing, the defaced or removed label on the container can be disposed of in the regular trash or recycling, in accordance with your institution's policies.

General Waste Handling Principles:

  • All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Mechanism of Action: The dTAG System

AP1867-3-(aminoethoxy) is a ligand for a mutated form of the FKBP12 protein (FKBP12F36V). In the dTAG system, a protein of interest is tagged with this FKBP12F36V mutant. A PROTAC molecule, synthesized using AP1867-3-(aminoethoxy), then acts as a bridge, bringing the tagged protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3][4]

cluster_components Cellular Components cluster_process Degradation Pathway POI Protein of Interest (Tagged with FKBP12-F36V) Ternary Ternary Complex Formation POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing AP1867 moiety) PROTAC->Ternary Ub Ubiquitination Ternary->Ub induced proximity Proteasome Proteasomal Degradation Ub->Proteasome targeting Degraded Degraded Protein Proteasome->Degraded

Fig. 2: Signaling pathway of PROTAC-mediated protein degradation.

By providing this comprehensive guidance, we aim to empower researchers to handle AP1867-3-(aminoethoxy) safely and effectively, fostering a secure and productive research environment.

References

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